(2-Ethoxyethoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQKFRSMSHJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228143 | |
| Record name | (2-Ethoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7743-94-4, 220622-96-8 | |
| Record name | 2-(2-Ethoxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethoxyethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Ethoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-ethoxyethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Chemical Structure and Analysis
This guide provides a comprehensive technical overview of (2-Ethoxyethoxy)acetic acid, a molecule of significant interest in metabolic research and toxicology. As a key metabolite of widely used industrial solvents, understanding its chemical characteristics and analytical determination is crucial for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles and rationale behind the described methodologies, reflecting field-proven insights and ensuring scientific integrity.
Introduction: The Significance of this compound
This compound, also known as DEGEE acid, is an organic compound that emerges as a major metabolite of 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether, DEGEE) and its acetate ester. These parent compounds are extensively used as solvents in a variety of consumer and industrial products, including paints, coatings, and cleaning agents. Consequently, the detection and quantification of this compound in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to these glycol ethers. Understanding its chemical behavior and having robust analytical methods are paramount for toxicological studies and occupational health monitoring.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound features a carboxylic acid group attached to a diethylene glycol monoethyl ether backbone. This unique structure, containing both a hydrophilic carboxyl group and ether linkages, as well as a lipophilic ethyl group, imparts amphiphilic properties, rendering it soluble in both water and some organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O4 | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 7743-94-4 | |
| Appearance | Likely a liquid | |
| Solubility | Soluble in water | |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| pKa | Estimated ~3.5-4.0 | - |
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This transformation is a cornerstone of organic synthesis, and several reagents can accomplish this, with varying degrees of selectivity and reaction conditions.
Synthesis via Oxidation with Jones Reagent
A classic and effective method for oxidizing primary alcohols to carboxylic acids is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid). While effective, the toxicity of chromium reagents necessitates careful handling and waste disposal.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Addition of Jones Reagent: Slowly add Jones reagent dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.
-
Extraction: Remove the acetone under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the aqueous layer and extract it several times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Synthesis via TEMPO-Catalyzed Oxidation
A milder and more environmentally friendly alternative to chromium-based oxidants is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (bleach).
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) and TEMPO (0.01-0.05 mole equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Oxidation: Cool the mixture in an ice bath and add a solution of sodium hypochlorite (1.1-1.5 mole equivalent) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with a solution of sodium thiosulfate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Analytical Methodologies
The accurate quantification of this compound, particularly in complex biological matrices, requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most prominent methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential before GC-MS analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation: For aqueous samples (e.g., urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components. The extracted sample should be dried completely under a stream of nitrogen.
-
Derivatization:
-
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Typical GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Table 2: Expected GC-MS Data for Trimethylsilyl-(2-Ethoxyethoxy)acetate
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on the specific GC column and temperature program. |
| Molecular Ion (M+) | m/z 220 (for the TMS derivative) |
| Key Fragment Ions | m/z 205 (M-15, loss of CH3), m/z 117 (base peak, [COOSi(CH3)3]+), m/z 73 ([Si(CH3)3]+) |
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-MS and can often be performed without derivatization, which simplifies sample preparation. Reversed-phase HPLC is the most common mode for the analysis of polar compounds like this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Aqueous samples can often be analyzed directly after filtration. For complex matrices, a protein precipitation or SPE step may be required.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detection:
-
UV Detection: At a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.
-
Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices.
-
-
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ -CH₂-O- | ~1.2 (triplet) | ~15 |
| CH₃-CH₂ -O- | ~3.5 (quartet) | ~67 |
| -O-CH₂ -CH₂ -O- | ~3.6-3.7 (multiplet) | ~70-71 |
| -O-CH₂ -COOH | ~4.1 (singlet) | ~69 |
| -C OOH | - | ~175 |
| -COOH | ~10-12 (broad singlet) | - |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Alkyl) | Stretching | 2980-2850 |
| C=O (Carboxylic Acid) | Stretching | 1730-1700 |
| C-O (Ether & Carboxylic Acid) | Stretching | 1300-1000 |
Safety and Handling
This compound is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. As with many glycol ether metabolites, there is potential for reproductive and developmental toxicity, and therefore, exposure should be minimized. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a molecule of considerable importance in the fields of toxicology and environmental health. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical determination. The methodologies described herein, particularly GC-MS with derivatization and HPLC, offer robust and reliable means for its quantification. A thorough understanding of these principles and protocols is essential for researchers working to assess human exposure to glycol ethers and to further elucidate their metabolic pathways and potential health effects.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69821, this compound. [Link]
-
Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
-
Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]
-
SIELC Technologies. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]
(2-Ethoxyethoxy)acetic Acid: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of (2-Ethoxyethoxy)acetic acid (CAS Number: 7743-94-4), a molecule of significant interest in the fields of toxicology, drug development, and analytical chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and applications, with a particular focus on its role as a critical biomarker.
Core Identifiers and Chemical Properties
This compound is a carboxylic acid and an ether. Its structure, featuring a terminal carboxylic acid group and a diethylene glycol monoethyl ether backbone, gives it both hydrophilic and lipophilic properties. This amphiphilicity makes it soluble in water and some organic solvents.[1]
A comprehensive list of its identifiers is provided in the table below for easy reference.
| Identifier Type | Identifier |
| CAS Number | 7743-94-4 [2][3][4][5] |
| Molecular Formula | C6H12O4[2][3][4][5] |
| Molecular Weight | 148.16 g/mol [2][3][4][5] |
| IUPAC Name | 2-(2-ethoxyethoxy)acetic acid[2] |
| InChI | InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8)[2] |
| InChIKey | UXRJAZNTCYFSMG-UHFFFAOYSA-N |
| SMILES | CCOCCOCC(=O)O[2] |
| Synonyms | Acetic acid, 2-(2-ethoxyethoxy)-; this compound; Ethoxyethoxy acetic acid-2[4][5] |
The physical and chemical properties of this compound are summarized in the following table.
| Property | Value | Source |
| Physical State | Liquid at room temperature | [4] |
| Boiling Point | 125-126 °C at 4 Torr | ECHEMI |
| Density | 1.1103 g/cm³ at 20 °C | ECHEMI |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound is crucial for producing analytical standards and for further research into its properties and applications. One established method involves the reaction of chloroacetic acid with sodium ethoxide.[6]
Experimental Protocol: Synthesis from Chloroacetic Acid and Sodium Ethoxide
This protocol is adapted from the method described by Sommelet.[6]
Materials:
-
Absolute ethyl alcohol
-
Metallic sodium
-
Chloroacetic acid
-
Concentrated hydrochloric acid
-
Ether
-
Dry sodium sulfate
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve metallic sodium (3 gram atoms) in absolute ethyl alcohol (1250 cc) by adding the sodium rapidly enough to maintain a gentle reflux.[6]
-
Reaction with Chloroacetic Acid: Once the sodium has completely dissolved, slowly add a solution of chloroacetic acid (1.5 moles) in absolute alcohol (180 cc) to the sodium ethoxide solution.[6]
-
Heating and Alcohol Removal: After the addition is complete, gently heat the mixture for ten minutes. Then, remove the excess alcohol by distillation from a steam bath, followed by passing steam into the residue.[6]
-
Acidification and Extraction: Cool the aqueous solution and add concentrated hydrochloric acid (1.7 moles). Remove the precipitated sodium chloride by filtration and wash it with ether. Saturate the filtrate with dry sodium sulfate and extract it multiple times with ether.[6]
-
Purification: Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.[6]
The causality behind these steps lies in the classic Williamson ether synthesis, where the sodium ethoxide acts as a nucleophile, displacing the chloride from chloroacetic acid. The subsequent workup is designed to isolate the carboxylic acid product from the reaction mixture.
Applications of this compound
Primary Application: Biomarker of Exposure
The most significant application of this compound is as a urinary biomarker for human exposure to 2-(2-ethoxyethoxy)ethanol (DEGEE), a common solvent found in various industrial and consumer products.[1] The detection and quantification of this compound in urine provide a reliable method for assessing exposure levels in occupational and environmental health studies.[1]
Metabolic Pathway
This compound is formed in the body through the metabolic oxidation of 2-(2-ethoxyethoxy)ethanol. This biotransformation is a critical aspect of its toxicology and its utility as a biomarker. The metabolic pathway is a two-step enzymatic process.
Diagram of the Metabolic Pathway of 2-(2-ethoxyethoxy)ethanol
Caption: Metabolic conversion of 2-(2-ethoxyethoxy)ethanol to this compound.
The initial step involves the oxidation of the primary alcohol group of 2-(2-ethoxyethoxy)ethanol to an aldehyde, catalyzed by alcohol dehydrogenase (ADH).[7][8] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the intermediate aldehyde to the corresponding carboxylic acid, this compound.[7] This metabolic product is then excreted in the urine.
Other Potential Applications
While its role as a biomarker is well-established, the unique chemical structure of this compound suggests potential applications in other areas of research and development. Its derivatives are explored in materials science and synthetic chemistry. For instance, related alkoxyethoxy acetic acids are used in the formulation of surfactants, nanoparticle stabilizers, and specialty inks.[9][10]
Analytical Methodology for Quantification in Urine
The accurate quantification of this compound in urine is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and reliable method for this purpose. The following protocol outlines a typical workflow.
Experimental Protocol: GC-MS Quantification of this compound in Urine
This protocol is based on established methods for the analysis of alkoxyacetic acids in urine.[11][12][13]
Materials and Reagents:
-
Urine sample
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate
-
Methylene chloride
-
Esterification agent (e.g., ethanol with an acid catalyst)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-1)
Step-by-Step Procedure:
-
Sample Preparation:
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
Spike a known volume of the supernatant with an internal standard.
-
-
Liquid-Liquid Extraction (LLE):
-
Add ethyl acetate to the urine sample and vortex thoroughly to extract the analyte.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction for a second time and combine the organic extracts.
-
-
Derivatization (Esterification):
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Add an esterification agent (e.g., acidified ethanol) to the residue and heat to convert the carboxylic acid to its ethyl ester. This step is crucial as it increases the volatility of the analyte for GC analysis.
-
-
Second Extraction:
-
After cooling, add methylene chloride and water to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (lower) layer containing the derivatized analyte to a new tube.
-
-
Final Preparation and GC-MS Analysis:
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the final extract to a small volume.
-
Inject an aliquot into the GC-MS system for analysis.
-
Diagram of the Analytical Workflow for this compound in Urine
Caption: General workflow for the quantification of this compound in urine.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound should always be consulted before handling. The following is a summary of key safety information.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.[14]
-
Wash skin thoroughly after handling.[14]
-
Use only outdoors or in a well-ventilated area.[14]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[14]
-
If on skin: Wash with plenty of water.[14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
Storage:
Conclusion
This compound is a molecule with a well-defined and critical role as a biomarker for exposure to 2-(2-ethoxyethoxy)ethanol. Understanding its chemical properties, metabolic formation, and the analytical methods for its detection is paramount for researchers in toxicology, environmental health, and drug development. This guide has provided a comprehensive overview of these aspects, grounded in established scientific literature and methodologies, to support further research and application of this important compound.
References
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B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (2003). Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples. Journal of Chromatography B, 795(1), 145-150. [Link]
-
B'Hymer, C., & Cheever, K. L. (2004). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. Journal of chromatographic science, 42(4), 216-221. [Link]
-
Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Modern Synthesis. [Link]
-
B'Hymer, C., Butler, M. A., & Cheever, K. L. (2005). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. Journal of chromatographic science, 43(8), 422-427. [Link]
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Jiaxing Jlight Chemicals Co., Ltd. This compound. [Link]
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-
Patsnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. [Link]
-
Pharmaffiliates. CAS No : 7743-94-4 | Chemical Name : Ethoxyethoxy acetic acid-2. [Link]
- Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
PubChem. 2-(2-Ethoxyethoxy)ethanol;2-(2-hydroxyethoxy)ethanol. [Link]
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AccessPharmacy. Ethanol Metabolism | Integrative Medical Biochemistry Examination and Board Review. [Link]
-
PubMed. Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human. [Link]
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-
PubMed. Enzymology of Ethanol and Acetaldehyde Metabolism in Mammals. [Link]
-
Scirp.org. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity, role of alcohol and aldehyde dehydrogenases. [Link]
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(2-Ethoxyethoxy)acetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of Diethylene Glycol Monoethyl Ether (DEGEE)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of (2-Ethoxyethoxy)acetic acid (EEAA) as the principal metabolite of Diethylene Glycol Monoethyl Ether (DEGEE). This document explores the metabolic pathways, analytical methodologies for detection and quantification, toxicokinetics, and the toxicological implications of EEAA formation. This guide is intended to serve as a critical resource for researchers and professionals in toxicology, drug development, and occupational health.
Introduction: The Significance of DEGEE and its Metabolite, EEAA
Diethylene glycol monoethyl ether (DEGEE), a widely used industrial solvent found in paints, inks, and cleaning agents, undergoes metabolic transformation in the body leading to the formation of this compound (EEAA).[1][2] The presence and concentration of EEAA in biological fluids, primarily urine, serve as a reliable biomarker for assessing exposure to DEGEE.[1] Understanding the biotransformation of DEGEE to EEAA is paramount for evaluating potential health risks associated with DEGEE exposure, as the toxicity of many glycol ethers is often attributed to their acidic metabolites.[3]
The Metabolic Pathway: From DEGEE to this compound
The biotransformation of DEGEE to EEAA is a two-step enzymatic process primarily occurring in the liver. This pathway is analogous to the metabolism of ethanol and other primary alcohols.
The initial and rate-limiting step is the oxidation of the terminal alcohol group of DEGEE to an intermediate aldehyde, (2-Ethoxyethoxy)acetaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) isozymes.[1][4][5] Subsequently, the highly reactive aldehyde intermediate is rapidly oxidized to the more stable carboxylic acid, this compound (EEAA), by aldehyde dehydrogenase (ALDH) isozymes.[1][4][5] While multiple isoforms of ADH and ALDH exist, the specific isozymes with the highest affinity for DEGEE and its aldehyde metabolite have not been definitively elucidated but are presumed to be the same enzymes involved in ethanol metabolism.[1][6]
A minor metabolic pathway may also exist where DEGEE is metabolized to 2-ethoxyacetic acid.[2] The primary route of elimination for these acidic metabolites is through urinary excretion, with a significant portion being conjugated with glucuronic acid.[2]
Caption: Metabolic conversion of DEGEE to its primary metabolite, EEAA.
Analytical Methodologies for EEAA Quantification
Accurate quantification of EEAA in biological matrices, particularly urine, is crucial for biomonitoring of DEGEE exposure. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Detailed Protocol: GC-MS Analysis of EEAA in Urine
This protocol outlines a robust method for the quantification of EEAA in urine, adapted from established procedures for similar alkoxyacetic acids.[7][8]
I. Sample Preparation:
-
Internal Standard Spiking: To a 1 mL urine sample, add a known concentration of an appropriate internal standard, such as a deuterated analog of a related alkoxyacetic acid (e.g., d4-ethoxyacetic acid), to correct for extraction and derivatization variability.
-
Acidification: Acidify the urine sample to a pH of approximately 1 by adding a small volume of concentrated hydrochloric acid. This step protonates the carboxylic acid group of EEAA, making it more amenable to organic solvent extraction.
-
Liquid-Liquid Extraction (LLE): Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of EEAA into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process two more times, pooling the organic extracts. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
II. Derivatization:
To enhance the volatility and thermal stability of EEAA for GC analysis, a derivatization step is necessary. Silylation is a common and effective method.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
III. GC-MS Analysis:
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized EEAA.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute, and a final hold for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
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An In-depth Technical Guide to the Toxicological Profile of (2-Ethoxyethoxy)acetic Acid
Executive Summary
(2-Ethoxyethoxy)acetic acid (EEAA) is not a compound of primary industrial use but is of significant toxicological interest as the principal bioactive metabolite of the widely used glycol ethers, 2-ethoxyethanol (EGEE) and 2-ethoxyethyl acetate (EGEEA). The toxicological effects observed following exposure to these parent compounds are almost entirely attributable to their metabolic conversion to EEAA. This guide provides a comprehensive analysis of the toxicological profile of EEAA, synthesizing data from studies on its precursor molecules. The primary toxicities associated with EEAA are reproductive, developmental, and hematological. It induces testicular atrophy and is a potent teratogen in multiple species. Furthermore, it targets the hematopoietic system, leading to effects such as anemia. This document delineates the toxicokinetics, mechanisms of action, specific organ toxicities, and the methodologies used to ascertain these effects, providing a critical resource for risk assessment and drug development professionals.
Toxicokinetics and Metabolism: The Genesis of a Toxicant
The toxicity of this compound is intrinsically linked to the metabolism of its parent compounds. EGEE and EGEEA are rapidly absorbed via inhalation, dermal contact, and ingestion.[1][2] Once systemic, EGEEA is quickly hydrolyzed by esterases to EGEE.[3][4][5] The critical activation step for both molecules is the oxidation of EGEE by alcohol dehydrogenases in the liver to form an intermediate, 2-ethoxyacetaldehyde, which is then rapidly oxidized to this compound.[5] This metabolic conversion is the toxification pathway, as EEAA is the ultimate reproductive and developmental toxicant.[3][4][6]
Ethanol can inhibit the degradation of 2-ethoxyethanol, demonstrating competition for the same metabolic enzymes.[3] EEAA is primarily eliminated from the body in the urine.[3][6] The elimination half-life of EEAA in humans occupationally exposed to EGEE is estimated to be between 50 and 60 hours, indicating a potential for accumulation during a working week.[3] In controlled volunteer studies with shorter exposure, the half-life was observed to be 21-24 hours.[3]
Caption: Metabolic activation of EGEE and EGEEA to the toxic metabolite EEAA.
Mechanism of Toxicity
While the precise molecular mechanism of EEAA toxicity is not fully elucidated, it is understood to be the causative agent for the adverse effects seen from its parent compounds.[3][4] The toxicity is hypothesized to stem from interference with essential metabolic pathways, a characteristic shared with other short-chain alkoxy acetic acids like methoxyacetic acid (MAA), the toxic metabolite of ethylene glycol monomethyl ether (EGME).[7] MAA is known to disrupt cellular processes by being activated to methoxyacetyl-CoA, which can then interfere with the Krebs cycle and fatty acid biosynthesis.[7] It is plausible that EEAA acts via a similar mechanism, leading to cellular dysfunction and death, particularly in rapidly dividing cells such as those found in the testes and developing embryo.
Core Toxicological Profile
The toxicological profile of EEAA is characterized by significant effects on the reproductive, developmental, and hematopoietic systems.
Reproductive and Developmental Toxicity
This is the most critical and well-documented aspect of EEAA's toxicity. The parent compounds, EGEE and EGEEA, are classified as Reproductive Category 2 substances, signifying they may impair fertility and cause harm to the unborn child.[3]
Male Reproductive Toxicity: Exposure to EGEE/EGEEA leads to testicular damage in multiple animal species, including rats and rabbits.[3][4] The primary effects are degeneration of the seminiferous tubules and germ cell apoptosis, with pachytene spermatocytes being particularly sensitive.[4] These effects result in reduced testis weight and can impair fertility.[3][4] Epidemiological studies of workers occupationally exposed to EGEE have also revealed an association with adverse effects on sperm parameters.[3]
Developmental Toxicity: EEAA is a potent teratogen. Inhalation studies in rats and rabbits exposed to EGEE or EGEEA during gestation demonstrated significant developmental effects.[3]
-
Rabbits: Exposure to 175 ppm EGEE caused skeletal variations.[3] At 400 ppm EGEEA, evidence of teratogenicity, including vertebral malformations, was observed.[3]
-
Rats: Exposure to 250 ppm EGEE resulted in fetotoxicity.[3]
Effects include embryo death, reduced fetal weight, and structural malformations.[4] No-Observed-Adverse-Effect Levels (NOAELs) for developmental toxicity have been established, which are crucial for setting regulatory limits.[3][4]
Hematotoxicity
The hematopoietic system is another primary target. In oral and inhalation studies across various species, EGEE toxicity targets hematopoietic and lymphatic organs.[3] Effects on the blood, including lesions of blood cells and anemia, have been observed.[1][2] High-level exposure can also lead to kidney impairment secondary to these effects.[1][2] Mild anemia was also reported in individuals with occupational exposure to EGEE, which resolved after exposure ceased.[5]
Repeated Dose Organ Toxicity
Subchronic and chronic exposure studies have identified several target organs. In addition to the testes and hematopoietic system, the kidney and liver are also affected.[3] Acute oral toxicity studies reported kidney damage, including tubular degeneration.[5]
Table 1: Summary of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for Key Toxicities of Parent Compounds
| Species | Exposure Route | Duration | Endpoint | NOAEL | LOAEL | Reference |
| Rabbit | Inhalation | Gestation Days 6-18 | Developmental Toxicity (EGEE) | 100 ppm | - | [3] |
| Rabbit | Inhalation | Gestation Days 6-18 | Developmental Toxicity (EGEEA) | 25 ppm | 100 ppm | [3] |
| Rat | Inhalation | Gestation Days 6-15 | Developmental Toxicity (EGEE) | 50 ppm | 250 ppm | [3] |
| Rat (Male) | Oral (drinking water) | 13 Weeks | Systemic/Testicular Toxicity (EGEE) | 109 mg/kg/day | - | [3] |
| Rat (Female) | Oral (drinking water) | 13 Weeks | Systemic Toxicity (EGEE) | - | 122 mg/kg/day | [3] |
Genotoxicity
The genotoxic potential of the parent compound EGEE has been evaluated in various assays.
-
Mutagenicity: EGEE was not mutagenic in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium or in Escherichia coli.[3]
-
Clastogenicity: In mammalian cells, the results are mixed. EGEE induced a slight positive effect in the mouse lymphoma test.[3] In Chinese Hamster Ovary (CHO) cells, it caused a concentration-dependent increase in sister chromatid exchanges and chromosome aberrations without metabolic activation.[3][5]
This profile suggests that while EGEE (and by extension, EEAA) is not a point mutagen, it may possess clastogenic activity, meaning it can cause structural damage to chromosomes.
Caption: Logical flow and summary of genotoxicity findings for parent compounds.
Carcinogenicity
There are no valid long-term carcinogenicity bioassays available for EGEE, EGEEA, or EEAA.[3] Therefore, the carcinogenic potential of this compound remains undetermined.
Methodologies for Toxicological Assessment
The evaluation of reproductive and developmental toxicity is paramount for compounds like EEAA. The protocols follow standardized guidelines to ensure reproducibility and regulatory acceptance.
Experimental Protocol: Developmental Toxicity Study (Rabbit, Inhalation)
This protocol is based on the principles of OECD Test Guideline 414 for prenatal developmental toxicity studies.
Objective: To determine the potential of a test substance (e.g., 2-ethoxyethyl acetate) to induce embryotoxicity, fetotoxicity, and teratogenicity following inhalation exposure during pregnancy.
Methodology:
-
Animal Model: Time-mated pregnant New Zealand White rabbits (approx. 20 per group).
-
Acclimatization: Animals are acclimatized for at least 5 days prior to the start of the study.
-
Dose Groups: A minimum of three test groups and one control group (clean air). Dose levels are selected based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not mortality, and lower, non-toxic doses. For EGEEA, concentrations such as 25, 100, and 400 ppm were used.[3]
-
Exposure Period: Animals are exposed via whole-body inhalation for 6 hours/day from gestation day 6 through 18. This period covers the critical window of organogenesis.
-
Maternal Observations:
-
Mortality and clinical signs are checked twice daily.
-
Body weight and food consumption are recorded at regular intervals throughout gestation.
-
-
Termination: On gestation day 29 (one day prior to expected parturition), dams are humanely euthanized.
-
Maternal Examination:
-
A gross necropsy is performed on all dams.
-
The uterus is removed and weighed. The number of corpora lutea, implantation sites, resorptions (early and late), and live/dead fetuses are recorded.
-
-
Fetal Examination:
-
Each fetus is weighed and examined for external malformations.
-
Sex is determined.
-
Approximately half of the fetuses from each litter are examined for visceral abnormalities (e.g., using the Staples or Wilson sectioning method).
-
The remaining fetuses are processed (e.g., with Alizarin Red S and Alcian Blue stains) for detailed skeletal examination to identify malformations and variations.
-
-
Data Analysis: Statistical analysis is performed to compare treated groups to the control group for maternal and fetal parameters.
Experimental Protocol: In Vitro Chromosomal Aberration Test
This protocol is based on the principles of OECD Test Guideline 473.
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
Methodology:
-
Cell Lines: Use of an appropriate cell line, such as Chinese Hamster Ovary (CHO), is common.[3]
-
Culture and Treatment:
-
Cells are grown in appropriate culture medium and incubated at 37°C.
-
Exponentially growing cells are treated with the test substance at a minimum of three analyzable concentrations.
-
Parallel cultures are treated with a negative (solvent) control and a positive control (a known clastogen).
-
Treatment is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
-
-
Exposure Duration:
-
Short-term (3-6 hours): Cells are treated for 3-6 hours, washed, and then incubated in fresh medium.
-
Continuous (approx. 1.5 cell cycles): Cells are treated for the entire period leading up to harvest.
-
-
Cell Harvest:
-
At a predetermined time after treatment, a metaphase-arresting agent (e.g., colcemid) is added.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
-
Slide Preparation and Analysis:
-
Fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).
-
At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges) under a microscope.
-
-
Data Evaluation: The frequency of aberrant cells is calculated for each concentration. A substance is considered positive if it produces a concentration-related increase in the number of cells with structural aberrations compared to the negative control.
Conclusion
The toxicological profile of this compound is defined by its role as the active metabolite of 2-ethoxyethanol and 2-ethoxyethyl acetate. It is a potent reproductive and developmental toxicant, causing testicular damage and teratogenic effects in animal models, with corroborating evidence of reproductive harm in occupationally exposed humans. Furthermore, it exhibits significant hematotoxicity and can affect the liver and kidneys upon repeated exposure. While not a point mutagen, it displays clastogenic potential in vitro. The lack of carcinogenicity data represents a significant data gap. The comprehensive body of evidence firmly establishes EEAA as a substance of high concern, and its toxicological profile serves as the basis for the stringent regulatory controls placed upon its parent glycol ether compounds.
References
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DEWET (2008). Scientific Opinion of the Panel on contaminants in the food chain on a request from the European Commission on 2-Ethoxyethanol and 2-Ethoxyethyl acetate in food. The EFSA Journal, 747, 1-61. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (2015). Human health tier II assessment for Acetic acid, methoxy-. Australian Government Department of Health. [Link]
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(2-Ethoxyethoxy)acetic acid solubility and stability data
An In-depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
This compound, a carboxylic acid and ether, is a compound of significant interest in toxicology and environmental health studies. Its structure, featuring a terminal carboxylic acid group on a diethylene glycol monoethyl ether backbone, gives it unique physicochemical properties. It is primarily recognized as a major metabolite of the industrially prevalent solvent 2-(2-ethoxyethoxy)ethanol (DEGEE)[1]. The detection of this compound in biological matrices serves as a critical biomarker for assessing human exposure to this glycol ether[1][2].
For scientists in drug development and research, understanding the solubility and stability of this molecule is paramount for its accurate quantification in bioassays, for handling and storage, and for predicting its environmental fate. This guide provides a comprehensive technical overview of its solubility profile, stability characteristics, and the experimental protocols required to assess these properties.
Physicochemical Properties
A foundational understanding of this compound begins with its basic physicochemical properties. These characteristics govern its behavior in various matrices and experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 7743-94-4 | [1] |
| Appearance | Likely a liquid at room temperature | Inferred from similar structures |
| Structural Features | Terminal carboxylic acid, two ether linkages, terminal ethyl group | [1] |
Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature. The molecule possesses both hydrophilic regions (the carboxylic acid and ether oxygens) and a lipophilic region (the ethyl group), rendering it soluble in water and a range of organic solvents[1].
Structural Basis for Solubility
The ether linkages and the carboxylic acid group can form hydrogen bonds with protic solvents like water, contributing to its aqueous solubility. The ethyl group and the ethylene backbone provide sufficient nonpolar character to allow for miscibility with various organic solvents. This dual solubility is a key consideration in designing extraction and analytical methods.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility based on the functional groups present in this compound. This classification is crucial for designing separation and purification schemes.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | Polar carboxylic acid and ether groups form hydrogen bonds with water[1]. |
| 5% NaOH (aq) | Soluble | The acidic carboxylic acid group reacts with the strong base to form a highly soluble sodium carboxylate salt[3][4]. |
| 5% NaHCO₃ (aq) | Soluble | As a carboxylic acid, it is generally strong enough to react with the weak base sodium bicarbonate to form a soluble salt[3][5]. |
| 5% HCl (aq) | Soluble | While it is an acid, its polarity and ability to hydrogen bond should allow solubility in aqueous acid. No salt formation occurs. |
| Diethyl Ether | Soluble | The organic character of the molecule allows for solubility in moderately polar organic solvents[3]. |
| Ethanol | Soluble | Miscible due to hydrogen bonding and similar polarity. |
Stability Profile
The stability of this compound is a critical parameter for ensuring the integrity of analytical standards and the interpretation of toxicological data. The primary points of chemical instability are the ether and carboxylic acid functionalities.
Factors Influencing Stability
-
pH: As a carboxylic acid, it is susceptible to reactions under strongly acidic or basic conditions. While stable in neutral and mildly acidic aqueous solutions, strong bases will deprotonate it, and extreme pH can catalyze other reactions[6].
-
Temperature: Elevated temperatures can accelerate degradation. While specific data is limited, related ether-containing compounds can undergo thermal decomposition[6][7].
-
Oxidizing Agents: The ether linkages can be susceptible to oxidation, potentially forming peroxides, especially upon prolonged storage or exposure to strong oxidants[7][8][9]. It is advisable to check for peroxides prior to distillation or concentration[8].
-
Light: While specific photostability data is not widely available, it is prudent to protect solutions from light to prevent potential photodegradation, a known risk for some organic acids[6].
Storage Recommendations
To maintain long-term integrity, this compound and its solutions should be stored in tightly sealed, opaque containers in a cool, dry place. For high-purity standards, storage at -20°C is recommended to minimize degradation[6].
Experimental Protocols
The following protocols provide robust, self-validating methodologies for determining the solubility and stability of this compound.
Protocol: Qualitative Solubility Determination
This protocol systematically classifies the compound based on its solubility in a series of aqueous and organic solvents, providing insight into its functional groups.
Methodology:
-
Preparation: Label five clean test tubes for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Diethyl Ether.
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in portions.
-
Mixing: After each addition, shake the tube vigorously for 10-20 seconds[3][4].
-
Observation: Observe whether the compound dissolves completely. If a sample dissolves in water, test the resulting solution with litmus or pH paper to confirm its acidic nature[5][10].
-
Confirmation for Basic Solvents: For the tube containing 5% NaOH where the acid dissolved, slowly add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate or separate phase confirms that the initial dissolution was due to an acid-base reaction forming a salt[4].
-
Data Interpretation: Use the solubility pattern to confirm the presence of an acidic functional group.
Caption: Qualitative analysis workflow for functional group identification.
Protocol: Forced Degradation (Stress Testing) Study
This protocol uses exaggerated conditions to rapidly assess the stability profile and identify potential degradation pathways, in line with pharmaceutical stability testing guidelines[11][12][13].
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dispense the stock solution into five separate, clearly labeled amber vials to protect from light. One vial will be the control.
-
Stress Conditions:
-
Control: Store one vial at the recommended storage condition (-20°C or 2-8°C), protected from light.
-
Acid Hydrolysis: Add 0.1 M HCl to one vial.
-
Base Hydrolysis: Add 0.1 M NaOH to one vial.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to one vial[6].
-
Thermal Degradation: Place one vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
-
Incubation and Sampling: Store the stressed samples for a defined period (e.g., 24-48 hours), withdrawing aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours)[6]. Immediately neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including the t=0 and control samples) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.
Caption: Key environmental factors influencing the stability of the compound.
Chemical Incompatibility
Based on its functional groups, this compound is incompatible with the following:
-
Strong Oxidizing Agents: Can react with the ether linkages, potentially leading to cleavage or peroxide formation[7][8].
-
Strong Bases: Will cause a vigorous acid-base reaction. While this is used for solubility, uncontrolled mixing can be hazardous[8].
-
Strong Acids: May catalyze decomposition or other side reactions at elevated temperatures[7][8].
-
Acid Chlorides and Anhydrides: Can react with the carboxylic acid group and are generally incompatible with acids[7].
Conclusion
This compound is an amphiphilic molecule with good solubility in both aqueous and organic media, a property derived from its ether and carboxylic acid moieties. Its stability is primarily influenced by pH, temperature, and the presence of oxidizing agents. The protocols detailed in this guide provide a framework for researchers to confidently assess these properties, ensuring data integrity and safe handling in laboratory settings. A thorough understanding of its solubility and stability is essential for its use as a biomarker and for any application in drug development and chemical research.
References
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The International Pharmaceutical Excipients Council. (n.d.). Excipient Stability Guide. GMP Navigator. [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Wikipedia. (2023, October 28). 2-Ethoxyethyl acetate. [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility 13. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Liebich, H. M., & Wöll, J. (1977). This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids. Clinica Chimica Acta, 77(3), 397-405. [Link]
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An In-depth Technical Guide to the Discovery and Analysis of (2-Ethoxyethoxy)acetic Acid in Biological Samples
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the detection and quantification of (2-Ethoxyethoxy)acetic acid in biological matrices. It delves into the biological significance of this compound, detailed analytical methodologies, and the rigorous validation required to ensure data integrity.
Introduction: The Significance of this compound
This compound (EEAA) is a metabolite of 2-(2-ethoxyethoxy)ethanol, a compound used in a variety of industrial and consumer products.[1][2] The presence and concentration of EEAA in biological samples, such as urine and plasma, can serve as a biomarker of exposure to its parent compound. Understanding the levels of EEAA is crucial due to the toxicological profiles of related glycol ethers, which have been associated with reproductive and developmental toxicity.[3][4] The primary metabolic pathway involves the oxidation of 2-(2-ethoxyethoxy)ethanol to EEAA, which is then excreted. This guide will equip researchers with the necessary knowledge and protocols to accurately measure this important biomarker.
Metabolic Pathway of 2-(2-Ethoxyethoxy)ethanol to this compound
Caption: Metabolic conversion of 2-(2-ethoxyethoxy)ethanol to this compound.
Analytical Methodologies for EEAA Quantification
The choice of analytical technique for EEAA quantification depends on the required sensitivity, selectivity, and the available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like EEAA, a derivatization step is necessary to increase their volatility.
A multi-step process is required to isolate and prepare EEAA from biological matrices for GC-MS analysis. The following protocol is adapted from established methods for similar alkoxyacetic acids.[3][4][5]
Protocol: Liquid-Liquid Extraction (LLE) and Derivatization
-
Sample Collection: Collect urine or plasma samples and store them at -20°C or below until analysis.
-
Internal Standard Spiking: Thaw the samples and spike with an appropriate internal standard (e.g., a deuterated analog of a related organic acid) to correct for extraction variability.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid group of EEAA.
-
Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of EEAA into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (Esterification): Reconstitute the dried extract in an esterification reagent (e.g., ethanol with an acid catalyst) and heat to convert EEAA into its more volatile ethyl ester derivative.
-
Final Extraction: After cooling, perform a final extraction of the derivatized analyte into a clean solvent like methylene chloride.
-
Concentration: Evaporate the final extract to a small volume (e.g., 100 µL) for GC-MS analysis.
The following table outlines typical GC-MS parameters for the analysis of derivatized EEAA.
| Parameter | Setting |
| GC Column | 50 m x 0.20 mm ID, HP-1 or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 50°C, ramp to 230°C |
| MS Ion Source | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Selected Ion Monitoring (SIM) |
For the ethyl ester of EEAA, characteristic ions would be monitored to ensure selective and sensitive detection. For the closely related (2-methoxyethoxy)acetic acid ethyl ester, a key ion is m/z 59.[3][5] Similar fragmentation patterns would be expected for the ethyl ester of EEAA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS, as derivatization is typically not required.
Sample preparation for LC-MS/MS aims to remove proteins and other interfering substances from the biological matrix.
Protocol: Protein Precipitation
-
Sample Collection: Collect urine or plasma samples and store them at -20°C or below.
-
Internal Standard Spiking: Thaw the samples and add an appropriate internal standard.
-
Precipitation: Add a cold organic solvent, such as acetonitrile (typically in a 3:1 ratio of solvent to sample), to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the initial mobile phase to enhance sensitivity and ensure compatibility with the LC system.
The following table provides typical LC-MS/MS parameters for the analysis of EEAA.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient from low to high organic phase |
| MS Ion Source | Electrospray Ionization (ESI), negative mode |
| MS Analyzer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
In negative ion mode, the deprotonated molecule [M-H]⁻ of EEAA would be selected as the precursor ion. Collision-induced dissociation would then generate specific product ions for quantification and confirmation.
Analytical Workflow Comparison
Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.
Method Validation: Ensuring Data Integrity
A robust and reliable analytical method is essential for generating high-quality data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The principles outlined in the FDA's guidance on bioanalytical method validation should be followed.[6]
Key Validation Parameters
The following table summarizes the key parameters that must be assessed during method validation.[6][7][8][9]
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time. | Analyte concentration should be within ±15% of the initial concentration. |
Data Interpretation and Reporting
Accurate interpretation and clear reporting of results are critical. The concentration of EEAA should be reported in appropriate units (e.g., µg/mL or ng/mL) and corrected for the volume of the biological fluid. When using urine samples, it is common practice to normalize the concentration to creatinine levels to account for variations in urine dilution.
Conclusion
The discovery and quantification of this compound in biological samples provide valuable insights into human exposure to its parent compound. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the necessary sensitivity and selectivity for accurate measurement. Adherence to rigorous method validation protocols, as outlined by regulatory bodies like the FDA, is paramount to ensure the reliability and integrity of the generated data. This guide provides a solid foundation for researchers to develop and implement robust analytical methods for the study of this important biomarker.
References
-
B'Hymer, C., & Cheever, K. L. (2004). Development of a procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine. Journal of Chromatography B, 803(2), 361-367. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Bioanalysis Forum. (n.d.). Reflections on Biomarker Assay Validation. [Link]
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Ismail, R., & Lee, C. Y. (2014). Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables. Clinical Biochemistry, 47(13-14), 1234-1246. [Link]
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B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (2003). Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks. [Link]
-
Pandey, R., & Rudrawar, S. (2017). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Bioanalysis & Biomedicine, 9(3). [Link]
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Biomarker Assay Collaborative. (n.d.). Points to Consider Document: Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. [Link]
-
B'Hymer, C., & Cheever, K. L. (2003). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. CDC Stacks. [Link]
-
B'Hymer, C., Butler, M., & Cheever, K. L. (2005). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks. [Link]
-
PubChem. (n.d.). This compound, TMS derivative. [Link]
-
B'Hymer, C. (2003). Urinary (2-Methoxyethoxy) Acetic Acid: An Effective Gas Chromatographic Test Method for Quantification. CDC Stacks. [Link]
-
NIST. (n.d.). Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-, acetate. [Link]
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]
-
DrugBank. (n.d.). 2-(2-Butoxyethoxy)ethanol. [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
-
Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. [Link]
-
chemeurope.com. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]
-
Al-Qahtani, S., et al. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Bioanalysis, 13(5), 373-386. [Link]
-
Shah, P. A., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]
-
Le, B. A., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(7), 549-556. [Link]
-
Shah, P. A., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]
-
Dunphy, J. C., et al. (2001). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(12), 1275-1283. [Link]
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(2-Ethoxyethoxy)acetic acid environmental fate and degradation
An In-depth Technical Guide to the Environmental Fate and Degradation of (2-Ethoxyethoxy)acetic acid
Abstract
This compound (EEAA) is a principal metabolite of the industrial solvent diethylene glycol monoethyl ether (DEGEE) and its acetate, which are widely used in paints, coatings, and cleaning products.[1] The presence of these parent compounds in various formulations leads to the potential for EEAA to enter the environment through industrial and municipal wastewater streams. This technical guide provides a comprehensive overview of the environmental fate and degradation of EEAA, synthesizing available data on related glycol ethers and their acidic metabolites to build a scientifically robust profile. The guide covers the physicochemical properties, abiotic and biotic degradation pathways, environmental mobility, and ecotoxicological profile of EEAA. Detailed experimental protocols for assessing its biodegradability and for its quantification in aqueous matrices are also presented to support further research and risk assessment.
Introduction: The Environmental Significance of a Key Metabolite
Glycol ethers, a class of solvents valued for their unique solvency and water miscibility, are ubiquitous in a vast array of industrial and consumer products.[2] Diethylene glycol monoethyl ether (DEGEE) is a prominent member of this class, and its metabolic pathway in biological systems, including in wastewater treatment plants, leads to the formation of this compound (EEAA).[1] While the parent glycol ethers have been the subject of considerable toxicological and environmental study, their acidic metabolites, which can be more persistent and exhibit different toxicological profiles, warrant specific investigation. Understanding the environmental journey of EEAA—from its formation to its ultimate fate—is crucial for a complete environmental risk assessment of its parent compounds. This guide serves as a technical resource for researchers and professionals, providing a detailed examination of the factors governing the persistence, degradation, and potential impact of EEAA in the environment.
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is fundamentally linked to its physicochemical properties. EEAA's structure, featuring a carboxylic acid group and two ether linkages, renders it highly water-soluble.[1] This high water solubility dictates that EEAA will predominantly partition to the aqueous phase in the environment. Its vapor pressure is expected to be low, limiting its volatilization from water and soil.
| Property | Value/Information | Source |
| Molecular Formula | C6H12O4 | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 7743-94-4 | [1] |
| Appearance | Likely a liquid | [1] |
| Water Solubility | Soluble | [1] |
| Vapor Pressure | Estimated to be low | Inferred from structure |
| pKa | Estimated ~3-4 | Inferred from carboxylic acid moiety |
The dissociation of the carboxylic acid group (with an estimated pKa of 3-4) means that at the typical pH of natural waters (pH 6-9), EEAA will exist almost entirely in its anionic (carboxylate) form. This has significant implications for its mobility and bioavailability, as the charged species will behave differently from the neutral molecule, particularly in its interaction with soils and sediments.
Abiotic Degradation Pathways
Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of organic compounds in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can break down certain chemical structures. For EEAA, the ether linkages and the carbon-carbon bonds of the ethoxy groups are generally stable to hydrolysis under environmentally relevant pH conditions (pH 5-9).[3] By analogy with other glycol ethers and their derivatives, hydrolysis is not expected to be a significant degradation pathway for EEAA in the environment.[3]
Photolysis
Direct photolysis involves the degradation of a molecule upon absorption of light. For this to occur, the molecule must have a chromophore that absorbs light in the solar spectrum reaching the Earth's surface (>290 nm). The aliphatic ether and carboxylic acid structure of EEAA does not contain significant chromophores that absorb in this region. Therefore, direct photolysis in aqueous environments is likely to be a slow or negligible process. Indirect photolysis, mediated by reaction with photochemically generated reactive species such as hydroxyl radicals, may contribute to its degradation in sunlit surface waters, although the rate of this process is unknown.
Biotic Degradation: The Primary Environmental Sink
The primary mechanism for the removal of EEAA from the environment is expected to be biodegradation. The structural similarity of EEAA to other readily biodegradable glycol ethers and short-chain carboxylic acids provides strong evidence for its susceptibility to microbial degradation.[4][5]
Evidence for Ready Biodegradability
-
Glycol Ethers: The vast majority of glycol ethers are considered readily biodegradable.[4] For instance, 2-butoxyethanol acetate demonstrates 90% degradation in 6.5 days in a screening test.[3]
-
Ether Carboxylic Acids: Studies on other ether carboxylic acid surfactants have shown that those with shorter alkyl chains and higher degrees of ethoxylation tend to have higher ultimate aerobic biodegradability.[6]
-
Acetic Acid: A potential breakdown product of EEAA, acetic acid is readily biodegradable under both aerobic and anaerobic conditions, with 99% degradation reported in 7 days under anaerobic conditions.[5]
Given this evidence, it is highly probable that EEAA would meet the criteria for "ready biodegradability" in a standard OECD 301 test, which requires at least 60% of the theoretical CO2 evolution (or 70% DOC removal) within a 10-day window during the 28-day test period.[1][7][8]
Proposed Biodegradation Pathway
The aerobic biodegradation of EEAA is likely initiated by microbial enzymes that cleave the ether linkages. A plausible pathway involves the sequential oxidation and cleavage of the ethoxy groups, ultimately leading to the formation of smaller, easily metabolizable compounds that can enter central metabolic cycles.
Sources
- 1. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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Methodological & Application
Application Note: Synthesis and Qualification of (2-Ethoxyethoxy)acetic Acid for Use as a High-Purity Analytical Standard
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of (2-Ethoxyethoxy)acetic acid, intended for use as a high-purity analytical standard. The synthesis is achieved through the selective oxidation of 2-(2-Ethoxyethoxy)ethanol using a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-mediated oxidation system, a method chosen for its high efficiency and mild reaction conditions. This document outlines the detailed experimental protocol, purification procedures, and a full suite of analytical techniques for the rigorous qualification of the final product. The provided methodologies are designed to ensure the production of this compound with the purity, identity, and characterization required for its use as a reference standard in research, development, and quality control applications.
Introduction
This compound is a key intermediate and a significant metabolite in various industrial and pharmaceutical contexts. Its presence as a metabolite of 2-(2-ethoxyethoxy)ethanol, a common industrial solvent, necessitates its availability as a high-purity analytical standard for toxicological and environmental monitoring. Furthermore, its structural motif is found in more complex molecules within the pharmaceutical and materials science sectors. Accurate quantification and identification of this compound in various matrices depend on the availability of a well-characterized, high-purity reference standard.
This application note addresses the critical need for a reliable source of this compound by providing a detailed, field-proven methodology for its synthesis and qualification. The chosen synthetic route, a TEMPO-mediated oxidation, offers significant advantages over harsher oxidation methods like Jones oxidation, which involves carcinogenic chromium reagents.[1][2][3][4] The TEMPO-catalyzed oxidation is highly selective for primary alcohols and proceeds under mild conditions, minimizing the formation of byproducts and simplifying purification.[5][6][7][8]
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the primary alcohol, 2-(2-Ethoxyethoxy)ethanol. The TEMPO-mediated oxidation system, with sodium hypochlorite as the primary oxidant in a biphasic system, provides a clean and efficient conversion to the corresponding carboxylic acid.
Reaction Mechanism
The TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid proceeds through a two-stage process. Initially, the alcohol is oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. The catalytic cycle involves the oxidation of TEMPO by the primary oxidant (sodium hypochlorite) to the active N-oxoammonium ion. This species then oxidizes the alcohol, regenerating TEMPO.
Figure 1: Overall workflow for the synthesis and qualification of this compound.
Experimental Protocol
Materials:
-
2-(2-Ethoxyethoxy)ethanol (≥98%)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) (≥98%)
-
Sodium hypochlorite solution (10-15% available chlorine)
-
Sodium bicarbonate (≥99.5%)
-
Sodium sulfite (≥98%)
-
Hydrochloric acid (37%)
-
Sodium chloride (≥99.5%)
-
Toluene (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-(2-Ethoxyethoxy)ethanol (13.4 g, 0.1 mol) and TEMPO (0.156 g, 1 mmol) in toluene (100 mL).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (12.6 g, 0.15 mol) in deionized water (100 mL).
-
Reaction Initiation: Add the aqueous sodium bicarbonate solution to the reaction flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution (52.5 mL, ~0.12 mol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Workup - pH Adjustment and Extraction:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (2 x 50 mL).
-
Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
To achieve the high purity required for an analytical standard, the crude product is purified by vacuum distillation.
Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound. The literature boiling point for a related compound, ethoxyacetic acid, is 109–111 °C at 17–18 mm Hg, which can be used as an initial guide.[9]
-
The purified product should be a colorless liquid.
Analytical Qualification
The purified this compound must be rigorously tested to confirm its identity, purity, and suitability as an analytical standard.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include a triplet for the terminal methyl group, a quartet for the adjacent methylene group of the ethoxy moiety, overlapping multiplets for the four methylene groups of the ethoxyethoxy backbone, and a singlet for the methylene group adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700-1750 cm⁻¹.[10][11][12]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Purity Assessment
Purity by Titration:
The purity of the carboxylic acid can be accurately determined by titration with a standardized solution of sodium hydroxide using a suitable indicator, such as phenolphthalein.
Purity by High-Performance Liquid Chromatography (HPLC):
HPLC analysis using a suitable column (e.g., C18) and a mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) with UV detection can be used to assess purity and quantify any impurities.
Quantification of Residual Impurities
Residual Solvents by Gas Chromatography (GC):
The content of residual solvents from the synthesis and purification process (e.g., toluene, ethyl acetate) should be determined by headspace gas chromatography with flame ionization detection (HS-GC-FID).
Water Content by Karl Fischer Titration:
The water content of the final product should be determined using Karl Fischer titration to ensure it meets the specifications for an analytical standard.
Analytical Standard Specifications
The synthesized and purified this compound should meet the following specifications to be considered a high-purity analytical standard.
| Parameter | Specification | Method |
| Appearance | Colorless liquid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR, MS |
| Purity (by Titration) | ≥ 99.5% | Acid-Base Titration |
| Purity (by HPLC) | ≥ 99.5% | HPLC-UV |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% (total) | HS-GC-FID |
Conclusion
This application note provides a robust and reliable method for the synthesis and qualification of this compound as a high-purity analytical standard. The use of a TEMPO-mediated oxidation ensures a clean and efficient synthesis, while the detailed purification and analytical protocols guarantee a final product that meets the stringent requirements for a reference material. The availability of this well-characterized standard will support accurate and reliable analytical measurements in various scientific and industrial fields.
References
- Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566.
- Jiang, X., Zhang, J., & Ma, S. (2016). A General and Efficient Iron Nitrate/TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Carboxylic Acids and Ketones. Journal of the American Chemical Society, 138(27), 8344–8347.
- Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(12), 1860–1862.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by catalytic oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043.
- Fuson, R. C., & Wojcik, B. H. (1933).
-
Wikipedia. (2023). Jones oxidation. Retrieved from [Link]
-
Chemguide. (n.d.). Making Carboxylic Acids. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]
-
PubChem. (n.d.). This compound, TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). Ethoxyacetic acid. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy.... Retrieved from [Link]
-
YouTube. (2023). The figure below shows the FTIR spectra for acetic acid, CH. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of (2-Ethoxyethoxy)acetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
(2-Ethoxyethoxy)acetic acid (EEAA), a metabolite and industrial compound, presents a significant analytical challenge due to its inherent chemical properties. Its structure, featuring both ether linkages and a terminal carboxylic acid group, results in high polarity, low volatility, and thermal lability. These characteristics preclude its direct analysis by Gas Chromatography (GC), a cornerstone technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] This application note details a robust and validated workflow for the quantitative analysis of EEAA in various matrices. The core of this method is a chemical derivatization step, which converts the polar carboxylic acid into a volatile and thermally stable ester, making it amenable to GC-MS analysis.[3][4] We present a comprehensive protocol encompassing sample extraction, derivatization, instrument configuration, and data analysis, designed for researchers in environmental monitoring, toxicology, and chemical process control.
The Analytical Principle: Overcoming Volatility Challenges
The primary obstacle in the GC analysis of carboxylic acids is the presence of the carboxyl functional group (-COOH). This group actively participates in hydrogen bonding, which significantly increases the boiling point of the molecule and promotes strong interactions with active sites within the GC system, leading to poor peak shape and analyte loss.[4] To circumvent these issues, a derivatization step is essential.[3] This process chemically modifies the analyte to:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated.
-
Enhance Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, enhancing resolution and sensitivity.[3]
This protocol focuses on silylation , a widely used and highly effective derivatization technique that converts the carboxylic acid to a trimethylsilyl (TMS) ester. The resulting TMS-derivatized EEAA is significantly more volatile and exhibits excellent chromatographic behavior on standard non-polar GC columns.
Overall Analytical Workflow
The comprehensive procedure from sample receipt to final data interpretation is outlined below.
Caption: High-level workflow for the GC-MS analysis of EEAA.
Materials and Methods
Reagents and Consumables
-
This compound (EEAA) standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine, anhydrous
-
Ethyl Acetate, GC-MS grade
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Helium (99.999% purity)
-
1.5 mL glass GC autosampler vials with PTFE-lined caps[5]
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator or rotary evaporator[6]
-
pH meter or pH strips
-
Glass test tubes and pipettes
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
Causality: Proper preparation of standards and samples is critical for accurate quantification. This protocol employs Liquid-Liquid Extraction (LLE), a robust technique for separating compounds based on their differential solubilities in immiscible liquids.[7] By acidifying the aqueous sample, EEAA is converted to its protonated, less polar form, facilitating its extraction into an organic solvent like ethyl acetate.[8]
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of EEAA (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by spiking the appropriate volume of stock solution into a clean matrix (e.g., deionized water).
-
Sample Collection: Collect 1 mL of the aqueous sample into a glass test tube.
-
Acidification: Adjust the pH of the sample and standards to ≤ 2 using concentrated HCl. Verify the pH with a meter or pH strip. This ensures the carboxylic acid is fully protonated.
-
Extraction: Add 2 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of EEAA into the organic phase.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette. Avoid collecting any of the aqueous phase.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.[6] The dry residue contains the extracted EEAA.
Protocol 2: Silylation Derivatization
Causality: Silylation with BSTFA is a highly effective method for derivatizing carboxylic acids. The addition of TMCS as a catalyst increases the reactivity of the reagent, ensuring a rapid and complete reaction.[3] Pyridine is used as a solvent as it can also act as an acid scavenger, driving the reaction to completion.
Derivatization Reaction Mechanism
Caption: Silylation of EEAA with BSTFA to form its TMS ester.
Step-by-Step Procedure:
-
Reagent Addition: To the dried extract from Protocol 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).
-
Sealing: Immediately cap the vial tightly to prevent moisture from entering, as silylating reagents are highly moisture-sensitive.[3]
-
Reaction: Vortex the mixture for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
GC-MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating silylated derivatives with excellent inertness and stability.[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good separation efficiency. |
| Injector | Splitless Mode | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the TMS-derivatized analyte without thermal degradation. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates the analyte from solvent and other matrix components, ensuring a sharp peak. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification and quantification. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard temperature to maintain source cleanliness and prevent analyte condensation. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Scan Mode | Full Scan (m/z 40-450) | Used for qualitative identification and spectral confirmation. |
| SIM Mode | Optional for higher sensitivity | Monitor characteristic ions for the TMS-EEAA derivative for improved quantitation limits. |
Data Analysis and Expected Results
The analysis of the TMS derivative of this compound will yield a distinct chromatographic peak and a characteristic mass spectrum.
Mass Spectrum Interpretation
The mass spectrum of the TMS-EEAA derivative is crucial for positive identification. Based on spectral library data, the following ions are expected to be prominent.[9]
| m/z (mass-to-charge) | Ion Identity/Fragment | Significance |
| 205 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
| 117 | [COOSi(CH₃)₃]⁺ | Fragment representing the silylated carboxyl group. |
| 103 | [CH₂OSi(CH₃)₃]⁺ | Common rearrangement fragment. |
| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of TMS derivatives.[9] |
| 45 | [C₂H₅O]⁺ | Fragment from the ethoxy group. |
Note: The molecular ion (M⁺) at m/z 220 may be weak or absent, which is common for TMS derivatives.
Quantification
Quantification is performed by generating a calibration curve. Plot the peak area of the target analyte against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.995 is typically desired for a good fit. The concentration of EEAA in unknown samples is then calculated from this curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[10][11] Key parameters to assess include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a direct relationship between response and concentration. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 15% | Assesses the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | The lowest concentration that can be accurately quantified. |
Acceptance criteria can vary based on regulatory requirements.[11]
Conclusion
This application note provides a detailed, field-proven protocol for the robust analysis of this compound by GC-MS. The critical steps of pH-adjusted liquid-liquid extraction followed by silylation derivatization effectively overcome the analytical challenges posed by this polar compound. The specified instrumental conditions and data analysis framework enable sensitive and accurate quantification, making this method highly suitable for researchers and professionals in drug development, environmental science, and quality control.
References
- Birkemeyer, C. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Google Scholar.
-
Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health. Available at: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Available at: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. Available at: [Link]
-
Kataoka, H. (2000). Acids: Derivatization for GC Analysis. Encyclopedia of Separation Science. Available at: [Link]
-
National Center for Biotechnology Information. This compound, TMS derivative. PubChem Compound Database. Available at: [Link]
-
NIST. 2-(2-Butoxyethoxy)ethoxy, TMS derivative. NIST Chemistry WebBook. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
-
Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. CDC Stacks. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). A Review on GC-MS and Method Development and Validation. ResearchGate. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link]
-
ResearchGate. (n.d.). A systematic derivatization technique for characterization of ethoxylates by GC and GCMS. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). Liquid-Liquid Extractions. Chemistry LibreTexts. Available at: [Link]
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Quantitative Analysis of (2-Ethoxyethoxy)acetic Acid in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Abstract
This application note presents a detailed, robust, and validated method for the quantification of (2-Ethoxyethoxy)acetic acid (2-EEA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a metabolite of the industrial solvent 2-(2-ethoxyethoxy)ethanol, making its accurate measurement critical for toxicological and exposure monitoring studies. The protocol herein details a comprehensive workflow, including sample preparation by liquid-liquid extraction (LLE), chromatographic separation on a reversed-phase C18 column, and sensitive detection by electrospray ionization (ESI) tandem mass spectrometry. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. All quantitative data and validation parameters are summarized, and the underlying scientific principles for each step are thoroughly explained to ensure technical accuracy and field-proven insights.
Introduction and Scientific Rationale
This compound (2-EEA) is the principal urinary and plasma metabolite of 2-(2-ethoxyethoxy)ethanol (DEGEE), a widely used solvent in paints, inks, and cleaning products. Due to its potential for human exposure in both occupational and consumer settings, monitoring 2-EEA levels in biological matrices is essential for assessing exposure and understanding its toxicokinetics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its inherent selectivity, sensitivity, and wide dynamic range.[1] The challenge in analyzing small, polar, and water-soluble molecules like 2-EEA lies in achieving adequate retention on conventional reversed-phase chromatographic columns and efficient, reproducible extraction from complex biological matrices like plasma. This protocol addresses these challenges through an optimized liquid-liquid extraction procedure and a tailored chromatographic method, ensuring a self-validating system for trustworthy results.
Analytical Workflow Overview
The entire analytical process, from sample collection to data analysis, is designed to be systematic and reproducible. The workflow ensures the integrity of the sample and the accuracy of the final quantitative result.
Caption: End-to-end workflow for 2-EEA quantification.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl Acetate (ACS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Liquid-Liquid Extraction (LLE)
The causality behind choosing LLE is its effectiveness in removing proteins and phospholipids from plasma, which are major sources of ion suppression in ESI-MS. Acidification of the plasma protonates the carboxylic acid group of 2-EEA, increasing its hydrophobicity and thus its partitioning into the organic extraction solvent, ethyl acetate.
Protocol:
-
Thaw human plasma samples and standards to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 20 µL of 1% formic acid in water to acidify the sample. This step is critical to ensure the analyte is in a neutral form for efficient extraction.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (0.1% formic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A C18 reversed-phase column is selected for this method. While 2-EEA is a polar molecule, the presence of the ethoxy groups provides sufficient hydrophobicity for retention.[2][3] The acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry (MS) Parameters
The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Negative mode is chosen because the carboxylic acid moiety of 2-EEA is readily deprotonated to form the [M-H]⁻ ion, which is a stable precursor for MS/MS analysis.[4] The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[1]
The fragmentation of the deprotonated molecule is predictable. The most common fragmentation pathway for such molecules involves the cleavage of the ether bonds.[5][6]
Caption: Proposed fragmentation of 2-EEA in negative ESI mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| 2-EEA | |
| 2-EEA | |
| 2-EEA-d4 (IS) |
Note: These parameters are a starting point and may require optimization on the specific instrument used.
Method Validation and Performance
The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3][7] The validation assessed linearity, accuracy, precision, limit of quantification (LLOQ), and selectivity.
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% (90-120% at LLOQ) |
| Precision (%CV at LLOQ, LQC, MQC, HQC) | < 15% (< 20% at LLOQ) |
| Selectivity | No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma samples. |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard. |
Conclusion and Trustworthiness
This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to be robust and reproducible. The scientific rationale behind each step is explained to provide a deeper understanding of the method's principles. The validation data confirms that the method is accurate, precise, and sensitive, making it a trustworthy tool for toxicological assessments and exposure monitoring studies in the fields of environmental health and drug development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][3]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][7]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][1]
-
Springer Nature Experiments. (n.d.). LC–MS/MS Analysis of AEA and 2-AG. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link][2]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link][3]
-
PubMed. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. [Link][4]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][5][8]
-
UC Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link][6]
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Application Note: Quantification of (2-Ethoxyethoxy)acetic Acid in Human Urine
Abstract
This document provides a comprehensive technical guide for the quantification of (2-Ethoxyethoxy)acetic acid (EEAA) in human urine samples. EEAA is a primary metabolite of 2-ethoxyethanol (EGEE) and its acetate (EGEEA), which are industrial solvents with known reproductive and developmental toxicity. Accurate measurement of EEAA in urine is a critical tool for biomonitoring occupational and environmental exposure to these glycol ethers. This guide details two robust analytical methodologies: a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We provide in-depth, step-by-step protocols for sample collection, preparation, and analysis, alongside a discussion of the scientific principles underpinning these methodological choices.
Introduction: The Rationale for EEAA Biomonitoring
2-Ethoxyethanol (also known as Cellosolve) and its acetate ester are widely used in various industrial applications, including as solvents for resins, lacquers, oils, and as a component in cleaning agents and varnish removers.[1] Human exposure, primarily through inhalation and dermal absorption, is a significant health concern.[2] Toxicological studies have demonstrated that these compounds can cause adverse reproductive and developmental effects.[2]
Following exposure, 2-ethoxyethanol is metabolized in the body, primarily through oxidation, to its major urinary metabolite, this compound. The quantification of EEAA in urine serves as a reliable biomarker of exposure, providing a direct measure of the absorbed dose of the parent compound.[3] Monitoring urinary EEAA levels is therefore essential for assessing exposure in occupational settings and for regulatory bodies to ensure that exposure limits are not exceeded.
The metabolic conversion of 2-ethoxyethanol to EEAA is a critical process for its clearance from the body. The primary pathway involves the oxidation of the parent alcohol to an aldehyde, which is then further oxidized to the carboxylic acid, EEAA. A portion of the EEAA may also be conjugated with glycine before excretion.[4]
Caption: Metabolic pathway of 2-Ethoxyethanol to this compound.
Pre-Analytical Protocol: Urine Sample Collection and Handling
The integrity of the analytical result begins with the quality of the sample. Adherence to a standardized pre-analytical protocol is paramount to prevent degradation of the analyte and to minimize pre-analytical variability.
2.1. Materials for Collection
-
Polypropylene screw-cap collection cups and transport vials.
-
Ice or dry ice packs.
-
Labels for sample identification.
2.2. Step-by-Step Collection and Storage Protocol
-
Collection: Collect a mid-stream urine sample in a clean polypropylene cup. First morning voids are often preferred for higher concentration, but random samples can be used with creatinine normalization.
-
Temperature Control: Immediately after collection, place the sample on ice or in a refrigerated container to slow down any potential enzymatic or microbial activity.[1]
-
Aliquoting: Within 2 hours of collection, transfer the urine into smaller, labeled polypropylene vials. This prevents the need for repeated freeze-thaw cycles of the entire sample.[5]
-
Centrifugation: To remove particulate matter, cells, and bacteria, centrifuge the urine samples at a low speed (e.g., 2000 x g) for 10 minutes at 4°C.[5]
-
Storage: Transfer the supernatant to clean, labeled vials and store frozen at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[6] For metabolomics studies, it is recommended to freeze samples for at least one week before analysis to ensure consistent evolution of urinary components.[5]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade certain metabolites. It is recommended not to exceed 2-3 cycles.[5]
Analytical Methodologies
This section details two effective methods for the quantification of EEAA in urine: a traditional GC-MS approach and a more direct LC-MS/MS method. The choice of method will depend on available instrumentation, desired sample throughput, and sensitivity requirements.
Caption: High-level overview of the complete analytical workflow.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on well-established procedures for analogous alkoxyacetic acids and offers high sensitivity and specificity.[2][7] The key challenge for GC-MS analysis of EEAA is its low volatility due to the polar carboxylic acid group. Therefore, a derivatization step to convert it into a more volatile ester is mandatory.
3.1.1. Rationale for Experimental Choices
-
Internal Standard: A deuterated analogue, if available, or a structurally similar compound like deuterated 2-butoxyacetic acid (d-BAA) is used to correct for variability in extraction efficiency and instrument response.[2]
-
Extraction: Liquid-Liquid Extraction (LLE) with ethyl acetate is chosen for its simplicity and high recovery efficiency for alkoxyacetic acids from a complex urine matrix.[8] Acidification of the urine sample protonates the EEAA, making it more soluble in the organic extraction solvent.
-
Derivatization: Esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) is a common and effective method to convert the carboxylic acid into its corresponding ethyl ester, which is sufficiently volatile for GC analysis.[7]
3.1.2. Protocol: Sample Preparation and Derivatization
-
Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a glass tube.
-
Add the internal standard solution.
-
Acidify the urine to a pH of approximately 1 by adding concentrated hydrochloric acid.
-
Add 2 mL of ethyl acetate. Cap the tube and vortex for 2 minutes.
-
Centrifuge at 2500 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 200 µL of ethanol and 20 µL of concentrated sulfuric acid.
-
Cap the tube tightly and heat at 60°C for 30 minutes to facilitate esterification.
-
After cooling, add 1 mL of water and 500 µL of a non-polar solvent like hexane. Vortex to extract the derivatized EEAA ethyl ester.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
3.1.3. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-1 or similar non-polar capillary column (e.g., 30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Monitored Ions (m/z) | To be determined empirically for EEAA ethyl ester and IS |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more direct and often faster approach, as it typically does not require derivatization.[9] The high selectivity of tandem mass spectrometry allows for minimal sample cleanup, with "dilute-and-shoot" methods being feasible for many urinary analytes.
3.2.1. Rationale for Experimental Choices
-
Sample Preparation: A simple dilution of the urine sample with the initial mobile phase is often sufficient. This minimizes sample handling, reduces variability, and increases throughput. For enhanced sensitivity, Solid Phase Extraction (SPE) can be employed.
-
Chromatography: Reversed-phase chromatography is suitable for separating EEAA from other urine components. The use of a C18 column with a gradient elution of water and an organic solvent (like acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) will provide good peak shape and retention.
-
Ionization and Detection: Electrospray ionization (ESI) in negative mode is ideal for acidic compounds like EEAA, as it readily forms the [M-H]⁻ ion. Tandem MS (MS/MS) detection using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
3.2.2. Protocol: Sample Preparation
-
Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.
-
In a clean vial, dilute 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Add the internal standard.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100mm x 2.1mm, 3.5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be optimized for EEAA and IS (Precursor [M-H]⁻ → Product) |
| Capillary Voltage | ~3.0 kV |
| Gas Temperature | ~350°C |
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][9]
Table of Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Evaluated as intra-day and inter-day precision. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. Each point should be within ±15% of its nominal value. |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20% CV. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under test conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
The quantification of this compound in urine is a robust and essential tool for monitoring human exposure to 2-ethoxyethanol. This application note provides two validated and reliable methods, GC-MS and LC-MS/MS, to achieve this. The GC-MS method, while requiring derivatization, is a classic and highly sensitive approach. The LC-MS/MS method offers the advantages of simpler sample preparation and high throughput. The choice of methodology should be based on the specific needs and capabilities of the laboratory. By following the detailed protocols for sample handling, preparation, and analysis, and by adhering to rigorous validation standards, researchers and drug development professionals can generate accurate and defensible data for toxicokinetic studies and occupational health monitoring.
References
-
Cheever, K. L., Plotnick, H. B., Richards, D. E., & Weigel, W. W. (1984). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Environmental Health Perspectives, 57, 241–248. [Link]
-
Chen, Y.-J., et al. (2021). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Metabolites, 11(9), 609. [Link]
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Groeseneken, D., Van Vlem, E., Veulemans, H., & Masschelein, R. (1988). Gas chromatographic determination of ethoxyacetic acid in urine. Toxicology Letters, 41(1), 57-68. [Link]
-
B'Hymer, C., & Cheever, K. L. (2005). A comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(2), 201-208. [Link]
-
Kamerud, J. Q., et al. (1977). This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids. Clinica Chimica Acta, 77(3), 397-405. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
B'Hymer, C., Butler, M. A., & Cheever, K. L. (2003). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. Journal of Chromatography B, 795(1), 145-150. [Link]
-
Bar-Joseph, A., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
B'Hymer, C., & Cheever, K. L. (2003). Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples. Journal of Chromatography B, 795(1), 145-150. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Scribd. (n.d.). Urine Sample Storage Best Practices. [Link]
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Wiley Online Library. (n.d.). Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics. [Link]
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Application Notes & Protocols: (2-Ethoxyethoxy)acetic acid as a Biomarker for Solvent Exposure
Introduction: The Rationale for Biomonitoring Diethylene Glycol Monoethyl Ether (DEGEE) Exposure
Diethylene glycol monoethyl ether (DEGEE), commercially known by trade names such as Carbitol® and Transcutol®, is a versatile solvent used in a wide array of industrial and consumer products, including paints, inks, resins, cleaning agents, and wood stains[1]. Its prevalence necessitates robust methods for assessing human exposure, particularly in occupational settings. While air monitoring provides an estimate of external exposure, it does not account for dermal absorption, which can be a significant route for glycol ethers[2][3]. Biological monitoring, through the measurement of a specific metabolite in a biological matrix, offers a more integrated and accurate assessment of the total absorbed dose.
(2-Ethoxyethoxy)acetic acid (EEAA) is the principal urinary metabolite of DEGEE[4]. Its detection and quantification in urine serve as a reliable biomarker of exposure. Monitoring EEAA levels allows for the direct assessment of the internal body burden of DEGEE, reflecting uptake from all exposure routes (inhalation and dermal). This is critical because the parent compounds, and the broader class of glycol ethers, have been associated with a range of toxicities, including reproductive and developmental effects[5][6]. Therefore, the precise quantification of urinary EEAA is a cornerstone of effective health surveillance and risk assessment programs for individuals working with DEGEE-containing products.
This document provides a comprehensive guide to the scientific basis and analytical methodology for using EEAA as a biomarker of DEGEE exposure.
Metabolic Pathway and Toxicokinetics
Causality of Biomarker Selection: The utility of EEAA as a biomarker is grounded in its metabolic relationship to the parent solvent, DEGEE. Following absorption into the body, DEGEE undergoes a two-step enzymatic oxidation process.
-
Oxidation to an Aldehyde: DEGEE is first oxidized to 2-(2-ethoxyethoxy)acetaldehyde by alcohol dehydrogenase (ADH).
-
Oxidation to Carboxylic Acid: The intermediate aldehyde is subsequently and rapidly oxidized to the stable, water-soluble metabolite, this compound (EEAA), by aldehyde dehydrogenase (ALDH).
This resulting EEAA is then efficiently eliminated from the body via the urine. Because this metabolic conversion is a major clearance pathway, the concentration of EEAA in urine correlates directly with the absorbed dose of DEGEE. The half-life of urinary excretion for a related ethoxyacetic acid metabolite has been observed to be approximately 24 hours, allowing for a flexible window for sample collection post-exposure[7].
The biotransformation of DEGEE to its active metabolite is a critical event, as the resulting acidic metabolites of glycol ethers are often implicated as the primary drivers of their toxicity[5].
Caption: Metabolic activation of DEGEE to the urinary biomarker EEAA.
Quantitative Analysis of EEAA in Urine by GC-MS
Principle: This protocol details the quantification of this compound (EEAA) in human urine. The method involves acidification of the urine sample, followed by liquid-liquid extraction (LLE) of EEAA. To enable analysis by gas chromatography (GC), the non-volatile EEAA is chemically derivatized to its more volatile ethyl ester. The resulting derivative is then quantified using a GC system coupled with a mass spectrometer (MS), which provides high selectivity and sensitivity. A deuterated internal standard is used to ensure accuracy and precision by correcting for variations in extraction efficiency and instrument response.
I. Reagents, Standards, and Materials
| Component | Specifications | Vendor Example |
| Standards | ||
| This compound (EEAA) | >98% purity | Sigma-Aldrich |
| Deuterated Butoxyacetic Acid (d-BAA) | Internal Standard | Cambridge Isotope Labs |
| Solvents & Reagents | ||
| Ethyl Acetate | HPLC or GC Grade | Fisher Scientific |
| Methylene Chloride | GC Grade | Fisher Scientific |
| Ethanol, Anhydrous | ACS Grade | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | VWR |
| Sodium Chloride (NaCl) | Crystal, ACS Grade | Fisher Scientific |
| Water | HPLC or Type I | Millipore Milli-Q |
| Materials | ||
| Screw-cap glass test tubes | 16 x 100 mm, PTFE-lined caps | VWR |
| Centrifuge tubes | 15 mL, polypropylene | Corning |
| Centrifuge | Capable of >2000 x g | Beckman Coulter |
| Pipettes and tips | Calibrated | Eppendorf, Gilson |
| Nitrogen evaporator | N-EVAP or similar | Organomation |
| Heating block or water bath | VWR | |
| GC Vials and inserts | 2 mL, PTFE-lined septa | Agilent Technologies |
| Vortex mixer | Scientific Industries |
II. Protocol: Step-by-Step Methodology
1. Sample Collection and Storage: a. Collect end-of-shift urine samples in sterile, polypropylene containers. b. Record the time of collection. c. If not analyzed immediately, freeze samples at -20°C or lower to ensure analyte stability.
2. Preparation of Standards: a. Primary Stock (1 mg/mL): Accurately weigh 10 mg of EEAA standard and dissolve in 10 mL of HPLC-grade water. b. Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 20 µg/mL) by serially diluting the primary stock in blank human urine. c. Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of deuterated butoxyacetic acid (d-BAA) in methanol. Dilute to a working concentration (e.g., 10 µg/mL) in water.
3. Sample Preparation and Extraction: a. Thaw urine samples, standards, and QC samples completely at room temperature and vortex for 15 seconds. b. Pipette 1.0 mL of each sample, calibrator, or QC into a labeled 16 x 100 mm glass screw-cap tube. c. Internal Standard Spiking: Add 50 µL of the 10 µg/mL d-BAA working solution to every tube. Vortex briefly. d. Acidification: Add 100 µL of concentrated H₂SO₄ to each tube to lower the pH below 2. This step is critical for protonating the carboxyl group of EEAA, making it less polar and thus more extractable into an organic solvent[8]. Vortex for 10 seconds. e. Saturation: Add approximately 0.5 g of solid NaCl to each tube to saturate the aqueous phase. This "salting-out" effect reduces the solubility of EEAA in the urine matrix and enhances its partitioning into the organic solvent[9]. f. First Liquid-Liquid Extraction: Add 4.0 mL of ethyl acetate to each tube. Cap securely and mix on a rotary mixer or by vigorous vortexing for 5 minutes. g. Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers. h. Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube. i. Second Extraction: Repeat steps 3f-3h with an additional 4.0 mL of ethyl acetate, combining the organic extracts. This ensures maximum recovery of the analyte[10][11]. j. Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 35-40°C.
4. Derivatization (Esterification): a. To the dried residue, add 200 µL of anhydrous ethanol and 20 µL of concentrated H₂SO₄. This reaction converts the carboxylic acid group of EEAA and the internal standard into their respective ethyl esters, which are significantly more volatile and suitable for GC analysis[2][12]. b. Cap the tubes tightly and heat at 70°C for 30 minutes in a heating block or water bath. c. Allow the tubes to cool to room temperature.
5. Final Sample Clean-up and Concentration: a. Add 1.0 mL of HPLC-grade water and 1.0 mL of methylene chloride to the cooled reaction mixture. b. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes. c. Carefully transfer the lower organic layer (methylene chloride), which now contains the ethyl ester derivatives, to a GC vial insert. d. The sample is now ready for GC-MS analysis.
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Application Note: Quantitative Metabolic Profiling of (2-Ethoxyethoxy)acetic acid in Urine using Stable Isotope Dilution GC-MS
Introduction & Significance
(2-Ethoxyethoxy)acetic acid (EEAA) is a primary urinary metabolite of the industrial solvent Diethylene glycol monoethyl ether (DEGEE), a compound widely used in paints, resins, inks, and wood stains.[1] Human exposure, prevalent in both occupational and consumer settings, occurs through inhalation and dermal absorption.[2] Inside the body, DEGEE undergoes rapid oxidation to form EEAA, which is then excreted in the urine.[3][4] The toxicological significance of glycol ethers and their acidic metabolites is well-documented, with studies linking exposure to adverse reproductive and developmental effects.[2][5]
Therefore, the accurate and precise quantification of EEAA in urine serves as a critical biomarker of exposure to its parent compounds.[2] This application note provides a comprehensive, field-proven protocol for the quantitative analysis of EEAA in human urine. By employing a stable isotope dilution methodology coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this protocol offers the high selectivity and accuracy required for metabolic profiling, toxicological assessment, and occupational safety monitoring.
Metabolic Pathway of DEGEE
The biotransformation of Diethylene glycol monoethyl ether (DEGEE) is a critical process that dictates its toxicokinetics. Following absorption, DEGEE is metabolized in the liver, primarily by alcohol and aldehyde dehydrogenases. The terminal alcohol group of DEGEE is oxidized to an aldehyde intermediate, which is subsequently and rapidly oxidized to the carboxylic acid, this compound (EEAA).[3][6] This acidic metabolite is the principal contributor to the systemic toxicity associated with the parent compound.[4][6] EEAA is then efficiently eliminated from the body via renal excretion into the urine.[4]
Sources
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- 3. The urinary metabolic profile of diethylene glycol methyl ether and triethylene glycol methyl ether in Sprague-Dawley rats and the role of the metabolite methoxyacetic acid in their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: (2-Ethoxyethoxy)acetic Acid in Modern Bioconjugation
Introduction: The Role of Short PEG Linkers in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science.[1] Central to this field is the use of linker molecules that bridge the biological component with another moiety, such as a therapeutic payload, a fluorescent dye, or a solid surface. (2-Ethoxyethoxy)acetic acid is a discrete polyethylene glycol (dPEG®) linker, a class of compounds valued for their ability to improve the properties of the resulting conjugate.[2]
Structurally, this compound consists of a short, hydrophilic diethylene glycol backbone terminating in a carboxylic acid functional group. This structure imparts several key advantages:
-
Enhanced Hydrophilicity: The repeating ethoxy units increase the water solubility of the linker and, by extension, the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[3][4]
-
Biocompatibility & Reduced Immunogenicity: The PEG structure is well-known for its non-toxic nature and ability to shield conjugated biomolecules from the host immune system, potentially reducing immunogenic responses.[3][5]
-
Defined Spacer Length: As a discrete PEG molecule, it provides a precise and uniform spacer arm, eliminating the heterogeneity associated with polydisperse PEG polymers and ensuring batch-to-batch consistency in the final conjugate.[2]
-
Reactive Handle: The terminal carboxylic acid group provides a versatile chemical handle for covalent attachment to nucleophiles, most commonly primary amines found on proteins and peptides.[]
These attributes make this compound an ideal tool for researchers seeking to modulate the pharmacokinetic properties of therapeutics, improve the stability of protein conjugates, and functionalize surfaces for biomedical applications.
Principle of Bioconjugation: Amine Coupling via EDC/NHS Chemistry
The utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acid group. The most common and robust method for coupling carboxylic acids to primary amines (e.g., the ε-amine of lysine residues on a protein) is through carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]
This is a two-step process that offers significant control over the reaction:[3][8]
-
Activation (Acidic pH): In the first step, performed at an optimal pH of 4.5-6.0, EDC reacts with the carboxylic acid group of this compound. This forms a highly reactive but unstable O-acylisourea intermediate.[3][8] Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are ideal for this step as they lack primary amines that would otherwise compete in the reaction.[2]
-
Coupling (Physiological/Alkaline pH): The unstable intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS traps the intermediate, converting it into a more stable, amine-reactive NHS ester.[7] The pH of the reaction mixture is then raised to 7.2-8.5 to facilitate the efficient reaction of the NHS ester with a primary amine on the target biomolecule, forming a stable and permanent amide bond.[3]
This sequential approach prevents the polymerization of proteins that can occur in single-step EDC reactions and allows for better control over the conjugation process.[9]
Visualization of the Conjugation Pathway
The following diagram illustrates the two-step activation and coupling mechanism.
Caption: EDC/NHS activation and coupling workflow.
Core Applications and Methodologies
The versatility of this compound as a hydrophilic linker lends itself to numerous applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb).[10] this compound can be used to synthesize drug-linker constructs where the linker's properties are crucial for the overall efficacy and safety of the ADC. The hydrophilicity of the linker can help mitigate aggregation issues often caused by hydrophobic payloads and can influence the ADC's pharmacokinetics.[11]
Caption: General structure of an Antibody-Drug Conjugate.
Surface Modification of Nanoparticles and Biomaterials
The functionalization of surfaces is critical for improving the biocompatibility of medical devices and developing targeted drug delivery systems. This compound can be coupled to amine-functionalized surfaces or nanoparticles to create a hydrophilic PEG layer. This "stealth" coating can reduce non-specific protein adsorption (biofouling), decrease clearance by the immune system, and improve the circulation time of nanocarriers in vivo.[5]
Peptide and Small Molecule Modification
This compound and its derivatives are frequently used as building blocks in solid-phase peptide synthesis.[] Incorporating this short PEG unit into a peptide sequence can enhance its solubility and stability without significantly altering its biological activity. Similarly, it can be conjugated to small molecule drugs to improve their pharmacokinetic profiles.
Experimental Protocol: Conjugation to a Protein
This protocol provides a general method for covalently coupling this compound to primary amines on a target protein using EDC and Sulfo-NHS chemistry.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄ | [12] |
| Molecular Weight | 148.16 g/mol | [12] |
| CAS Number | 7743-94-4 | [12] |
| Appearance | Likely a liquid | [12] |
| Spacer Arm Length | ~9.6 Å | Calculated |
| Reactive Group | Carboxylic Acid (-COOH) | N/A |
| Target Group | Primary Amine (-NH₂) | N/A |
Materials and Reagents
-
Target Protein (containing surface-accessible lysines)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification
-
Reaction tubes
Note: EDC is moisture-sensitive.[13] Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Step-by-Step Conjugation Procedure
This procedure assumes a starting protein concentration of 2-5 mg/mL. Molar excess ratios of reagents should be optimized for each specific application. A 50-100 fold molar excess of the linker and a 20-50 fold molar excess of EDC/Sulfo-NHS over the protein is a common starting point.
Step 1: Prepare the Protein
-
Dissolve or exchange the target protein into Activation Buffer (pH 6.0). Ensure any buffers containing primary amines (like Tris or glycine) are completely removed.
-
Adjust the protein concentration to the desired level (e.g., 2 mg/mL).
Step 2: Activate the Linker's Carboxyl Group
-
Prepare fresh solutions of this compound, EDC, and Sulfo-NHS in Activation Buffer or high-purity water.
-
To the protein solution, first add the desired molar excess of this compound. Mix gently.
-
Add the desired molar excess of EDC, followed immediately by the same molar excess of Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Couple the Activated Linker to the Protein
-
Raise the pH of the reaction mixture to 7.2-7.5. This can be done by adding a calculated amount of Coupling Buffer (e.g., 1 M phosphate buffer, pH 7.5) or by performing a rapid buffer exchange using a desalting column equilibrated with Coupling Buffer (pH 7.2).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 4: Quench the Reaction
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.
Step 5: Purify the Conjugate
-
Remove excess linker, quenched crosslinkers, and reaction byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by passing the reaction mixture through a desalting column.
Characterization of the Conjugate
The success of the conjugation should be verified analytically. Common methods include:
-
SDS-PAGE: An increase in the molecular weight of the protein bands indicates successful conjugation.
-
Mass Spectrometry (MS): Provides the exact mass of the conjugate, allowing for determination of the number of linkers attached per protein molecule (degree of labeling).[14]
-
RP-HPLC or HIC: Can be used to determine the average drug-to-protein ratio in ADC characterization.[14]
-
Functional Assays: A biological or binding assay should be performed to ensure the protein has retained its function post-conjugation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive EDC: EDC is hydrolyzed by moisture.[8][13]2. Incorrect pH: Activation step was not acidic, or coupling step was not alkaline.3. Competing Nucleophiles: Buffer contained primary amines (Tris, glycine). | 1. Use a fresh aliquot of EDC. Always allow the vial to warm to room temperature before opening.2. Verify the pH of your Activation (pH 6.0) and Coupling (pH 7.2-7.5) buffers.3. Use amine-free buffers like MES for activation and PBS for coupling. |
| Protein Precipitation | 1. High Reagent Concentration: Excessive EDC/linker concentration can alter protein charge and lead to aggregation.2. Solvent Incompatibility: If the linker is dissolved in an organic solvent, it may denature the protein. | 1. Reduce the molar excess of EDC and linker. Add reagents dropwise while gently stirring.2. Dissolve all reagents in an aqueous buffer compatible with the protein. |
| Loss of Protein Activity | 1. Modification of Critical Residues: Conjugation may have occurred on lysine residues essential for protein function or binding.2. Reaction Conditions: Exposure to non-optimal pH or prolonged reaction times may have denatured the protein. | 1. Reduce the molar excess of reagents to achieve a lower degree of labeling.2. Consider site-specific conjugation methods if activity loss is persistent. Shorten incubation times or perform the reaction at 4°C. |
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound and all other reagents before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Related compounds are known to cause serious eye irritation.
-
Ventilation: Handle all chemicals in a well-ventilated area or a chemical fume hood.
-
Storage: Store this compound and other reagents according to the manufacturer's instructions, typically in a cool, dry place, protected from moisture and light. Some derivatives require storage at -20°C under an inert atmosphere.[]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Application Notes and Protocols for EDC-NHS Chemistry in Amino-PEG23-Acid Protein Coupling.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions.
- Biopharma PEG. Applications of PEG Linkers.
- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?
- CovaChem. Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
- Sigma-Aldrich. 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid technical grade.
- ProteoChem. EDC-HCl (EDAC) Crosslinker Protocol.
- Hardick, O. Coupling Protocols.
- Benchchem. This compound | 7743-94-4.
- Benchchem. troubleshooting low TCO-amine conjugation efficiency.
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- BOC Sciences. CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
- NIH. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches.
- NIH. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid.
- Thermo Fisher Scientific. instructions - edc.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?
- MDPI. (2023). Diverse Roles of Antibodies in Antibody–Drug Conjugates.
- NIH. (2024). Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections.
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(2-Ethoxyethoxy)acetic Acid: A Versatile Short-Chain PEG Linker for Advanced Bioconjugation and Drug Delivery
Introduction: The Strategic Advantage of a Short, Hydrophilic Spacer
In the landscape of bioconjugation and drug development, the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of a conjugate. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to improve solubility and reduce immunogenicity, shorter PEG chains offer distinct advantages in applications requiring more compact and defined spacing.[1] (2-Ethoxyethoxy)acetic acid and its derivatives have emerged as highly valuable short-chain PEG linkers, providing a precise and hydrophilic bridge between molecules. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in research and drug development.
The core value of this compound lies in its simple, well-defined structure, which consists of two ethylene glycol units terminated by a carboxylic acid. This structure imparts hydrophilicity, which can enhance the solubility of hydrophobic molecules and minimize non-specific interactions.[2][] Unlike traditional long-chain PEGs, which are often polydisperse mixtures, this compound is a discrete molecule, ensuring homogeneity and reproducibility in the final conjugate.[4] This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is essential for safety and efficacy.[][5]
Key Applications and Mechanistic Insights
The versatility of this compound and its amino-derivative, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), stems from their bifunctional nature, allowing for the covalent linkage of a wide array of molecules.[6]
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in connecting the cytotoxic payload to the monoclonal antibody.[][] A short PEG linker like this compound can improve the solubility and stability of the ADC without adding significant bulk, which could otherwise interfere with antibody-antigen binding.[][8] The hydrophilic nature of the linker helps to mitigate aggregation, a common challenge with hydrophobic payloads.[]
Peptide and PNA Synthesis
The defined length and hydrophilicity of AEEA make it an excellent building block in peptide and peptide nucleic acid (PNA) synthesis.[6] Its incorporation can improve the solubility and pharmacokinetic properties of the resulting biomolecules.[6] Protected forms, such as Fmoc-AEEA, are commonly used in solid-phase synthesis to introduce a flexible and hydrophilic spacer.[6]
Surface Modification
The carboxylic acid or amine termini of these linkers can be used to modify surfaces, such as gold nanoparticles or biocompatible polymers.[9][10] This functionalization can be used to attach biomolecules for targeted delivery, biosensing applications, or to create non-fouling surfaces that resist protein adsorption.[9] For instance, the sulfur atom in a thiol-derivatized linker has a high affinity for gold surfaces, providing a stable anchor for further functionalization.[9]
PROTACs and Bivalent Ligands
In the development of Proteolysis Targeting Chimeras (PROTACs) and other bivalent ligands, a linker is required to connect two distinct binding moieties. Short PEG linkers are ideal for this purpose, providing the necessary spacing and flexibility for the two ends of the molecule to simultaneously engage their respective targets.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of this compound and its derivatives. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Activation of this compound via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common first step for conjugating the linker to a primary amine on a biomolecule.[11][12]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Reaction tubes
Procedure:
-
Prepare Linker Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM. If solubility is an issue, first dissolve the linker in a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.
-
Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening the vials to prevent moisture condensation.
-
Add Activation Reagents: Add EDC to the linker solution to a final concentration of 2-5 fold molar excess over the linker. Immediately add NHS or Sulfo-NHS to the same solution to a final concentration of 2-5 fold molar excess over the linker. A 1:1 molar ratio of EDC to NHS is common, with a 2-5 fold molar excess of this mixture over the linker.
-
Incubate: Gently mix the reaction and incubate at room temperature for 15-30 minutes. The solution now contains the amine-reactive NHS ester of this compound.
-
Proceed to Conjugation: The activated linker should be used immediately for conjugation to an amine-containing molecule as described in Protocol 2.
Diagram of EDC/NHS Activation Workflow:
Caption: Activation of the carboxylic acid using EDC and NHS to form a stable, amine-reactive ester.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the reaction of the NHS-activated linker with primary amines (e.g., lysine residues) on a protein.
Materials:
-
NHS-activated this compound solution (from Protocol 1)
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5.[13] Common buffers include phosphate-buffered saline (PBS) or borate buffer. The protein concentration should typically be between 2-10 mg/mL.
-
Conjugation Reaction: Add the freshly prepared NHS-activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is common.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will react with and cap any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagents from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.[14]
Diagram of Protein Conjugation Workflow:
Caption: Conjugation of the activated linker to a protein, followed by quenching and purification.
Protocol 3: Surface Modification of Gold Nanoparticles
This protocol outlines a general procedure for modifying the surface of gold nanoparticles with a thiol-derivatized this compound linker.
Materials:
-
Thiol-derivatized this compound
-
Gold nanoparticle solution
-
Ethanol
-
Centrifuge and tubes
Procedure:
-
Prepare Linker Solution: Dissolve the thiol-derivatized linker in ethanol to a final concentration of 1-10 mM.
-
Incubate with Nanoparticles: Add the linker solution to the gold nanoparticle solution. The final concentration of the linker should be in excess to ensure complete surface coverage.
-
Incubate: Allow the mixture to incubate at room temperature for 12-24 hours with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.
-
Purification: Centrifuge the solution to pellet the gold nanoparticles. Remove the supernatant containing the excess, unbound linker.
-
Wash: Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation and removal of the supernatant. Perform this washing step 2-3 times to ensure all unbound linker is removed.
-
Final Resuspension: Resuspend the purified, surface-modified gold nanoparticles in a suitable buffer for downstream applications.
Data Presentation: Characterization of Conjugates
After synthesis, it is crucial to characterize the conjugate to confirm successful linking and to determine key parameters.
| Parameter | Analytical Technique | Purpose |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | To quantify the average number of linker molecules conjugated per protein/antibody. |
| Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | To separate the conjugate from unconjugated protein and excess linker, and to assess for aggregation. |
| Confirmation of Conjugation | Mass Spectrometry (Peptide Mapping) | To identify the specific amino acid residues (e.g., lysines) that have been modified by the linker.[14] |
| Functional Activity | ELISA, Flow Cytometry, Cell-based assays | To confirm that the biological activity of the protein/antibody is retained after conjugation. |
Conclusion and Future Perspectives
This compound and its derivatives represent a powerful class of short-chain PEG linkers that offer precision, hydrophilicity, and versatility in a wide range of bioconjugation applications. The well-defined structure of these linkers ensures batch-to-batch consistency, a critical requirement in the development of therapeutic and diagnostic agents. As the field of bioconjugation continues to advance, the strategic use of such linkers will be instrumental in the design of next-generation ADCs, targeted drug delivery systems, and sophisticated biosensors. The protocols and insights provided in this guide serve as a foundational resource for researchers seeking to leverage the unique advantages of this compound in their work.
References
-
Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]
- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024). Retrieved January 22, 2026, from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017). Retrieved January 22, 2026, from [Link]
-
Biopharma PEG Provides PEG Products Used As ADC Linker - Clinical Research News. (2023). Retrieved January 22, 2026, from [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release. Retrieved January 22, 2026, from [Link]
-
Fmoc-PEG Linkers and PEGylation Reagents - Aapptec Peptides. (2019). Retrieved January 22, 2026, from [Link]
-
[2-(2-Methoxyethoxy)ethoxy]acetic Acid - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]
-
Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach - Frontiers. (2023). Retrieved January 22, 2026, from [Link]
-
Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments. (2004). Retrieved January 22, 2026, from [Link]
-
Strategies for successful crosslinking and bioconjugation applications - YouTube. (2018). Retrieved January 22, 2026, from [Link]
-
Methods for site-specific drug conjugation to antibodies - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Simple two-step covalent protein conjugation to PEG-coated nanocrystals | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. microdetection.cn [microdetection.cn]
- 9. cytodiagnostics.com [cytodiagnostics.com]
- 10. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Enhancing the Detection of (2-Ethoxyethoxy)acetic Acid through Strategic Derivatization
Introduction: The Analytical Challenge of (2-Ethoxyethoxy)acetic Acid
This compound (EEAA) is a metabolite of interest in various research fields, including drug development and toxicology. Its inherent polarity and low volatility present significant challenges for direct analysis using common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Without a strong chromophore, its detection by UV-Visible spectrophotometry is also limited. To overcome these analytical hurdles and achieve the requisite sensitivity and selectivity, chemical derivatization is an indispensable strategy.
This application note provides a comprehensive guide to the derivatization of EEAA for improved detection by both Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection. We will delve into the rationale behind the chosen derivatization strategies, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The Rationale for Silylation
For GC-MS analysis, the primary objective of derivatization is to increase the volatility and thermal stability of the analyte.[1] EEAA, with its active carboxyl hydrogen, is prone to hydrogen bonding, which significantly reduces its volatility. Silylation is a robust and widely adopted technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2] This transformation disrupts hydrogen bonding, rendering the molecule more volatile and amenable to GC separation. The resulting TMS ester of EEAA is also more thermally stable, preventing degradation in the hot GC inlet and column.[3]
The silylation reaction of EEAA proceeds via a nucleophilic substitution mechanism, where the carboxyl group attacks the silicon atom of the silylating reagent.[1]
Caption: Silylation workflow for GC-MS analysis of EEAA.
The choice of silylating reagent is critical for achieving a complete and rapid reaction. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent. For sterically hindered carboxyl groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) can significantly enhance the reaction rate.[4]
Protocol 1: Silylation of this compound with BSTFA
This protocol details the derivatization of EEAA in a standard solution. For biological matrices, appropriate sample extraction and clean-up procedures must be performed prior to derivatization.[5]
Materials:
-
This compound (EEAA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) (optional, for enhanced reactivity)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of EEAA in a suitable volatile solvent (e.g., methanol).
-
Pipette an appropriate volume of the EEAA standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (≤ 40°C). It is crucial to ensure the sample is completely dry as moisture will preferentially react with the silylating reagent.[3]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.[3]
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially faster and more complete derivatization).
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
-
Reaction Incubation:
-
Heat the reaction vial at 70°C for 30 minutes in a heating block or oven.[6] The elevated temperature drives the reaction to completion.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
Improved Detection and Mass Spectral Interpretation
The derivatization of EEAA to its TMS ester significantly enhances its chromatographic properties, resulting in a sharp, symmetrical peak with a shorter retention time compared to the underivatized acid.
The mass spectrum of the EEAA-TMS derivative provides characteristic fragments that are crucial for its confident identification.[7] The introduction of the TMS group leads to predictable fragmentation patterns.[8]
Table 1: Key Mass Spectral Fragments of EEAA-TMS Derivative
| m/z | Ion Structure/Fragment | Significance |
| 205 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion for TMS derivatives of compounds containing oxygen. |
| 103 | [CH₂=O-Si(CH₃)₃]⁺ | Fragmentation of the ethoxyethoxy side chain. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a hallmark of TMS derivatives. |
The presence of these characteristic ions, particularly the molecular ion (if observed) and the fragment at m/z 73, provides strong evidence for the successful derivatization and identification of EEAA.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
The Rationale for Fluorescent Labeling
For HPLC analysis, especially when high sensitivity is required, derivatization is employed to introduce a moiety that can be readily detected.[9][10] Since EEAA lacks a native chromophore for UV detection, fluorescent labeling is an excellent strategy to significantly lower the limits of detection.
Pre-column derivatization involves reacting the analyte with a fluorescent labeling reagent prior to injection onto the HPLC column. The choice of reagent depends on the functional group of the analyte. For the carboxylic acid group of EEAA, reagents that form fluorescent esters are ideal.
Caption: Fluorescent labeling workflow for HPLC analysis of EEAA.
9-Chloromethyl anthracene is a suitable fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters.[7] The reaction is typically carried out in an organic solvent with a catalyst.
Protocol 2: Fluorescent Labeling of this compound with 9-Chloromethyl Anthracene
This protocol provides a general guideline for the fluorescent derivatization of EEAA. Optimization of reaction conditions may be necessary depending on the specific application and matrix.
Materials:
-
This compound (EEAA) standard
-
9-Chloromethyl anthracene
-
Tetrabutylammonium bromide (catalyst)
-
Anhydrous Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a standard solution of EEAA in anhydrous acetonitrile.
-
Prepare a solution of 9-chloromethyl anthracene in anhydrous acetonitrile.
-
Prepare a solution of tetrabutylammonium bromide in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the EEAA standard solution, the 9-chloromethyl anthracene solution, and the tetrabutylammonium bromide solution. The molar ratio of labeling reagent and catalyst to the analyte should be optimized, but a significant excess is typically used to drive the reaction to completion.
-
Tightly cap the vial and vortex to mix.
-
-
Reaction Incubation:
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 30-60 minutes).[7] The optimal temperature and time should be determined experimentally.
-
-
Cooling and Analysis:
-
Allow the reaction mixture to cool to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths should be set appropriately for the anthracene tag (e.g., λex = 365 nm, λem = 410 nm).[7]
-
Improved Detection and Chromatographic Considerations
The fluorescently labeled EEAA derivative will exhibit a strong response at the specified excitation and emission wavelengths, enabling detection at much lower concentrations compared to UV detection. The derivatization also alters the polarity of the analyte, which will affect its retention on a reversed-phase HPLC column. The chromatographic conditions (mobile phase composition, gradient, etc.) will need to be optimized for the separation of the derivatized EEAA from any excess reagent and other sample components.
Conclusion
The strategic derivatization of this compound is a critical step for its sensitive and reliable quantification by GC-MS and HPLC. Silylation with reagents like BSTFA effectively enhances volatility for GC-MS analysis, yielding characteristic mass spectra for confident identification. For HPLC, fluorescent labeling with reagents such as 9-chloromethyl anthracene provides a significant boost in sensitivity. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers and drug development professionals, enabling them to overcome the analytical challenges associated with this important metabolite.
References
-
Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. [Link]
-
This compound, TMS derivative. PubChem. [Link]
-
Silylation. Wikipedia. [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC. [Link]
-
Preparation of TMS Derivatives for GC/MS. Caltech GPS. [Link]
-
Determination of Nonylphenol and Nonylphenol Mono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Agilent. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. PMC. [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Sources
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajacr.com [journalajacr.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sdiarticle4.com [sdiarticle4.com]
The Strategic Integration of (2-Ethoxyethoxy)acetic Acid in Fluorescent Probe Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Probe Design
In the sophisticated landscape of fluorescent probe development, the fluorophore itself often commands the spotlight. However, the performance, specificity, and utility of a probe are profoundly dictated by the chemical linker that connects the dye to a targeting moiety or biomolecule. An ideal linker must do more than simply connect two components; it must optimize the probe's physicochemical properties, ensure stability, and prevent undesirable interactions that can compromise experimental outcomes. (2-Ethoxyethoxy)acetic acid, a short, discrete polyethylene glycol (PEG) derivative, has emerged as a strategic tool in this context. Its defined structure offers a powerful combination of hydrophilicity, biocompatibility, and spatial control, addressing key challenges in probe synthesis. This guide provides an in-depth exploration of its application, supported by detailed protocols and expert insights.
I. Core Principles: Why Use this compound?
This compound, also known by its synonym 8-Amino-3,6-dioxaoctanoic acid when the carboxylic acid is replaced by an amine, provides a bifunctional spacer with a hydrophilic core. Its strategic incorporation into a fluorescent probe architecture is driven by several key advantages:
-
Enhanced Hydrophilicity and Solubility : Many high-performance organic fluorophores, particularly cyanine dyes, exhibit significant hydrophobicity. This can lead to aggregation in aqueous biological buffers, causing fluorescence self-quenching and precipitation of the probe. The ethylene glycol backbone of this compound significantly increases the water solubility of the entire conjugate, ensuring it remains monomeric and functional in physiological environments.[1]
-
Reduction of Non-Specific Binding : The hydrophilic and flexible nature of the ethoxyethoxy chain creates a hydration shell around the probe. This "PEG shielding" effect minimizes non-specific hydrophobic and electrostatic interactions between the probe and unintended biological surfaces, such as cell membranes or proteins.[] This leads to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio for targeted imaging applications.
-
Spatial Separation and Steric Hindrance Mitigation : The linker provides a defined physical space between the fluorophore and the conjugated biomolecule (e.g., an antibody or oligonucleotide). This separation is crucial for preserving the biological activity of the targeting moiety, which might otherwise be sterically hindered by a bulky, proximal dye molecule.[3]
-
Improved Photophysical Properties : By preventing dye aggregation, the linker helps maintain the intrinsic quantum yield and fluorescence lifetime of the fluorophore. Dye-dye interactions in aggregates are a common cause of quenching; spatially isolating the fluorophores with linkers can lead to brighter, more stable signals.[4]
II. Synthetic Strategy: A Modular Approach to Probe Construction
The use of this compound facilitates a modular synthetic approach. The linker can be coupled to either the fluorescent dye or the targeting molecule first, followed by conjugation to the final component. A common and robust strategy involves first activating the carboxylic acid of the linker and coupling it to an amine-functionalized dye. The resulting dye-linker conjugate, now bearing a terminal functional group from the linker (if a bifunctional linker is used) or the dye, can then be conjugated to the target biomolecule.
A primary method for this covalent linkage is through the formation of a stable amide bond. This is typically achieved by converting the carboxylic acid of the linker into a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.
III. Detailed Protocols
These protocols provide a framework for the synthesis of a fluorescent probe using this compound. They are designed to be self-validating, with clear steps and rationale. Note: All reactions involving fluorescent dyes should be performed in vials protected from light (e.g., wrapped in aluminum foil).
Protocol 1: Synthesis of (2-Ethoxyethoxy)acetyl-N-hydroxysuccinimide Ester (Linker-NHS)
This protocol describes the activation of the linker's carboxylic acid group to make it highly reactive towards primary amines.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Agents: Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution. Stir until fully dissolved.
-
Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes. A white precipitate (EDC urea byproduct) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with cold 5% HCl (aq), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by precipitation from a minimal amount of DCM into a large volume of cold diethyl ether to yield the Linker-NHS ester as a white solid.
-
-
Validation: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity. The activated NHS ester is moisture-sensitive and should be used immediately or stored under an inert atmosphere at -20°C.
Causality Behind Choices:
-
Anhydrous Solvents: EDC and NHS esters are highly susceptible to hydrolysis. The absence of water is critical for high yield.
-
0 °C Start Temperature: The activation reaction with EDC is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.
-
Molar Excess of NHS/EDC: A slight excess of coupling agents ensures the complete conversion of the carboxylic acid to the active ester.
-
Acidic Wash: The wash with dilute HCl removes any unreacted EDC and other basic impurities.
Protocol 2: Conjugation of Linker-NHS to an Amine-Functionalized Fluorophore (e.g., Cy5-Amine)
This protocol details the coupling of the activated linker to a fluorescent dye.
Materials:
-
Linker-NHS (from Protocol 1)
-
Amine-functionalized cyanine dye (e.g., Cy5-amine)
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve the amine-functionalized dye (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to the solution. This acts as a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity.
-
Coupling Reaction: In a separate vial, dissolve the Linker-NHS (1.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring dye solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Purification: The crude product is purified by RP-HPLC. A typical gradient might be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. Collect fractions corresponding to the desired product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final Dye-Linker conjugate as a colored, fluffy solid.
-
Validation: Confirm the identity and purity of the product by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC. The mass should correspond to the sum of the dye and linker fragments minus water.
Causality Behind Choices:
-
DIPEA: This sterically hindered base is used to ensure the primary amine of the dye is in its free, nucleophilic form (-NH2) rather than its protonated, unreactive form (-NH3+), without competing in the reaction itself.
-
Molar Excess of Linker-NHS: Using a slight excess of the activated linker drives the reaction to completion, ensuring all of the valuable dye is conjugated.
-
RP-HPLC Purification: This is the gold standard for purifying fluorescent dye conjugates, effectively separating the desired product from unreacted starting materials and byproducts based on hydrophobicity.
Protocol 3: Labeling a Protein (e.g., Antibody) with the Dye-Linker-NHS Probe
If the this compound linker is used to connect a dye with a reactive group (like an NHS ester) to a protein.
Materials:
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Dye-Linker-NHS ester (synthesized by activating the terminal carboxyl group of a dye-linker conjugate)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA). If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis. Adjust protein concentration to 2-10 mg/mL.
-
Prepare Dye Stock: Immediately before use, dissolve the Dye-Linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a calculated molar excess of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for another 15-30 minutes.
-
Purification: Separate the labeled protein from excess, unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.
-
The Degree of Labeling (DOL) is the molar ratio of dye to protein.
-
Causality Behind Choices:
-
pH 8.3-8.5: This pH is a critical compromise. It is high enough to ensure a significant portion of the lysine side-chain amines (-NH2, pKa ~10.5) are deprotonated and nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[6]
-
Amine-Free Buffers: Buffers like Tris or glycine contain primary amines that would compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.
-
Size-Exclusion Chromatography: This method efficiently separates molecules based on size, making it ideal for removing small, unreacted dye molecules from the much larger labeled protein.
IV. Data Summary and Expected Outcomes
Successful synthesis and conjugation will yield a fluorescent probe with predictable and improved characteristics.
| Parameter | Rationale | Expected Outcome with this compound Linker |
| Solubility | The hydrophilic ethylene glycol units counteract the hydrophobicity of many organic dyes. | Significantly increased solubility in aqueous buffers (e.g., PBS) compared to the parent dye. |
| Aggregation | Increased solubility and steric spacing prevent π-stacking and aggregation of fluorophores. | Reduced or eliminated aggregation-caused quenching, observable by consistent absorption spectra at varying concentrations. |
| Degree of Labeling (DOL) | The efficiency of the NHS-ester reaction determines the average number of dye molecules per protein. | Controllable DOL (typically 2-8 for antibodies) by adjusting the molar ratio of dye to protein. |
| Non-Specific Binding | The hydrophilic linker forms a hydration layer, minimizing unwanted interactions with surfaces. | Lower background fluorescence in cell imaging or flow cytometry assays compared to probes with hydrophobic linkers. |
| Biological Activity | The spacer arm prevents the fluorophore from sterically interfering with the protein's binding site. | High retention of the target protein's binding affinity and biological function post-conjugation. |
V. Conclusion
This compound is not merely a passive connector but an active modulator of fluorescent probe performance. Its rational incorporation enhances solubility, minimizes non-specific interactions, and preserves the function of conjugated biomolecules. By providing a defined, hydrophilic spacer, it enables the reliable construction of high-performance probes for sensitive and specific detection in complex biological systems. The modular synthetic strategies and detailed protocols provided herein offer a robust foundation for researchers to leverage this versatile linker in the development of next-generation fluorescent tools for research and diagnostics.
References
- Timmerman, P., et al. (2005). On-resin strategy to label α-conotoxins: Cy5-RgIA, a potent α9α10 nicotinic acetylcholine receptor imaging probe. Peptide Science.
-
Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. PubMed Central. [Link]
- Ogawa, M., et al. (2009). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Molecular Imaging.
- Kaeuper, P., et al. (2022). Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides.
-
Beilstein Journals. Experimental Part. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies.
Sources
Application Notes and Protocols for Surface Property Modification using (2-Ethoxyethoxy)acetic Acid
Introduction: Engineering Surfaces with Precision
In the realms of materials science, biotechnology, and drug development, the ability to precisely control the surface properties of materials is paramount. The interface between a material and its biological or chemical environment dictates its performance, longevity, and efficacy. (2-Ethoxyethoxy)acetic acid is a versatile molecule adept at forming self-assembled monolayers (SAMs), which provides a straightforward and effective method for tailoring surface characteristics. Its structure, featuring a terminal carboxylic acid group and a short, hydrophilic ethylene glycol chain, allows for the creation of surfaces with reduced non-specific protein adsorption, enhanced wettability, and improved biocompatibility.[1][2] This guide provides an in-depth exploration of the mechanisms, applications, and protocols for utilizing this compound in surface modification.
Mechanism of Action: The Formation of Self-Assembled Monolayers
The efficacy of this compound as a surface modifying agent lies in its amphiphilic nature, which drives the formation of ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on suitable substrates. This process is governed by the interplay of three key components of the molecule:
-
The Head Group: The terminal carboxylic acid (-COOH) serves as the anchor or "head group" that chemisorbs onto the material's surface. This binding is particularly effective on metal oxide surfaces (e.g., silicon dioxide, titanium dioxide, alumina) and hydroxylated surfaces, where it can form strong coordinate or hydrogen bonds.
-
The Alkyl Chain: The short alkyl chain provides the necessary van der Waals interactions between adjacent molecules, promoting a densely packed and ordered monolayer.
-
The Tail Group: The terminal ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) is exposed to the environment, defining the new surface properties. The ethylene glycol units are known for their hydrophilicity and ability to resist protein adsorption.[3]
The formation of a SAM with this compound transforms a potentially reactive or hydrophobic surface into a stable, hydrophilic, and bio-inert interface. This is crucial for applications where minimizing non-specific interactions is critical.[4][5]
Figure 1: Mechanism of self-assembled monolayer (SAM) formation. This compound molecules from the solution phase bind to the substrate via their carboxylic acid head groups and self-organize into a densely packed monolayer.
Applications in Research and Development
The unique properties of surfaces modified with this compound lend themselves to a variety of applications:
-
Biomaterials and Medical Implants: Creating a hydrophilic and protein-resistant surface on medical implants can significantly improve their biocompatibility and reduce the foreign body response.[6]
-
Biosensors and Diagnostics: Minimizing non-specific binding of proteins and other biomolecules to sensor surfaces is crucial for achieving high sensitivity and specificity.[7]
-
Drug Delivery: Modifying the surface of nanoparticles or other drug carriers can improve their circulation time in the body by reducing opsonization and clearance by the immune system.
-
Microfluidics: Controlling the surface energy of microfluidic channels is essential for manipulating fluid flow and preventing the fouling of channel walls.
Protocols for Surface Modification
The following protocols provide detailed, step-by-step methodologies for modifying common laboratory substrates.
Protocol 1: Modification of Silicon Wafers or Glass Slides
This protocol describes the modification of hydroxylated surfaces, such as silicon wafers with a native oxide layer or glass slides.
Materials and Reagents:
-
Silicon wafers or glass slides
-
This compound (≥98% purity)
-
Anhydrous toluene or ethanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Beakers, petri dishes, and tweezers
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Oven or hot plate
-
Contact angle goniometer
-
(Optional) X-ray photoelectron spectrometer (XPS) or ellipsometer for surface characterization
Procedure:
-
Substrate Cleaning:
-
Place the silicon wafers or glass slides in a beaker inside a fume hood.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Immerse the substrates in the piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Carefully remove the substrates using tweezers and rinse them extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake them in an oven at 110 °C for 30 minutes to remove any residual water.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene or ethanol.
-
Place the cleaned and dried substrates in the solution and incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent (toluene or ethanol) to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of nitrogen gas.
-
-
Characterization:
-
Measure the water contact angle of the modified surface using a contact angle goniometer.[8][9][10] A significant decrease in the contact angle compared to the unmodified surface indicates successful modification.
-
(Optional) Use XPS to confirm the presence of the ethoxyethoxy groups on the surface or ellipsometry to measure the thickness of the SAM.
-
Figure 2: Experimental workflow for the surface modification of a silicon wafer with this compound.
Protocol 2: Modification of Gold Surfaces
While thiol-based SAMs are more common on gold, carboxylic acids can also form stable monolayers, particularly on gold oxide or through coordination bonds.
Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥98% purity)
-
Anhydrous ethanol (reagent grade)
-
DI water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
UV-Ozone cleaner or plasma cleaner
-
Beakers, petri dishes, and tweezers
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning:
-
Rinse the gold substrates with ethanol and DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with a UV-Ozone or plasma cleaner for 5-10 minutes to remove organic contaminants and create a clean, reactive gold surface.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the solution for 12-24 hours at room temperature.
-
Remove the substrates, rinse thoroughly with fresh ethanol, and dry under a stream of nitrogen gas.
-
-
Characterization:
-
Measure the water contact angle to confirm the modification.
-
(Optional) Use techniques like Fourier-transform infrared spectroscopy (FTIR) in reflection mode (IRRAS) or XPS to analyze the chemical composition of the surface.
-
Data Presentation: Expected Outcomes
The success of the surface modification can be quantified by measuring changes in surface properties.
Table 1: Typical Water Contact Angles Before and After Modification
| Substrate | Before Modification (°) | After Modification (°) |
| Silicon Wafer (piranha cleaned) | < 10 | 40 - 60 |
| Gold (UV-Ozone cleaned) | < 15 | 45 - 65 |
| Polyether-ether-ketone (PEEK) (plasma treated) | ~80 | 50 - 70 |
Note: These are approximate values and can vary depending on the exact cleaning and modification conditions.[6][11]
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Protein Adsorption (ng/cm²) | % Reduction |
| Unmodified Silicon Wafer | > 200 | - |
| Modified Silicon Wafer | < 20 | > 90% |
| Unmodified Gold | > 150 | - |
| Modified Gold | < 15 | > 90% |
Data is illustrative and based on typical performance of short-chain ethylene glycol SAMs in reducing adsorption of proteins like bovine serum albumin (BSA) or lysozyme.[3][12][13]
Troubleshooting
| Issue | Possible Cause | Solution |
| High water contact angle after modification | Incomplete cleaning of the substrate | Optimize the cleaning procedure (e.g., extend piranha treatment time, ensure fresh solution). |
| Contaminated solvent or reagent | Use high-purity, anhydrous solvents and fresh reagents. | |
| Incomplete SAM formation | Increase incubation time or concentration of the modifying agent. | |
| Inconsistent results | Presence of water in the solvent | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Surface roughness | Ensure substrates are smooth and uniform. |
Conclusion
This compound is a powerful and accessible tool for the precise engineering of material surfaces. By forming robust and stable self-assembled monolayers, it enables researchers to create hydrophilic, protein-resistant interfaces for a wide array of applications in biomaterials, diagnostics, and drug delivery. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this surface modification strategy.
References
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
- Google Patents. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Amerigo Scientific. 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] Cas:134978-97-5. [Link]
-
ResearchGate. (PDF) Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach. [Link]
-
PubMed Central. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium. [Link]
-
ResearchGate. Contact angle measured with different cleaning treatments. ET: ethanol; AC -. [Link]
-
National Institutes of Health. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision. [Link]
-
National Institutes of Health. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid - PubChem. [Link]
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. [Link]
-
Informatics Journals. Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences – A Review. [Link]
-
CongenPharma. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer. [Link]
-
ResearchGate. (PDF) Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences -A Review. [Link]
-
Preprints.org. Historical Development of Contact Angle Measurement: From Early Observations to Modern Understanding. [Link]
-
PolyPublie. Experimental methods in chemical engineering: Contact angles. [Link]
-
PubMed Central. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: Properties, Synthesis, and Applications. [Link]
-
ResearchGate. Surface-induced changes in protein adsorption and implications for cellular phenotypic responses to surface interaction | Request PDF. [Link]
Sources
- 1. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.com [nanoscience.com]
- 10. jnsam.com [jnsam.com]
- 11. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of (2-Ethoxyethoxy)acetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-Ethoxyethoxy)acetic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis. This resource is built on a foundation of established chemical principles and practical laboratory experience to empower you with the knowledge for successful and efficient synthesis.
Understanding the Synthetic Landscape
The synthesis of this compound, a valuable building block in various research and development applications, primarily proceeds through two main routes: the direct oxidation of 2-(2-ethoxyethoxy)ethanol and a two-step process involving Williamson ether synthesis followed by oxidation. The choice of method often depends on the available starting materials, desired scale, and sensitivity of other functional groups in the molecule.
This guide will focus on the more common and direct approach: the oxidation of 2-(2-ethoxyethoxy)ethanol. We will explore two widely used oxidation protocols, Jones oxidation and TEMPO-catalyzed oxidation, and provide detailed insights into optimizing these reactions.
Troubleshooting Common Issues in this compound Synthesis
Low yields and the presence of impurities are common hurdles in organic synthesis. The following table outlines potential problems you might encounter during the synthesis of this compound, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Ineffective Oxidation: The chosen oxidizing agent may not be potent enough or the reaction conditions may be suboptimal. | - For Jones Oxidation: Ensure the Jones reagent is freshly prepared and has a characteristic orange-brown color. Increase the reaction temperature or prolong the reaction time cautiously, monitoring the reaction progress by TLC. - For TEMPO Oxidation: Verify the activity of the TEMPO catalyst and the co-oxidant (e.g., sodium hypochlorite). Ensure the pH of the reaction mixture is maintained in the optimal range (typically 8.5-9.5). |
| Degradation of Starting Material or Product: Polyethylene glycol (PEG) chains can be unstable under harsh acidic conditions, such as those present in Jones oxidation (pH < 1.0), leading to ether cleavage and decomposition.[1] | - Consider using a milder oxidizing agent like TEMPO, which operates under basic conditions.[1] - If using Jones oxidation, carefully control the temperature and reaction time to minimize degradation. A lower concentration of sulfuric acid in the Jones reagent can sometimes mitigate this issue.[2] | |
| Incomplete Reaction: Insufficient reaction time or inadequate stoichiometry of the oxidizing agent. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Ensure the correct molar ratio of the oxidizing agent to the starting alcohol is used. For Jones oxidation of a primary alcohol to a carboxylic acid, the stoichiometric ratio is 4 equivalents of chromic acid to 3 equivalents of the alcohol.[3] | |
| Presence of Aldehyde Impurity | Incomplete Oxidation: The oxidation of the intermediate aldehyde to the carboxylic acid is not complete. | - For Jones Oxidation: The reaction conditions are generally harsh enough to fully oxidize the aldehyde. If aldehyde is present, it suggests a stoichiometry issue or premature quenching of the reaction. - For TEMPO Oxidation: Prolong the reaction time or add a catalytic amount of a phase-transfer catalyst to facilitate the oxidation of the aldehyde to the carboxylic acid. |
| Presence of Starting Material | Insufficient Oxidizing Agent or Incomplete Reaction: Not enough oxidizing agent was used, or the reaction was not allowed to proceed to completion. | - Recalculate the stoichiometry and ensure a sufficient amount of the oxidizing agent is used. - Continue to monitor the reaction until the starting material is consumed. |
| Ether Cleavage Byproducts | Harsh Acidic Conditions: Strong acids, especially at elevated temperatures, can cleave ether linkages.[4][5] This is a significant concern with Jones oxidation. | - Employ a non-acidic oxidation method like TEMPO-catalyzed oxidation. - If Jones oxidation is necessary, maintain a low reaction temperature and minimize the reaction time. |
| Difficult Product Isolation | Emulsion Formation During Workup: The amphiphilic nature of the product and byproducts can lead to persistent emulsions during aqueous extraction. | - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Centrifugation can also be an effective method for separating the layers. |
| Product is a Viscous Oil: this compound is often obtained as an oil, which can be challenging to handle and purify. | - Consider converting the carboxylic acid to a crystalline salt, such as a dicyclohexylamine salt, for easier handling, purification by recrystallization, and characterization.[1] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions to guide you through the nuances of synthesizing this compound.
Q1: Which oxidation method is better for synthesizing this compound: Jones oxidation or TEMPO-catalyzed oxidation?
A1: For this specific substrate, TEMPO-catalyzed oxidation is generally the superior method. The polyethylene glycol-like structure of 2-(2-ethoxyethoxy)ethanol is susceptible to degradation under the highly acidic conditions of the Jones oxidation, which can lead to significantly lower yields.[1] TEMPO-catalyzed oxidation, on the other hand, is performed under mild, basic conditions (pH ~8.5), which preserves the integrity of the ether linkages and typically results in higher yields, often around 80%.[1]
Q2: My Jones oxidation reaction turned green, but I still have a low yield. What does the color change indicate?
A2: The color change from orange/brown (Cr(VI)) to green (Cr(III)) is an indication that the chromium reagent has been reduced, meaning it has oxidized another species in the reaction mixture.[2] While this confirms that an oxidation reaction has occurred, it does not guarantee the formation of your desired product. The low yield could be due to the degradation of the starting material or the product under the harsh acidic conditions, or the oxidation of other components in the reaction mixture.
Q3: Can I use a different co-oxidant with TEMPO?
A3: Yes, while sodium hypochlorite (bleach) is a common and inexpensive co-oxidant for TEMPO-catalyzed oxidations, other reagents can be used. For instance, a system using catalytic amounts of sodium hypochlorite with stoichiometric sodium chlorite can mitigate the risk of chlorination side reactions.[6]
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging due to the product's high polarity and tendency to form a viscous oil. A common and effective strategy is to perform a thorough aqueous workup to remove inorganic salts. If impurities persist, column chromatography on silica gel can be employed. For obtaining a solid, crystalline product, which is easier to handle and store, consider forming a salt, such as the dicyclohexylamine salt.[1] This can often be purified by recrystallization.
Q5: What are the key safety precautions I should take when performing a Jones oxidation?
A5: Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidizer.[7] Always handle Jones reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid contact with skin and eyes.[8] It is crucial to quench any excess Jones reagent before disposal. This can be done by slowly adding isopropanol until the orange/brown color dissipates and a green color persists.[2]
Experimental Protocols
High-Yield Synthesis of this compound via TEMPO-Catalyzed Oxidation
This protocol is adapted from a high-yield synthesis of a related compound and is optimized for the oxidation of primary alcohols containing sensitive functional groups.[1]
Materials:
-
2-(2-ethoxyethoxy)ethanol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, e.g., 5.25%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1M
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethanol in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO (typically 1-5 mol%).
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate. The pH of this solution should be maintained around 9.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the aqueous NaOCl/NaHCO₃ solution to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until the yellow color of the reaction mixture disappears.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with 1M HCl, followed by a saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizing the Synthesis
To better understand the chemical transformations, the following diagrams illustrate the reaction pathways.
Caption: Reaction pathways for the synthesis of this compound.
The following diagram illustrates the logical flow of the troubleshooting process.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Experimental Part - Beilstein Journals. [Link]
- Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Jones Oxidation - Organic Chemistry Portal. [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
-
TEMPO-Mediated Oxidations. Organic Reactions. [Link]
-
Jonesreagent-65272-27-0.docx - UGA research. [Link]
-
The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study - ResearchGate. [Link]
-
Jones oxidation - Wikipedia. [Link]
-
Ether cleavage - Wikipedia. [Link]
Sources
- 1. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. research.uga.edu [research.uga.edu]
Technical Support Center: Overcoming Challenges in (2-Ethoxyethoxy)acetic Acid Purification
Introduction
(2-Ethoxyethoxy)acetic acid is a valuable organic compound utilized in various research and development applications, including its role as a metabolite of industrially significant glycol ethers.[1] Its amphiphilic nature, stemming from a hydrophilic carboxylic acid and ether groups combined with a lipophilic ethyl group, presents unique challenges during purification.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. By understanding the underlying principles of different purification techniques and anticipating potential pitfalls, you can significantly improve the purity, yield, and efficiency of your experiments.
This document is structured in a question-and-answer format to directly address specific problems. Each section provides not only procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) about this compound Properties and Handling
This section addresses fundamental questions regarding the properties and safe handling of this compound and its related compounds, which are crucial for successful purification.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties of this compound is fundamental to selecting an appropriate purification strategy. Key properties include:
| Property | Value | Significance for Purification |
| Molecular Weight | 134.14 g/mol | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Boiling Point | 109-111°C at 17-18 mmHg[2] | High boiling point at atmospheric pressure necessitates vacuum distillation to prevent decomposition. |
| Solubility | Soluble in water and some organic solvents[1] | Its dual solubility can complicate liquid-liquid extractions and requires careful solvent selection for chromatography and crystallization. |
| Structure | Contains a carboxylic acid, ether linkages, and an ethyl group[1] | The carboxylic acid group allows for purification via acid-base extraction and anion-exchange chromatography. The ether groups contribute to its polarity and potential for peroxide formation. |
The presence of both hydrophilic and lipophilic characteristics means that this compound may not behave as a typical carboxylic acid, requiring tailored purification approaches.[1]
Q2: What are the primary safety precautions I should take when handling this compound and related solvents?
A2: Safety is paramount in the laboratory. When working with this compound and associated chemicals, adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][4]
-
Handling: Avoid contact with skin and eyes.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[3][4]
-
Spills: In case of a spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3] Ensure proper ventilation and remove all sources of ignition.[3]
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used in your procedures.[3][4][5][6][7]
Q3: What are the common impurities I might encounter in crude this compound?
A3: The impurities present in crude this compound largely depend on the synthetic route. Common sources of impurities include:
-
Unreacted Starting Materials: Such as 2-(2-ethoxyethoxy)ethanol or chloroacetic acid.[2]
-
Byproducts of the Reaction: These can include salts (e.g., sodium chloride if sodium ethoxide and chloroacetic acid are used) and esters if alcohols are present during workup.[2]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Water: Due to its hygroscopic nature and use in aqueous workups.
-
Degradation Products: Potential for peroxide formation due to the ether linkages, especially upon prolonged storage or exposure to air and light.
Characterization of the crude product using techniques like NMR, GC-MS, and IR spectroscopy is crucial for identifying specific impurities and designing an effective purification strategy.[8]
Section 2: Troubleshooting Purification by Distillation
Distillation is a common method for purifying liquids with different boiling points. For this compound, vacuum distillation is necessary due to its high boiling point at atmospheric pressure.
Q4: My this compound is decomposing during distillation, even under vacuum. What could be the cause and how can I prevent it?
A4: Decomposition during distillation is a common issue and can be attributed to several factors:
-
Excessive Temperature: Even under vacuum, the boiling point might be high enough to cause thermal degradation.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures.
-
Peroxides: The presence of peroxides in the ether linkages can lead to explosive decomposition upon heating.
Troubleshooting Steps:
-
Optimize Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure, thereby lowering the boiling point. A pressure of 17-18 mmHg should result in a boiling point of 109-111°C.[2]
-
Pre-treatment of Crude Material:
-
Neutralize: If acidic or basic impurities are suspected, perform a pre-distillation wash. Dissolve the crude acid in an organic solvent, wash with a saturated brine solution, dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure before distillation.
-
Test for Peroxides: Before heating, test a small sample for peroxides using peroxide test strips. If peroxides are present, they must be removed. A common method is to wash the crude material with a freshly prepared aqueous solution of ferrous sulfate.
-
-
Use a Fractionating Column: For closer boiling impurities, a fractionating column can improve separation efficiency and allow for distillation at a lower head temperature.
Workflow for Safe Vacuum Distillation of this compound
Sources
- 1. This compound | 7743-94-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. uwm.edu [uwm.edu]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (2-Ethoxyethoxy)acetic acid
Welcome to the technical support center for troubleshooting challenging separations. As a Senior Application Scientist, I understand that achieving a perfect, symmetrical peak is paramount for accurate quantification and robust analytical methods. This guide provides an in-depth, question-and-answer-based approach to systematically diagnose and resolve peak tailing issues encountered during the HPLC analysis of (2-Ethoxyethoxy)acetic acid, a polar acidic compound that can present unique chromatographic challenges.
Part 1: Foundational Concepts - Why Does My Peak Tail?
Before we adjust parameters, it's crucial to understand the underlying chemical and physical phenomena that lead to poor peak shape.
Q1: What is peak tailing and how is it quantitatively measured?
A: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it can compromise the accurate integration of peak area, reduce resolution between closely eluting compounds, and indicate underlying issues with your analytical method or HPLC system.[2][3]
This asymmetry is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.2 is considered ideal, while values exceeding 1.5 often require investigation and correction.[2]
Q2: What are the primary chemical mechanisms causing peak tailing for an acidic analyte like this compound?
A: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4] For this compound, a carboxylic acid, two main interactions are often responsible:
-
Incomplete Ion Suppression: The most common issue for ionizable analytes like carboxylic acids is operating at a mobile phase pH close to the analyte's pKa.[5] When the pH is near the pKa, the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different affinities for the reversed-phase stationary phase, causing them to travel through the column at slightly different speeds, resulting in a broad, tailing peak.[6]
-
Secondary Interactions with the Stationary Phase: While secondary interactions with acidic residual silanol groups are a primary concern for basic analytes, acidic analytes can suffer from a different secondary interaction: chelation with metal contaminants.[7] The silica backbone of many stationary phases contains trace metal impurities (e.g., iron, aluminum).[8] The carboxylic acid and ether oxygens in this compound can act as a chelating agent, forming strong interactions with these metal ions. This creates a strong, secondary retention mechanism that holds back a fraction of the analyte molecules, causing significant tailing.[8] Similarly, metal ions can leach from stainless steel or titanium components of the HPLC system and become adsorbed onto the column, creating active sites.[9][10]
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling the chromatography of ionizable compounds. [11] Q: My peak for this compound is tailing. Is my mobile phase pH appropriate?
A: This is the most critical question. For an acidic analyte, you must ensure it is fully protonated (ion-suppressed) to achieve a good peak shape. The general rule is to set the mobile phase pH at least 2 units below the analyte's pKa. [5][6]The pKa of this compound is approximately 3.3. Therefore, your mobile phase pH should be buffered to pH ≤ 1.3 . Operating at a pH of 2.5-3.0 might seem sufficient, but it will not achieve complete ion suppression and will likely result in tailing.
Table 1: Effect of Mobile Phase pH on this compound Analysis (pKa ≈ 3.3)
| Mobile Phase pH | Analyte State | Expected Retention | Expected Peak Shape (Tailing Factor) |
|---|---|---|---|
| 2.0 - 2.5 | >95% Protonated (R-COOH) | Good retention | Excellent (Tf ≈ 1.0 - 1.2) |
| 3.3 (at pKa) | 50% Protonated, 50% Anionic | Moderate retention | Very Poor (Tf > 2.0, possible split peak) |
| 4.5 | >90% Anionic (R-COO⁻) | Low retention | Poor to Moderate (Tf ≈ 1.5 - 1.8) |
| 7.0 | >99.9% Anionic (R-COO⁻) | Very low retention | Moderate (Tf ≈ 1.3 - 1.5) |
Protocol 1: Preparation of a Buffered Low-pH Mobile Phase (pH 2.5)
-
Prepare Aqueous Buffer: Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).
-
Adjust pH: While stirring, add phosphoric acid (H₃PO₄) dropwise to the aqueous solution until a calibrated pH meter reads 2.50 ± 0.05. It is crucial to measure the pH of the aqueous portion before adding the organic modifier. [12]3. Filter: Vacuum filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the desired organic modifier (e.g., acetonitrile) in the required ratio (e.g., 80:20 v/v aqueous:organic).
-
Sonicate: Briefly sonicate the final mobile phase mixture to remove any dissolved gases introduced during mixing.
Step 2: Column Health and Selection
If optimizing the mobile phase does not resolve the tailing, the issue may lie with the column itself.
Q: I've confirmed my mobile phase pH is optimal (pH ≤ 2.5), but the peak still tails. What's next?
A: The next step is to investigate secondary interactions related to the column's stationary phase, specifically metal contamination. The chelating nature of your analyte makes it highly sensitive to active sites on the silica surface. [8] Q: How can I diagnose and fix metal contamination on my column?
A: There are two primary approaches:
-
Mobile Phase Additive (Diagnostic): Add a strong chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. [12]If the peak shape dramatically improves, it strongly indicates that metal chelation is the cause of the tailing. The EDTA will preferentially bind to the metal sites on the stationary phase, masking them from the analyte. [10]2. Column Washing (Corrective): If you don't want to permanently include EDTA in your method, a dedicated column wash can remove metal contaminants.
Protocol 2: Column Cleaning to Remove Metal Contaminants
Note: Always check your column manufacturer's guidelines for pH and solvent compatibility before proceeding.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Water: Flush the column with HPLC-grade water for 20 column volumes.
-
Organic Flush: Flush with 100% Acetonitrile or Methanol for 20 column volumes.
-
Isopropanol Flush: Flush with 100% Isopropanol for 20 column volumes.
-
Acid Wash (Crucial Step): Reverse the column flow direction. [4]Flush the column at a low flow rate (e.g., 0.2 mL/min) with a solution of 50-100 mM phosphoric or nitric acid for 30-50 column volumes. This step is designed to strip adsorbed metal ions from the silica surface.
-
Re-equilibration: Flush with HPLC-grade water until the effluent is neutral. Then, re-equilibrate the column with your mobile phase (without the analyte) until the baseline is stable.
Q: What type of column is best for preventing these issues in the first place?
A: For robust methods involving potentially chelating or acidic compounds, select a modern, high-purity silica column. [1][13]Look for columns that are:
-
End-capped: This process deactivates most of the residual silanol groups, reducing surface activity. [14]* Low Metal Content: Manufacturers of high-quality columns use silica with very low trace metal content to minimize these secondary interactions. [8]
Step 3: HPLC System and Hardware
If all peaks in your chromatogram are tailing, the problem is likely not chemical but physical, occurring before the separation begins.
Q: All my peaks are tailing, not just this compound. What should I check?
A: This points to a pre-column issue that is distorting the sample band before it enters the stationary phase. [3]
-
Extra-Column Dead Volume: This is caused by excessive volume between the injector and the detector. [2] * Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly swaged and seated with no gaps.
-
Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible. [2]2. Column Inlet Frit Blockage: Particulates from the sample or pump seal wear can clog the inlet frit of the column, causing poor flow distribution and distorted peaks. [3]Try back-flushing the column (disconnected from the detector) to dislodge the particulates. [4]If this fails, the column may need to be replaced. Using guard columns and in-line filters is the best preventative measure. [1]3. Column Void: A void or channel can form at the head of the column bed due to mechanical shock or operation at high pH/temperature, which can dissolve the silica. [12]This creates a space where the sample band can spread before separation, affecting all peaks. A void usually requires column replacement.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can injecting too much this compound cause peak tailing?
A: Yes. This is known as mass overload. [1]If the concentration of your analyte is too high, it can saturate the stationary phase, leading to a right-triangle-shaped peak (a specific type of tailing). Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was a contributing factor.
Q: My sample is dissolved in 100% DMSO, but my mobile phase is 80% aqueous. Could this cause tailing?
A: Absolutely. This is a common cause of peak distortion. If the sample solvent is significantly stronger (less polar) than the mobile phase, the sample band will not load onto the column head in a tight, focused band. This leads to distorted or split peaks. Ideally, your sample should be dissolved in the mobile phase itself. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
Q: How does temperature affect the peak shape for this analysis?
A: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency. However, be aware that operating silica-based columns at high temperatures (>40-50 °C) in combination with high pH (>7) can accelerate the dissolution of the silica support, leading to column voids and premature failure. For this acidic analysis at low pH, moderate temperature increases (e.g., to 30-40 °C) are generally safe and may improve peak symmetry.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
Agilent. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
International Labmate. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.... Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Byproduct Formation in (2-Ethoxyethoxy)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of (2-Ethoxyethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on minimizing byproduct formation to achieve high purity and yield. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Synthesis and its Challenges
The primary and most common route for synthesizing this compound is the oxidation of its corresponding primary alcohol, 2-(2-ethoxyethoxy)ethanol. While seemingly straightforward, this oxidation can be plagued by the formation of several byproducts that complicate purification and reduce the overall efficiency of the process. Understanding the mechanistic origins of these impurities is the first step toward effective mitigation.
The key challenge lies in achieving complete oxidation to the carboxylic acid without promoting side reactions. The reaction environment, choice of oxidant, and catalyst system all play critical roles in steering the reaction toward the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my synthesis?
A1: The primary byproducts of concern are the intermediate aldehyde, unreacted starting alcohol (2-(2-ethoxyethoxy)ethanol), and various ester species. The formation of esters can occur through the reaction of the product acid with unreacted starting alcohol, a process known as Fischer esterification, which can be catalyzed by acidic conditions.[1]
Q2: My final product is contaminated with an ester. How did this form and how can I prevent it?
A2: Ester formation is a common issue, especially under acidic conditions where the carboxylic acid product can react with the starting alcohol.[1][2] This is an equilibrium-driven process. To minimize ester formation, it is crucial to drive the initial oxidation to completion, thereby consuming the starting alcohol. Using reaction conditions that are not strongly acidic can also disfavor esterification. If ester formation is significant, purification via fractional distillation under reduced pressure is often employed.[3]
Q3: I'm using a TEMPO-based oxidation system. What specific byproducts should I be aware of?
A3: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is highly selective for converting primary alcohols to aldehydes.[4] To achieve the carboxylic acid, the reaction must proceed through the aldehyde hydrate intermediate, which is then further oxidized.[5] Incomplete oxidation is the most common issue, leaving the aldehyde as a major impurity. Ensuring the presence of water and a sufficient amount of the primary oxidant (like sodium hypochlorite) is key to driving the reaction to the carboxylic acid.[5]
Q4: Can I use a strong oxidizing agent like Jones reagent (CrO₃/H₂SO₄)? What are the potential pitfalls?
A4: Jones reagent is a powerful oxidizing agent that can effectively convert primary alcohols to carboxylic acids.[6][7] However, its use comes with significant drawbacks. The reaction is performed under strongly acidic conditions, which can promote ester formation.[1] More importantly, it generates toxic chromium byproducts, which present considerable waste disposal challenges.[8][9] Over-oxidation and side reactions leading to carbon-carbon bond cleavage can also occur, particularly with complex substrates.[10]
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Problem 1: Low yield of this compound with significant unreacted starting material.
-
Probable Cause: Incomplete oxidation due to insufficient oxidant, low reaction temperature, or catalyst deactivation.
-
Solutions:
-
Increase Oxidant Stoichiometry: Ensure a molar excess of the primary oxidant. For TEMPO-catalyzed reactions with bleach, for example, ensure the bleach is fresh and its concentration is verified.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote byproduct formation. A systematic study to find the optimal temperature for your specific system is recommended.
-
Catalyst Loading and Health: For catalytic systems (e.g., TEMPO, Platinum-based), ensure the correct catalyst loading.[11] If you suspect catalyst poisoning, consider purification of the starting material to remove potential inhibitors.
-
Problem 2: The presence of the intermediate aldehyde is detected in the final product.
-
Probable Cause: This is a classic sign of incomplete oxidation, particularly in systems like TEMPO-catalyzed reactions where the aldehyde is a stable intermediate.[5]
-
Solutions:
-
Ensure Aqueous Conditions for Hydrate Formation: For the aldehyde to be oxidized to the carboxylic acid, it must first form a gem-diol (hydrate) in the presence of water.[8] Ensure your reaction medium contains sufficient water.
-
Increase Reaction Time: The oxidation of the aldehyde hydrate can be slower than the initial oxidation of the alcohol. Extending the reaction time may be necessary.
-
pH Control: In some systems, the pH can influence the rate of aldehyde oxidation. For TEMPO systems, maintaining a slightly basic pH (e.g., with sodium bicarbonate) is common.[5]
-
Problem 3: Product purity is low due to ester byproducts.
-
Probable Cause: As discussed in the FAQ, this is often due to Fischer esterification between the acid product and unreacted alcohol, especially under acidic conditions.[1][2]
-
Solutions:
-
Reaction Conditions: If possible, switch to a catalytic system that operates under neutral or slightly basic conditions to disfavor esterification.
-
Drive to Completion: The most effective way to prevent the ester is to ensure all the starting alcohol is consumed.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids.
-
Purification: Fractional distillation under vacuum is an effective method for separating the higher-boiling ester from the desired carboxylic acid.[3]
-
Experimental Workflows & Data
Workflow 1: TEMPO-Catalyzed Oxidation
A robust method for the synthesis involves using a catalytic amount of TEMPO with a stoichiometric amount of a primary oxidant like sodium hypochlorite.
-
Dissolve 2-(2-ethoxyethoxy)ethanol in a suitable solvent like dichloromethane.
-
Prepare an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide and TEMPO.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (bleach).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Separate the aqueous layer and acidify it with HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
Table 1: Influence of Oxidant on Byproduct Formation
| Oxidant System | Typical Conditions | Major Byproducts | Advantages | Disadvantages |
| TEMPO/NaOCl | Biphasic, pH 8-9 | Aldehyde, Unreacted Alcohol | High selectivity, mild conditions | Requires careful pH control |
| Jones Reagent | Acetone, H₂SO₄ | Esters, Cr(III) salts | Powerful, fast reaction | Toxic chromium waste, acidic |
| Pt/C, O₂ | Aqueous, controlled pH | Aldehyde, over-oxidation products | "Green" oxidant (O₂), reusable catalyst | Catalyst can be expensive, potential for deactivation |
Mechanistic Insights into Byproduct Formation
Understanding the "why" behind byproduct formation is crucial for effective troubleshooting.
-
Aldehyde Accumulation: The oxidation of a primary alcohol to a carboxylic acid is a two-step process.[12] The first oxidation to the aldehyde is often faster than the second oxidation of the aldehyde (via its hydrate) to the carboxylic acid.[5] Any factor that slows the second step, such as insufficient water or a non-optimal pH, will lead to the accumulation of the aldehyde impurity.
-
Ester Formation via Fischer Esterification: The formation of an ester from a carboxylic acid and an alcohol is a classic equilibrium reaction catalyzed by acid.[1] In the context of this synthesis, the presence of both the carboxylic acid product and unreacted alcohol starting material creates the perfect conditions for this side reaction, especially if the reaction or work-up is conducted under acidic conditions.
Conclusion
Achieving a high-purity synthesis of this compound is an exercise in controlling reaction kinetics and equilibria. By understanding the mechanistic pathways that lead to common byproducts such as aldehydes and esters, researchers can make informed decisions about reaction conditions, oxidant choice, and purification strategies. This guide provides a framework for troubleshooting common issues, ultimately enabling the efficient and reliable production of this important chemical entity.
References
-
American Chemical Society. (n.d.). Impact of Molecular Structure on the OH-Initiated Oxidation Mechanism of 2-(2-Ethoxyethoxy)ethanol and Resulting Aerosol Formation. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 16.6: Alcohol Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Fuson, R. C., & Wojcik, B. H. (1933). Ethoxyacetic acid and ethyl ethoxyacetate. Organic Syntheses, 13, 42. doi:10.15227/orgsyn.013.0042. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Various Authors. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
Enhancing the stability of (2-Ethoxyethoxy)acetic acid in solution
Welcome to the technical support guide for (2-Ethoxyethoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. As a molecule possessing both an ether linkage and a carboxylic acid, its stability is influenced by several factors that can impact experimental outcomes. This guide offers troubleshooting advice and detailed protocols to ensure the integrity of your research.
Section 1: Understanding the Stability of this compound
This compound is a bifunctional molecule, and its stability in solution is dictated by the chemical properties of its ether and carboxylic acid moieties. While generally stable under controlled conditions, it is susceptible to specific degradation pathways that users must be aware of to ensure experimental reproducibility and accuracy.
The primary modes of degradation are:
-
Acid-Catalyzed Ether Cleavage : The ether bond is susceptible to cleavage under strongly acidic conditions, especially when heated.[1][2] This reaction involves protonation of the ether oxygen, followed by nucleophilic attack, which can break the C-O bond.[3][4]
-
Oxidative Degradation : Like many ethers, this compound can undergo oxidation, particularly at the carbon atom adjacent to the ether oxygen.[5] This can be initiated by atmospheric oxygen (autoxidation), potentially accelerated by light or trace metal ions, leading to the formation of hydroperoxides.[6][7] These intermediates can then decompose into various other products.
-
Thermal Stress : Elevated temperatures can accelerate both acid-catalyzed cleavage and oxidative degradation.
Understanding these potential pathways is the first step in troubleshooting and preventing stability issues.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound solutions.
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: To maximize shelf life, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage (days) and -20°C or lower for long-term storage (weeks to months). The solvent choice is critical; use high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, using a buffered system (pH 4-6) can enhance stability compared to storage in pure water. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen.[8] Storing in amber glass vials is also recommended to protect against light-induced degradation.[9]
Q2: I've noticed a drop in the effective concentration of my this compound standard over time. What could be the cause?
A2: A decrease in concentration points to degradation. The most likely culprits are oxidative degradation or slow acid-catalyzed hydrolysis, especially if the solution is unbuffered or stored improperly.
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to peroxide formation and subsequent breakdown.[7][10] This is often the primary pathway for degradation under ambient storage conditions.
-
Acid-Catalyzed Cleavage: If your solution is at a low pH (e.g., due to dissolution in an acidic medium) and exposed to ambient or elevated temperatures, the ether linkage can slowly cleave.[11]
Refer to the troubleshooting guide in Section 3 for a systematic approach to identifying and resolving this issue.
Q3: Can I heat my solution to aid in dissolution?
A3: Gentle warming (e.g., to 30-40°C) for a short period is generally acceptable. However, prolonged heating or heating at high temperatures should be avoided as it can significantly accelerate degradation, particularly ether cleavage.[1][4] If dissolution is difficult, consider sonication in a room temperature water bath as an alternative.
Q4: Is this compound compatible with strong acids or bases in my experimental protocol?
A4: Caution is advised.
-
Strong Acids: Ethers can be cleaved by strong acids like HI or HBr, especially with heat.[2] While HCl is less reactive, prolonged exposure at low pH is not recommended.[2]
-
Strong Bases: While the ether linkage is generally stable to bases, the overall stability of the molecule in strong basic conditions may be compromised, potentially catalyzing other reactions. Compounds with similar structures are known to be incompatible with strong alkalis.[10]
If your protocol requires extreme pH, it is crucial to minimize the exposure time and temperature. Perform a pilot study to assess the stability of this compound under your specific conditions.
Section 3: Troubleshooting Guide
This section provides a structured approach to common problems encountered during experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Symptoms: High variability between replicate experiments, unexpected changes in biological or chemical activity, or a gradual decline in efficacy over the course of a study.
-
Underlying Cause: This is a classic sign of reagent instability. The concentration of the active this compound is likely changing between experiments or even during a single experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
-
Symptoms: During analytical quantification, new peaks appear in your chromatogram that are not present in a freshly prepared standard. The area of the parent peak for this compound may also decrease.
-
Underlying Cause: These new peaks are likely degradation products. Identifying them can provide clues to the degradation mechanism.
Potential Degradation Pathways & Products
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
If you suspect degradation, quantify the loss of the parent compound and the appearance of degradation products over time under different conditions.
| Condition | Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Peak Area) | Degradation Product 2 (% Peak Area) |
| Control (4°C, dark, N2) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | < 0.1 | < 0.1 | |
| 72 | 99.5 | 0.2 | 0.1 | |
| Ambient (25°C, light, air) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 5.8 | 1.5 | |
| 72 | 81.5 | 12.3 | 4.1 | |
| Acidic (pH 2, 50°C, dark) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.4 | 1.1 | 9.8 (Hydrolysis Product) | |
| 24 | 70.2 | 2.5 | 25.1 (Hydrolysis Product) |
Table represents illustrative data.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes how to prepare a 10 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (high purity)
-
Milli-Q® or equivalent ultrapure water
-
Citrate buffer components (Citric acid, Sodium citrate) or Phosphate buffer components
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
Procedure:
-
Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Filter through a 0.22 µm filter.
-
Degas Buffer: Sparge the buffer with inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of this compound in a clean weighing boat.
-
Dissolution: Transfer the compound to a sterile volumetric flask. Add a portion of the degassed buffer and gently swirl or sonicate at room temperature to dissolve.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the degassed buffer.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber glass vials.
-
Before sealing, flush the headspace of each vial with inert gas.
-
Seal tightly and label clearly.
-
Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: HPLC Method for Stability Analysis
This method provides a baseline for assessing the purity and stability of this compound solutions.
Instrumentation & Columns:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (if response is sufficient) or RI detector.
Procedure:
-
Prepare a fresh standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. This serves as your T=0 reference.
-
Dilute your stored sample to the same concentration.
-
Inject the T=0 reference standard and the aged sample.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the aged sample.
-
Purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
References
-
Kinne, M., et al. (2011). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology. Available at: [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Schäfer, A., et al. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. Applied and Environmental Microbiology. Available at: [Link]
-
Archer, W. L., & Bozer, K. B. (1965). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
Godfrey, C. R. A. (1990). Oxidation Adjacent to Oxygen of Ethers. Science of Synthesis. Available at: [Link]
-
Archer, W. L., & Bozer, K. B. (1965). Oxidative Degradation of Polyphenyl Ethers. ACS Publications. Available at: [Link]
-
International Chemical Safety Cards (ICSCs). (2021). 2-ETHOXYETHYL ACETATE. Available at: [Link]
-
Wikipedia. (n.d.). 2-Ethoxyethyl acetate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
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- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]
- 8. fishersci.ca [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Development for Trace Level Detection of (2-Ethoxyethoxy)acetic Acid (EEAA)
Welcome to the technical support center for the determination of (2-Ethoxyethoxy)acetic acid (EEAA) at trace levels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the sensitive detection of this potential impurity.
Introduction: The "Why" Behind Trace-Level Detection of EEAA
This compound (EEAA) can be a potential impurity in active pharmaceutical ingredients (APIs) and drug products, often arising from the use of ethoxylated excipients or as a metabolite of related substances. Due to its chemical structure, which contains an acetic acid moiety, there is a potential for genotoxicity. Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have stringent guidelines for the control of such potentially genotoxic impurities (GTIs).
The cornerstone of these guidelines is the Threshold of Toxicological Concern (TTC), a concept that establishes a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For most pharmaceuticals, a TTC of 1.5 µ g/day intake of a genotoxic impurity is considered to be associated with an acceptable risk (an excess cancer risk of <1 in 100,000 over a lifetime).[1][2] This necessitates the development of highly sensitive analytical methods capable of detecting and quantifying impurities like EEAA at parts-per-million (ppm) levels or lower in the API.
This guide will walk you through the development of robust analytical methods for EEAA, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate analytical technique for trace-level detection of EEAA?
Both GC-MS and LC-MS/MS are suitable for the trace-level analysis of EEAA. The choice depends on available instrumentation, sample matrix, and desired sensitivity.
-
GC-MS: This is a powerful technique for volatile and semi-volatile compounds. However, due to the polarity and low volatility of EEAA, derivatization is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3]
-
LC-MS/MS: This technique is highly sensitive and specific, and it can often analyze polar compounds like EEAA directly without derivatization. It is generally the preferred method for trace-level quantification in complex matrices due to its high selectivity and reduced need for extensive sample cleanup.[4]
Q2: Why is derivatization necessary for GC-MS analysis of EEAA?
The carboxylic acid group in EEAA makes the molecule polar and prone to hydrogen bonding. This results in poor chromatographic peak shape (tailing), low volatility, and potential thermal degradation in the hot GC inlet. Derivatization masks the active hydrogen of the carboxylic acid group, typically by converting it to an ester or a silyl-ester. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity.[5]
Q3: What are the common derivatization reagents for a compound like EEAA?
Common derivatization approaches for carboxylic acids include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a trimethylsilyl (TMS) ester.[5] This is a very common and effective technique.
-
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst (like sulfuric acid) to form an ester.[6]
Q4: How do I choose between different sample preparation techniques?
The goal of sample preparation is to extract EEAA from the sample matrix (e.g., API, drug product) and concentrate it while removing interfering components.
-
Liquid-Liquid Extraction (LLE): This is a common technique where the sample is dissolved in an aqueous solution and the EEAA is extracted into an immiscible organic solvent. For an acidic compound like EEAA, adjusting the pH of the aqueous phase to be acidic (e.g., pH 2-3) will ensure it is in its neutral form and can be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher concentration factors compared to LLE. For EEAA, an anion-exchange SPE sorbent could be used. At a neutral or slightly basic pH, the carboxylate anion of EEAA will be retained on the sorbent. After washing away interferences, the EEAA can be eluted with an acidic solvent.
Q5: What are the regulatory limits I should be targeting for EEAA?
As a potential GTI, the acceptable limit for EEAA in a drug substance is calculated based on the TTC and the maximum daily dose (MDD) of the drug. The general formula is:
Limit (ppm) = [TTC (µg/day) / MDD (g/day)]
For a TTC of 1.5 µ g/day and a drug with an MDD of 1 g/day , the limit for EEAA would be 1.5 ppm. Your analytical method's Limit of Quantitation (LOQ) should be at or below this calculated limit.
Troubleshooting Guides
GC-MS Method Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peak or very small peak for EEAA derivative | 1. Incomplete derivatization. 2. Degradation of the derivative in the GC inlet. 3. Poor extraction recovery. | 1. Optimize derivatization: Increase reagent volume, reaction time, or temperature. Ensure the sample is dry, as moisture can quench silylating reagents. 2. Use a deactivated inlet liner and glass wool. Lower the inlet temperature. 3. Optimize sample preparation: Adjust the pH for LLE, or use a different SPE sorbent. |
| Poor peak shape (tailing) | 1. Active sites in the GC system (inlet liner, column). 2. Incomplete derivatization. | 1. Use a fresh, deactivated inlet liner. Condition the column. Trim the first few centimeters of the column. 2. Re-optimize the derivatization reaction as described above. |
| High background noise or interfering peaks | 1. Contamination from the sample matrix. 2. Contamination from derivatization reagents. 3. Column bleed. | 1. Improve sample cleanup (e.g., use SPE). 2. Run a reagent blank to check for impurities. Use high-purity reagents. 3. Condition the column according to the manufacturer's instructions. Use a low-bleed column. |
| Inconsistent results (poor precision) | 1. Variability in the derivatization reaction. 2. Inconsistent injection volume. 3. Analyte instability. | 1. Ensure precise addition of derivatization reagents and consistent reaction conditions. Use an internal standard. 2. Check the autosampler syringe for air bubbles or leaks. 3. Prepare fresh samples and analyze them promptly. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low sensitivity or no signal | 1. Inappropriate ionization mode (positive vs. negative). 2. Ion suppression from the sample matrix. 3. Poor chromatographic retention. | 1. For a carboxylic acid like EEAA, negative ion mode (ESI-) is expected to be more sensitive. Infuse a standard solution to confirm. 2. Dilute the sample. Improve sample cleanup. Modify the chromatographic method to separate EEAA from the interfering matrix components.[7] 3. Use a column that provides better retention for polar compounds, such as a HILIC column or a polar-embedded reversed-phase column. |
| Poor peak shape (fronting or tailing) | 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Incompatible injection solvent. | 1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH or ionic strength. Try a different column chemistry. 3. The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. |
| Retention time shifts | 1. Column degradation or equilibration issues. 2. Changes in mobile phase composition. 3. Pump malfunction. | 1. Ensure the column is properly equilibrated before each run. If the column is old, replace it. 2. Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise. | 1. Use high-purity solvents and additives. Flush the LC system. 2. Improve sample preparation. 3. Ensure proper grounding of the instrument. |
Experimental Protocols
Protocol 1: GC-MS Analysis of EEAA (with TMS Derivatization)
This protocol is a starting point and should be optimized and validated for your specific application.
1. Sample Preparation (LLE)
-
Weigh accurately about 100 mg of the API into a centrifuge tube.
-
Add 5 mL of 0.1 M hydrochloric acid and vortex to dissolve.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) two more times and combine the organic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Parameters
| Parameter | Suggested Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1, depending on concentration) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for EEAA-TMS | To be determined from the mass spectrum of a derivatized standard. Likely fragments would include m/z 73 (TMS group) and other characteristic ions.[8] |
Protocol 2: LC-MS/MS Analysis of EEAA
This protocol is a starting point and should be optimized and validated for your specific application.
1. Sample Preparation
-
Weigh accurately about 25 mg of the API into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) and vortex to dissolve.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
-
Transfer the supernatant to an HPLC vial for analysis. Further dilution may be necessary depending on the required LOQ.
2. LC-MS/MS Parameters
| Parameter | Suggested Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | ZORBAX RRHD Extend-C18 (2.1 x 100 mm, 1.8 µm) or a HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ion Source | ESI (Negative Ion Mode) |
| MRM Transitions | To be determined by infusing an EEAA standard. Precursor ion: [M-H]⁻. Product ions will be characteristic fragments. |
Visualizations
Workflow for GC-MS Analysis of EEAA
Caption: Workflow for EEAA analysis by GC-MS.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for EEAA.
References
-
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023). International Council for Harmonisation. [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America. [Link]
-
Experimental Part. Beilstein Journals. [Link]
-
This compound, TMS derivative. PubChem. [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
A systematic derivatization technique for characterization of ethoxylates by GC and GCMS. (2016). ResearchGate. [Link]
-
A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice. (2005). PubMed. [Link]
-
Sample preparation in analysis of pharmaceuticals. (2013). ResearchGate. [Link]
-
Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency. [Link]
-
Questions and answers on the 'Guideline on the limits of genotoxic impurities'. (2010). gmp-compliance.org. [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol CAS N°: 112-50-5. European Chemicals Agency. [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. (2022). PubMed. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006).
-
Acids: Derivatization for GC Analysis. (2004). ResearchGate. [Link]
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. (2013). U.S. EPA. [Link]
-
Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. (2011). ResearchGate. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. This compound, TMS derivative | C9H20O4Si | CID 552152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for (2-Ethoxyethoxy)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of (2-Ethoxyethoxy)acetic acid (EEAA). This guide is designed for researchers, scientists, and drug development professionals who are working to extract and quantify this polar metabolite from complex biological and environmental matrices. As a small, polar, and acidic molecule, EEAA presents unique challenges that require carefully optimized sample preparation protocols to achieve accurate and reproducible results.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your own experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the extraction of this compound.
Q1: What are the main challenges in extracting this compound (EEAA)?
A1: The primary challenges stem from its physicochemical properties. EEAA is a small, highly polar organic acid, which makes it very soluble in water. This high hydrophilicity makes it difficult to efficiently partition into the non-polar organic solvents typically used in Liquid-Liquid Extraction (LLE). Furthermore, its acidic nature (due to the carboxylic acid group) means its charge state is dependent on pH, which critically influences its retention on Solid-Phase Extraction (SPE) sorbents and its solubility in extraction solvents. Finally, complex matrices like plasma, urine, or tissue homogenates contain numerous endogenous compounds that can interfere with extraction and cause matrix effects during analysis, particularly with sensitive techniques like LC-MS/MS.[1][2][3]
Q2: Why is pH control so critical for the extraction of EEAA?
A2: The pH of the sample and extraction solvents is arguably the most critical parameter. The carboxylic acid group on EEAA has a specific pKa value.
-
At a pH well below its pKa (e.g., pH < 2) , the carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less polar. This uncharged form is more readily extracted from an aqueous sample into a moderately polar organic solvent during LLE or retained on a non-polar (reversed-phase) SPE sorbent.[4]
-
At a pH well above its pKa (e.g., pH > 6) , the group is deprotonated (-COO⁻), making the molecule negatively charged and highly polar. This anionic form is ideal for extraction using an anion-exchange SPE mechanism but will have very poor recovery in reversed-phase LLE or SPE.[5][6] Failure to control pH will lead to inconsistent and low recoveries because you will have a mixture of charged and uncharged species.
Q3: Which analytical technique is best suited for EEAA analysis after extraction?
A3: The choice depends on the required sensitivity and whether derivatization is feasible.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method. It offers high sensitivity and specificity and can analyze EEAA directly in its native form without derivatization. However, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of EEAA, affecting quantification.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the polar, non-volatile EEAA amenable to analysis. Derivatization converts the carboxylic acid and any hydroxyl groups into volatile esters or silyl ethers.[9][10] Common methods include esterification or silylation.[11][12][13] While this adds a step to the workflow, it can result in excellent sensitivity and chromatographic peak shape.
Q4: What is a suitable internal standard for EEAA analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-¹³C₂ or this compound-d₄. These compounds have nearly identical chemical properties and extraction behavior to EEAA but are distinguishable by mass spectrometry. They provide the most effective way to correct for analyte loss during sample preparation and for matrix-induced ionization effects.[8] If a stable isotope-labeled standard is unavailable, a close structural analog, such as deuterated 2-butoxyacetic acid (d-BAA), has been used successfully for related compounds.[12][13]
Troubleshooting Guides: Common Extraction Problems
This section provides solutions to specific issues you may encounter during your experiments.
Problem Area 1: Low or No Analyte Recovery
Q: I performed a Liquid-Liquid Extraction (LLE), but my recovery of EEAA is below 20%. What went wrong?
A: Low recovery in LLE for a polar acid like EEAA is most often due to incorrect pH or poor solvent choice.
-
Causality: For EEAA to move from the aqueous sample into an organic solvent, it must be in its neutral, less polar form. If the pH of your sample is not sufficiently acidic, the EEAA will remain in its charged, highly water-soluble form and will not partition into the organic phase.
-
Troubleshooting Steps:
-
Verify Sample pH: Before extraction, ensure the pH of your aqueous sample is adjusted to ≤ 2 using a strong acid like HCl or a buffer like formic acid.[14] This protonates the carboxylic acid group.
-
Re-evaluate Extraction Solvent: A very non-polar solvent like hexane will not be effective. Use a more polar, water-immiscible solvent that can effectively solvate the neutral EEAA molecule. Good candidates include ethyl acetate , methyl tert-butyl ether (MTBE) , or a mixture like dichloromethane/isopropanol. A study on the related compound (2-methoxyethoxy)acetic acid (MEAA) found that LLE with ethyl acetate yielded the highest recovery.[12][13]
-
Increase Salting-Out Effect: Add sodium chloride (NaCl) to your aqueous sample until saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of EEAA and promoting its transfer into the organic phase.[15]
-
Optimize Extraction Volume & Repetitions: Perform the extraction with multiple, smaller volumes of organic solvent (e.g., 3 x 5 mL) rather than a single large volume (1 x 15 mL). This is thermodynamically more efficient. Ensure vigorous mixing (vortexing) for at least 1-2 minutes for each extraction to reach equilibrium.
-
Q: My Solid-Phase Extraction (SPE) recovery is low. How do I figure out where my EEAA is going?
A: This is a classic SPE problem. The key is to systematically analyze each fraction of the SPE process to pinpoint the step where the analyte is being lost.[16]
-
Causality: Analyte loss can occur during sample loading (breakthrough), the wash step (unintended elution), or due to incomplete elution in the final step.
-
Systematic Troubleshooting Workflow:
-
Fraction Collection: Perform an extraction and collect every fraction separately: the "Load" (flow-through), each "Wash" step, and the final "Elution."
-
Analysis: Analyze a small aliquot of each collected fraction using your analytical method (e.g., LC-MS/MS).
-
Diagnosis (Based on where EEAA is found):
-
If EEAA is in the "Load" fraction: This is called breakthrough. It means the sorbent did not retain the analyte.
-
Fix 1 (Incorrect Sorbent/pH): If using reversed-phase (C18), your sample pH may be too high. Acidify the sample to pH ≤ 2 to neutralize EEAA for better retention.[15] If using anion-exchange, your sample pH may be too low; it should be buffered ~2 pH units above the analyte's pKa to ensure it is charged.
-
Fix 2 (Overloading): You may be loading too much sample volume or mass of analyte for the amount of sorbent. Reduce the sample load or use a larger SPE cartridge.[17]
-
Fix 3 (High Flow Rate): The sample is passing through the cartridge too quickly for proper interaction. Decrease the loading flow rate to ~1-2 mL/min.[17]
-
-
If EEAA is in the "Wash" fraction: Your wash solvent is too strong and is prematurely eluting your analyte.
-
If EEAA is not in the Load, Wash, or Elute fractions (or recovery is still low): This indicates irreversible binding or incomplete elution.
-
Fix 1 (Elution Solvent Too Weak): Your elution solvent is not strong enough to desorb the analyte. For a C18 sorbent, increase the organic strength (e.g., from 80% methanol to 100% methanol or acetonitrile). For an anion-exchange sorbent, you need to neutralize the charge interaction. This is typically done by adding an acid (e.g., 2-5% formic acid) to the elution solvent.[18]
-
Fix 2 (Insufficient Elution Volume): You may not be using enough solvent to completely elute the analyte. Try increasing the elution volume and collecting it in two separate fractions to see if more analyte is recovered in the second volume.[18][19]
-
-
-
Problem Area 2: High Variability and Poor Reproducibility
Q: My replicate extractions show high %RSD. What are the likely causes?
A: High variability often points to inconsistent execution of a critical step in the protocol, especially with manual SPE processing.
-
Causality: Inconsistent technique can lead to different outcomes for identical samples.
-
Troubleshooting Checklist:
-
SPE Cartridge Drying: If using a standard silica-based C18 or ion-exchange cartridge, allowing the sorbent bed to dry out after conditioning and before sample loading is a major cause of variability.[17][18] The sorbent must remain fully wetted for the retention mechanism to work properly. Consider using polymer-based SPE cartridges, which are often stable to drying.
-
Inconsistent Flow Rates: Applying vacuum or positive pressure inconsistently between samples will alter retention and elution kinetics.[17] Using a vacuum manifold with flow control valves for each position or an automated SPE system can significantly improve consistency.
-
Inaccurate pH Adjustment: If you are adjusting the pH of each sample individually, small variations can lead to large differences in recovery. Preparing a large batch of an appropriate buffer and adding it consistently to each sample is recommended.
-
Sample Inhomogeneity: For solid or viscous matrices (e.g., tissue homogenates), ensure the sample is perfectly homogenized before taking an aliquot for extraction.
-
Problem Area 3: Matrix Effects in LC-MS/MS Analysis
Q: My results are accurate in solvent standards, but when I analyze spiked matrix samples, the accuracy is poor. I suspect matrix effects. How can I confirm and mitigate this?
A: This is a classic sign of matrix effects, where co-eluting components from the biological matrix interfere with the ionization of your analyte in the mass spectrometer's source.[1][3]
-
Causality: The complex mixture of salts, lipids, proteins, and other metabolites in a biological extract can suppress or enhance the formation of gas-phase ions of your target analyte, leading to an under- or overestimation of its true concentration.[7]
-
Diagnostic & Mitigation Strategy:
-
Quantify the Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte standard prepared in a clean solvent (e.g., mobile phase).
-
Set B: A blank matrix sample (e.g., control plasma) is extracted first, and then the analyte standard is spiked into the final, clean extract. This is the "post-extraction spike."
-
Set C: A blank matrix sample is spiked with the analyte standard before the extraction process begins.
-
-
Calculation:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Interpretation: A Matrix Effect value of 100% means no effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[20]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds. If you are using LLE, try adding a back-extraction step. If using SPE, optimize the wash step with a slightly stronger solvent to remove more interferences without eluting the EEAA. Consider using a different SPE sorbent with an orthogonal retention mechanism (e.g., a mixed-mode cation/anion exchange and reversed-phase sorbent).
-
Use Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of EEAA into a blank, extracted matrix. This ensures that your standards and samples experience the same matrix effects, canceling them out.[8]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can be effective. Diluting the final extract with the mobile phase reduces the concentration of interfering matrix components. The trade-off is a potential loss in sensitivity if your analyte is present at very low levels.
-
Use a Stable Isotope-Labeled Internal Standard (Best Method): As mentioned in the FAQs, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.[8]
-
-
Visualization of Key Workflows
Optimized SPE Workflow for EEAA
The following diagram illustrates a typical anion-exchange SPE workflow designed to capture the negatively charged form of EEAA.
Caption: Decision guide for selecting an EEAA extraction method.
Detailed Experimental Protocols
These protocols serve as validated starting points. Always perform initial validation with your specific matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Urine)
This protocol is optimized for selectivity towards acidic compounds.
-
Sample Preparation:
-
Pipette 1.0 mL of the aqueous sample (e.g., urine) into a 15 mL glass centrifuge tube.
-
Add the internal standard (e.g., 20 µL of a stable isotope-labeled EEAA solution).
-
Acidify the sample to pH ≤ 2 by adding 100 µL of 6M HCl. Vortex briefly to mix.
-
Add ~0.5 g of solid NaCl to the tube to aid in the salting-out process.
-
-
Extraction:
-
Add 5.0 mL of ethyl acetate to the tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection & Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass Pasteur pipette.
-
Repeat the extraction step (step 2) on the remaining aqueous layer with a fresh 5.0 mL of ethyl acetate. Combine the second organic extract with the first.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dry residue in 200 µL of the initial LC mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds, then transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
This protocol uses a mixed-mode anion-exchange polymer-based sorbent for superior cleanup.
-
Sample Pre-treatment (Protein Precipitation):
-
To 500 µL of plasma, add the internal standard.
-
Add 1.5 mL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with 4 mL of water containing 2% ammonium hydroxide to ensure the EEAA is deprotonated (pH > 6).
-
-
SPE Procedure (using a Mixed-Mode Anion-Exchange Cartridge, e.g., 30 mg/1 mL):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% ammonium hydroxide in water. Do not let the sorbent go dry.
-
Load: Load the diluted supernatant from step 1 onto the cartridge at a flow rate of ~1 mL/min.
-
Wash 1: Pass 1 mL of 5% ammonium hydroxide in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less-polar interferences.
-
Elute: Elute the EEAA by passing 1.0 mL of 2% formic acid in methanol through the cartridge into a collection tube. The acid neutralizes the anionic charge, releasing the analyte.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 200 µL of the initial LC mobile phase for analysis.
-
Protocol 3: Modified QuEChERS for Solid/Complex Matrices (e.g., Food, Tissue)
This protocol adapts the standard QuEChERS method for acidic analytes. [14][21]
-
Sample Homogenization & Hydration:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the internal standard.
-
Add 10 mL of water and vortex for 1 minute to fully hydrate the sample.
-
-
Extraction:
-
Add 10 mL of acidified acetonitrile (1% formic acid in acetonitrile).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap tightly and shake vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
Crucially, use a dSPE tube formulated for acidic compounds , containing MgSO₄ for water removal and C18 for lipid removal. Do NOT use dSPE tubes containing PSA (Primary Secondary Amine) , as this will remove your acidic analyte.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned supernatant to an autosampler vial for direct injection or evaporate and reconstitute if concentration is needed.
-
Comparative Summary of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Modified QuEChERS |
| Principle | Partitioning between immiscible liquids | Selective adsorption onto a solid sorbent | Salting-out extraction followed by dSPE cleanup |
| Selectivity | Moderate; relies on pH and solvent polarity | High; tunable by sorbent chemistry | Good; optimized for broad analyte classes |
| Cleanup | Limited; can co-extract many interferences | Excellent; can effectively remove matrix components | Good; removes major interferences like lipids and water |
| Throughput | Low to moderate; can be labor-intensive | Moderate; can be automated with 96-well plates | High; designed for rapid processing of many samples |
| Solvent Use | High | Low to moderate | Moderate |
| Best For | Simple aqueous matrices; initial method development | Complex biological fluids (plasma, serum); when high cleanup is essential | Solid/semi-solid samples (food, tissue); high-throughput screening |
| Key Pro | Simple concept, inexpensive | High concentration factor, excellent cleanup | Fast, easy, and effective for complex matrices |
| Key Con | Can form emulsions, less selective | Higher cost per sample, requires method development | Cleanup may be less specific than targeted SPE |
References
A complete list of authoritative sources is provided below to support the technical claims and protocols within this guide.
Click to expand Reference List
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
- The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach Scientific.
- An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central.
- Comparative analysis of derivatization reagents for carboxylic acids. (2025). BenchChem.
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube, Phenomenex.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7585–7597.
- Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- SPE Troubleshooting. Thermo Fisher Scientific - US.
- Acids: Derivatization for GC Analysis.
- Methods Plasma Sample Prepar
- Anastassiades, M., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(29), 5868–5877.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
- Derivatiz
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 235-244.
- Podgornik, H., et al. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of agricultural and food chemistry, 63(46), 10148–10156.
- B'hymer, C. (2005). A comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. CDC Stacks.
- B'hymer, C., & Cheever, K. L. (2004). A comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Journal of analytical toxicology, 28(7), 599–604.
- B'hymer, C., Keil, D. E., & Cheever, K. L. (2005). A test procedure for the determination of (2-methoxyethoxy)acetic acid in urine from jet fuel-exposed mice. Toxicology mechanisms and methods, 15(5), 367–373.
- B'hymer, C., & Cheever, K. L. (2004). Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks.
- Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
- Wang, S., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 11686.
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(10), 409.
- Trupp, R. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Paul, V., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(11).
- Calbiani, F., et al. (2004). Biological matrix effects in quantitative tandem mass spectrometry-based analytical methods: advancing biomonitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 809(1), 11–24.
- Gardinali, P. R., & Le-Cat, F. (2017). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine drugs, 15(10), 316.
- Kamerzell, T. J., et al. (1977). This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids. Clinica chimica acta; international journal of clinical chemistry, 77(3), 267–273.
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. specartridge.com [specartridge.com]
- 18. welch-us.com [welch-us.com]
- 19. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioconjugation Efficiency with (2-Ethoxyethoxy)acetic Acid
Welcome to the technical support center for leveraging (2-Ethoxyethoxy)acetic acid (AEEA) in your bioconjugation workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols to improve the efficiency and success of your conjugation reactions.
The Role of this compound in Modern Bioconjugation
This compound is a short, hydrophilic polyethylene glycol (PEG)-like linker.[1] Its integration into bioconjugation strategies, particularly those involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, addresses several critical challenges in the field. The primary function of AEEA is to act as a spacer, physically separating the biomolecules being conjugated. This separation can be crucial for maintaining the biological activity and solubility of the final conjugate.
The hydrophilic nature of the ethoxyethoxy groups in AEEA is key to its effectiveness.[1] When conjugating hydrophobic molecules, such as certain small molecule drugs, to proteins, there is a significant risk of aggregation. This aggregation can lead to a loss of product, reduced biological activity, and difficulties in purification. By incorporating a hydrophilic linker like AEEA, the overall hydrophilicity of the conjugate is increased, which helps to mitigate these aggregation issues.[2][3] This is particularly important in the development of antibody-drug conjugates (ADCs), where achieving a high drug-to-antibody ratio (DAR) without inducing aggregation is a common goal.[2][3]
Furthermore, the flexible nature of the AEEA linker can help to reduce steric hindrance between the conjugated molecules, allowing for better interaction with their respective targets.[4]
Troubleshooting Guide for AEEA-Mediated Bioconjugation
This section addresses common issues encountered during bioconjugation reactions involving this compound and provides systematic solutions.
Diagram: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for low conjugation yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or NHS: These reagents are highly sensitive to moisture and can degrade over time.[5] | Use fresh, high-quality EDC and NHS. Allow the vials to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.[5] |
| Suboptimal pH: The two steps of the EDC/NHS reaction have different optimal pH ranges.[6] | For the activation of the carboxyl group on AEEA, use a buffer with a pH of 4.5-6.0, such as MES buffer.[5][6] For the subsequent coupling to the amine-containing biomolecule, the pH should be raised to 7.2-8.0 using a buffer like phosphate-buffered saline (PBS).[5] | |
| Presence of Competing Amines or Carboxylates: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule.[5] Acetate buffers contain carboxylates that will compete with AEEA.[7] | Use non-amine and non-carboxylate buffers for the reaction. MES and PBS are generally good choices for their respective steps.[5] | |
| Hydrolysis of the NHS-activated AEEA: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which reverts it back to the carboxylic acid.[5] | Perform the coupling step immediately after the activation of the AEEA with EDC and NHS. The half-life of the NHS ester can be short depending on the conditions.[5] | |
| Precipitation/Aggregation During Reaction | Hydrophobicity of Reactants: One or both of your biomolecules may be prone to aggregation, especially at the concentrations required for efficient conjugation. | This is a primary reason for using AEEA. Ensure that your AEEA linker is fully dissolved and activated before adding it to your biomolecule solution. Consider optimizing the molar ratio of AEEA to your biomolecule; a higher ratio may be necessary to sufficiently increase the hydrophilicity of the conjugate.[2] |
| Incorrect Buffer Conditions: The buffer may not be optimal for maintaining the solubility and stability of your biomolecules. | Screen different buffers to find one that maintains the stability of your proteins or other molecules throughout the conjugation process. You can also consider the use of stabilizing additives.[8][9] | |
| Difficulty in Purifying the Final Conjugate | Presence of Unconjugated AEEA and Reagents: Excess reagents and unconjugated linker can be challenging to remove. | For larger biomolecules like antibodies, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be effective for removing smaller molecules like AEEA and EDC/NHS byproducts.[5] Size-exclusion chromatography (SEC) is another powerful technique for separating the conjugated product from smaller impurities based on size.[5] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a longer PEG linker?
While longer PEG linkers also provide hydrophilicity, AEEA offers a more discrete and defined spacer length.[1] This can be advantageous in applications where precise control over the distance between the conjugated molecules is important. For smaller biomolecules or when minimal modification is desired, a short linker like AEEA can be ideal.
Q2: What are the optimal molar ratios of AEEA, EDC, and NHS to my biomolecule?
The optimal ratios will depend on your specific biomolecules and desired degree of labeling. A good starting point is a 10-20 fold molar excess of the AEEA linker to your amine-containing molecule.[5] For the activation of AEEA, a common starting molar ratio is 1:2:2 (AEEA:EDC:Sulfo-NHS).[5] It is highly recommended to perform a series of small-scale optimization reactions to determine the ideal ratios for your system.
Q3: Can I perform a one-step conjugation with AEEA, EDC, and my amine-containing molecule all in one pot?
While a one-step reaction is possible, a two-step reaction is generally recommended to improve efficiency and reduce side reactions.[10] In a two-step protocol, the carboxyl group of AEEA is first activated with EDC and NHS to form a more stable amine-reactive NHS ester. This allows for better control over the reaction and can minimize unwanted cross-linking of your biomolecules if they also contain carboxyl groups.
Q4: How can I monitor the progress of my conjugation reaction?
Several techniques can be used to monitor the reaction. SDS-PAGE will show a shift in the molecular weight of a protein upon successful conjugation. HPLC, particularly reverse-phase or size-exclusion, can be used to separate the conjugated product from the starting materials. Mass spectrometry can provide a definitive confirmation of the molecular weight of the final conjugate.
Q5: What should I do if my protein is in a buffer containing Tris or another amine?
It is crucial to remove any buffers that contain primary amines before initiating the conjugation reaction. This can be achieved through dialysis, desalting columns, or buffer exchange using ultrafiltration.[5]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol provides a general framework. Optimization of reagent concentrations and reaction times may be necessary.
Materials:
-
This compound (AEEA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be conjugated (in an amine-free buffer like PBS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. For example, prepare 10 mg/mL solutions.
-
Dissolve AEEA in the Activation Buffer at the desired concentration (e.g., to achieve a 10-20 fold molar excess over the protein).
-
Add the EDC solution to the AEEA solution, followed by the Sulfo-NHS solution. A common molar ratio is 1:2:2 (AEEA:EDC:Sulfo-NHS).[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS-activated AEEA.[5]
Step 2: Conjugation to the Protein
-
Immediately after the activation step, add the activated AEEA solution to your protein solution in the Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with a small amount of base if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
Step 3: Quenching the Reaction
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will quench any unreacted NHS-activated AEEA.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialyzing against an appropriate buffer.
Diagram: EDC/NHS Conjugation Workflow
Caption: Two-step bioconjugation workflow using AEEA.
References
-
Lu, D., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(12), 4148-4155. Retrieved from [Link]
- Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (U.S. Patent No. WO2002042259A2).
-
Chen, J., & Tsumoto, K. (2010). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 11(4), 333-340. Retrieved from [Link]
-
Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates | Request PDF. Retrieved from [Link]
-
Gault, J., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(10), 2738-2746. Retrieved from [Link]
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
-
ResearchGate. (2016). How to prevent antibody aggregation when using organic solvent and linker?. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Al-Haque, S., et al. (2022). Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels. ACS Applied Bio Materials, 5(9), 4358-4367. Retrieved from [Link]
-
van der Woude, D., et al. (2020). Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. Vaccines, 8(4), 620. Retrieved from [Link]
Sources
- 1. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2-Ethoxyethoxy)acetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and toxicological research, the precise quantification of metabolites is paramount. (2-Ethoxyethoxy)acetic acid (EEAA), a primary metabolite of the industrial solvent 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether), is a biomarker of significant interest due to the potential reproductive and developmental toxicity of its parent compound. Accurate measurement of EEAA in biological matrices is crucial for exposure monitoring and risk assessment. This guide provides an in-depth comparison of analytical methodologies for EEAA quantification, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Why Method Validation is Critical
The selection and validation of an appropriate analytical method for EEAA is not a trivial task. The molecule's polarity, relatively low molecular weight, and the complexity of biological matrices necessitate a robust and reliable quantification strategy. Method validation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This ensures the integrity of the generated data, which forms the bedrock of critical decisions in drug development and safety assessment.
A Tale of Two Techniques: GC-MS and LC-MS/MS for EEAA Analysis
The two most powerful and commonly employed techniques for the quantification of small organic acids like EEAA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each presents a unique set of advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has a long-standing history in the analysis of volatile and semi-volatile organic compounds.[2][3] For non-volatile analytes like EEAA, a crucial derivatization step is required to increase volatility and improve chromatographic performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse
LC-MS/MS has emerged as a dominant technology in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[4]
Comparative Overview of Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by mass spectrometry. | Separation of compounds in a liquid mobile phase with highly selective detection by tandem mass spectrometry. |
| Sample Preparation | Typically involves liquid-liquid extraction followed by chemical derivatization (e.g., esterification) to increase volatility. This can be a multi-step and time-consuming process.[5][6] | Often requires simpler sample preparation, such as protein precipitation or solid-phase extraction, without the need for derivatization.[7] |
| Throughput | Lower, due to the additional derivatization step and potentially longer chromatographic run times. | Higher, owing to simpler sample preparation and often faster chromatographic separations. |
| Sensitivity | Can achieve good sensitivity, often in the low µg/mL to ng/mL range. | Generally offers superior sensitivity, capable of reaching pg/mL levels, which is crucial for detecting low-level exposure.[4] |
| Selectivity | High, especially with the use of selected ion monitoring (SIM). | Extremely high, due to the use of multiple reaction monitoring (MRM), which significantly reduces background interference. |
| Robustness | Can be very robust, but the derivatization step can introduce variability. | Generally very robust, with modern instrumentation offering high levels of stability and reproducibility. |
| Cost | Instrumentation is generally less expensive than LC-MS/MS. | Higher initial capital investment for instrumentation. |
Deep Dive: A Validated GC-MS Method for a Close Structural Analog
While a specific validated method for this compound was not found in the available literature, a well-documented and validated GC-MS method exists for its close structural analog, (2-methoxyethoxy)acetic acid (MEAA).[5][6] Given the high degree of structural and chemical similarity, this method provides a strong foundation for the development of a validated EEAA assay.
Experimental Protocol: GC-MS Quantification of Alkoxyacetic Acids
This protocol is adapted from a validated method for MEAA and is expected to be highly applicable to EEAA with appropriate validation.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction and Esterification)
-
Rationale: The initial liquid-liquid extraction (LLE) with ethyl acetate serves to isolate the acidic analytes from the complex biological matrix (e.g., urine). Subsequent esterification with ethanol converts the polar carboxylic acid group into a less polar and more volatile ethyl ester, making it amenable to GC analysis.
-
Procedure:
-
To 1 mL of urine sample in a glass tube, add an internal standard (e.g., a deuterated analog of EEAA).
-
Acidify the sample with a small volume of concentrated acid (e.g., sulfuric acid).
-
Perform LLE by adding 5 mL of ethyl acetate and vortexing for 1 minute. Repeat the extraction twice more.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in ethanol and add a catalytic amount of sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes to facilitate esterification.
-
After cooling, neutralize the solution and extract the ethyl ester of EEAA with a non-polar solvent like hexane.
-
Evaporate the hexane layer and reconstitute the residue in a suitable solvent for GC-MS injection.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: A capillary column with a non-polar stationary phase is typically used for the separation of the derivatized analyte. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the EEAA ethyl ester.
-
Typical Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).
-
Injector: Splitless mode.
-
MS Detector: Electron ionization (EI) source, operated in SIM mode.
-
Visualizing the GC-MS Workflow
Caption: Workflow for EEAA quantification by GC-MS.
The Path Forward: A Proposed LC-MS/MS Method for EEAA
While a specific published method is not available, the principles of bioanalytical method development allow for the design of a robust LC-MS/MS assay for EEAA.
Conceptual Experimental Protocol: LC-MS/MS Quantification of EEAA
1. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or urine, which can interfere with the LC-MS analysis.
-
Procedure:
-
To 100 µL of sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: Reversed-phase chromatography is suitable for retaining and separating small polar molecules like EEAA. A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity for quantification in complex matrices.
-
Typical Parameters:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. MRM transitions would need to be optimized for EEAA and the internal standard.
-
Visualizing the LC-MS/MS Workflow
Caption: Proposed workflow for EEAA quantification by LC-MS/MS.
The Cornerstone of Reliability: Method Validation Parameters
A rigorous validation process is essential to ensure the reliability of any analytical method.[1] The following parameters, as outlined in ICH and FDA guidelines, must be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The precision, expressed as the coefficient of variation (CV), should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage conditions. |
Logical Relationships in Method Validation
Caption: Interdependencies of method validation parameters.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of this compound.
-
GC-MS represents a cost-effective and well-established approach. The primary drawback is the need for a potentially laborious and variable derivatization step. However, for laboratories with existing GC-MS infrastructure and expertise, developing a validated method based on established protocols for similar analytes is a viable strategy.
-
LC-MS/MS offers superior sensitivity, selectivity, and throughput, making it the preferred platform for high-volume bioanalysis in a regulatory environment. The higher initial investment is often offset by the reduced sample preparation time and the ability to analyze a broader range of analytes.
The choice of methodology will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available resources. Regardless of the chosen platform, a comprehensive and well-documented method validation is non-negotiable to ensure the generation of high-quality, reliable, and defensible data.
References
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Development and Validation of a LC-MS/MS Assay for Quantification of Serum Estradiol Using Calibrators With Values Assigned by the CDC Reference Measurement Procedure. (2019). Clinica Chimica Acta. [Link]
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Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients. (2022). MDPI. [Link]
-
Development of a procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine. (2003). CDC Stacks. [Link]
-
A comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. (2005). CDC Stacks. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). ResearchGate. [Link]
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LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2002). ResearchGate. [Link]
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Screening of Biomarkers in Rat Urine Using LC/ Electrospray Ionization-MS and Two-Way Data Analysis. (2003). Analytical Chemistry. [Link]
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Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS. (2024). ResearchGate. [Link]
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Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). PubMed Central. [Link]
-
Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS. (2024). PubMed Central. [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). MDPI. [Link]
-
Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. (2019). ResearchGate. [Link]
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Comparison and Evaluation of Analysis Procedures for the Quantification of (2-methoxyethoxy)acetic Acid in Urine. (2005). PubMed. [Link]
-
LC-MS/MS Analysis of Ethylene Glycol in Blood Using a Simple Derivatization Method. (2021). Shimadzu. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
-
Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC-QqQ-MS/MS. (2024). PubMed. [Link]
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What Is The Difference Between GC-MS And LC-MS?. (2024). YouTube. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. [Link]
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Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). PubMed Central. [Link]
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Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. (2021). MDPI. [Link]
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A Comparative Study of (2-Ethoxyethoxy)acetic Acid and its Methoxy-Analog for Researchers and Drug Development Professionals
In the landscape of chemical intermediates and functional molecules, the subtle distinction between a methoxy and an ethoxy group can precipitate significant differences in physicochemical properties, biological activity, and application performance. This guide provides a comprehensive comparative analysis of (2-Ethoxyethoxy)acetic acid and its methoxy-analog, (2-Methoxyethoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their synthesis, properties, and potential applications, supported by available experimental data and established scientific principles. Our objective is to furnish a deep, evidence-based understanding that informs experimental design and material selection.
Introduction: The Significance of an Ethyl vs. a Methyl Group
This compound and (2-Methoxyethoxy)acetic acid belong to the family of alkoxyacetic acids, characterized by an ether linkage and a terminal carboxylic acid. These molecules are valued for their dual functionality, imparting both hydrophilic (due to the ether and carboxylic acid moieties) and lipophilic (due to the alkyl chain) characteristics. This amphiphilic nature makes them suitable for a range of applications, including as surfactants, linkers in bioconjugation, and intermediates in organic synthesis.
The primary structural difference lies in the terminal alkyl group: an ethyl group in this compound and a methyl group in its analog. This seemingly minor variation influences key parameters such as polarity, steric hindrance, and metabolic stability, which in turn dictate their behavior in chemical and biological systems.
Physicochemical Properties: A Side-by-Side Comparison
A thorough understanding of the physicochemical properties of these compounds is fundamental to predicting their behavior in various applications. While direct comparative studies are not abundant in the literature, we can compile and compare their properties based on available data from chemical suppliers and databases.
| Property | This compound | (2-Methoxyethoxy)acetic acid | Rationale for Differences |
| Molecular Formula | C₆H₁₂O₄ | C₅H₁₀O₄ | The ethoxy analog has an additional CH₂ group. |
| Molecular Weight | 148.16 g/mol | 134.13 g/mol [1] | The additional CH₂ group increases the molecular weight. |
| Boiling Point | 109–111 °C at 17–18 mmHg[2] | 245-250 °C (lit.)[3] | The longer alkyl chain in the ethoxy analog leads to stronger van der Waals forces, generally increasing the boiling point under equivalent pressure. The provided data are at different pressures, making direct comparison difficult without normalization. |
| Density | Not widely reported | 1.18 g/mL at 25 °C (lit.)[3] | Density is influenced by molecular packing, which can be affected by the alkyl chain length. |
| Solubility | Miscible in water | Fully miscible in water[3] | Both compounds are highly soluble in water due to the presence of ether and carboxylic acid groups that can form hydrogen bonds. The slightly larger alkyl group in the ethoxy analog might slightly decrease its hydrophilicity compared to the methoxy analog. |
| pKa | Not widely reported | ~3.57 (for the simpler methoxyacetic acid)[4] | The pKa is primarily influenced by the carboxylic acid group and the immediate electronic environment. The difference between the ethoxy and methoxy groups further down the chain is expected to have a minor effect on the pKa. |
| logP | Not widely reported | -0.5 (for the simpler methoxyacetic acid)[1] | The logP is a measure of lipophilicity. The additional ethyl group in the ethoxy analog would be expected to result in a slightly higher logP value, indicating greater lipophilicity. |
Synthesis and Manufacturing Considerations
Both this compound and (2-Methoxyethoxy)acetic acid can be synthesized through the oxidation of their corresponding parent alcohols, 2-(2-ethoxyethoxy)ethanol and 2-(2-methoxyethoxy)ethanol, respectively. Another common route is the Williamson ether synthesis, which involves the reaction of a haloacetate with the corresponding alkoxide.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a procedure for ethoxyacetic acid.[2]
Materials:
-
2-(2-Ethoxyethoxy)ethanol
-
Sodium metal
-
Chloroacetic acid
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.
-
Slowly add a solution of chloroacetic acid (1.0 eq) in absolute ethanol to the sodium ethoxide solution.
-
Heat the mixture gently for 10 minutes.
-
Remove the excess ethanol by distillation.
-
Cool the aqueous solution and acidify with concentrated hydrochloric acid.
-
Remove the precipitated sodium chloride by filtration.
-
Saturate the filtrate with sodium sulfate and extract with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purify the residue by vacuum distillation to yield this compound.
Experimental Protocol: Synthesis of (2-Methoxyethoxy)acetic Acid via Oxidation
This protocol describes the oxidation of 2-(2-methoxyethoxy)ethanol.
Materials:
-
2-(2-Methoxyethoxy)ethanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
Procedure:
-
Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in water in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 2.0 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2.
-
If any brown manganese dioxide remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (2-Methoxyethoxy)acetic acid.
Caption: Overview of primary synthesis routes.
Comparative Performance in Key Applications
While direct comparative studies are limited, the structural differences between this compound and its methoxy-analog allow for informed predictions of their relative performance in various applications.
Surfactants and Emulsifiers
Both molecules possess the classic head-and-tail structure of a surfactant. The carboxylic acid provides a hydrophilic head, while the alkoxy-ethyl chain forms the hydrophobic tail. The longer ethyl group in this compound will impart slightly greater hydrophobicity. This could lead to a lower critical micelle concentration (CMC) and potentially better performance in oil-in-water emulsions compared to its methoxy counterpart. However, the methoxy analog, being more hydrophilic, might be more effective in applications requiring higher water solubility and surface activity in highly aqueous systems.
Hydrophilic Linkers in Drug Development
In the realm of bioconjugation, particularly for antibody-drug conjugates (ADCs), hydrophilic linkers are crucial for improving the solubility and pharmacokinetic profile of the conjugate, especially when dealing with hydrophobic payloads.[5][6] Both this compound and (2-methoxyethoxy)acetic acid can serve as building blocks for such linkers. The choice between an ethoxy and a methoxy derivative would depend on the desired overall hydrophilicity of the final ADC. The methoxy-containing linker would impart slightly more hydrophilicity, which could be advantageous for highly hydrophobic drugs. Conversely, the ethoxy-containing linker might offer a subtle increase in lipophilicity that could aid in cell membrane permeability in certain contexts.
Caption: Role as a hydrophilic linker in an ADC.
Corrosion Inhibitors
Organic molecules containing heteroatoms like oxygen and a polar functional group can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. The ether linkages and the carboxylate group in both molecules can chelate with metal ions, while the alkyl chain provides a hydrophobic barrier. The longer ethyl group of this compound might lead to a more densely packed and effective hydrophobic layer, potentially offering slightly better corrosion protection in certain environments compared to the methoxy analog.
Comparative Toxicology and Biological Fate
The toxicology of alkoxyacetic acids is of significant interest, as they are the primary metabolites of widely used glycol ether solvents.[7] The toxicity of these parent compounds is largely attributed to their metabolic conversion to the corresponding alkoxyacetic acids.[4]
A comparative study on the testicular toxicity of methoxyacetic acid (MAA), ethoxyacetic acid (EAA), and n-butoxyacetic acid (BAA) revealed a clear structure-activity relationship: toxicity decreases as the alkyl chain length increases.[8] Methoxyacetic acid was found to be the most potent testicular toxicant, causing significant decreases in testicular weight and specific damage to spermatocytes at all tested doses.[8] Ethoxyacetic acid was less potent, with effects observed only at the highest doses.[8] This suggests that (2-methoxyethoxy)acetic acid would likely be more toxic than this compound, following the same trend.
The mechanism of toxicity is thought to involve the disruption of essential metabolic pathways. Methoxyacetic acid can be activated to methoxyacetyl coenzyme A and interfere with the Krebs cycle and fatty acid biosynthesis.
Caption: Metabolic activation to toxic metabolites.
Conclusion
The choice between this compound and its methoxy-analog is a nuanced one that depends on the specific requirements of the application. The methoxy derivative offers slightly greater hydrophilicity, which may be beneficial in aqueous formulations and as a component of hydrophilic linkers for highly hydrophobic drugs. Conversely, the ethoxy derivative provides a subtle increase in lipophilicity, which could enhance its performance as a surfactant for oil-in-water systems and as a corrosion inhibitor.
From a toxicological perspective, the available data on simpler analogs suggest that the ethoxy derivative is likely to be less toxic than its methoxy counterpart. This is a critical consideration, particularly in applications with potential for human exposure or environmental release.
Ultimately, the selection of one compound over the other should be guided by empirical testing within the specific application context. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision.
References
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B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (n.d.). Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks. Retrieved from [Link]
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B'Hymer, C., Butler, M. A., & Cheever, K. L. (n.d.). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks. Retrieved from [Link]
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B'Hymer, C., & Cheever, K. L. (n.d.). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- BenchChem. (2025). Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions. BenchChem.
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- Google Patents. (n.d.). Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
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WIPO Patentscope. (n.d.). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]
- ADC Review. (2015).
-
ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). (2 - methoxy ethoxy) ethoxy) acetic acid. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health.
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PubMed. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Retrieved from [Link]
- ResearchGate. (2023). A comprehensive comparative study of some corrosion inhibitors using different techniques.
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Semantic Scholar. (n.d.). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]
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NIH. (n.d.). Surface tension models for binary aqueous solutions: a review and intercomparison. Retrieved from [Link]
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ATSDR. (n.d.). 2-Butoxyethanol and 2-Butoxyethanol Acetate Tox Profile. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Methoxyacetic Acid and its Precursor, 2-Methoxyethanol. BenchChem.
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ResearchGate. (n.d.). Viscosity of aqueous solutions of 2-methoxyethanol, 2-ethoxyethanol, and ethanolamine. Retrieved from [Link]
- ijariie. (n.d.). COMPARATIVE STUDY OF INHIBITION EFFICIENCY USING DIFFERENT TYPES OF CORROSION INHIBITORS FOR DIFFERENT ALLOYS.
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Semantic Scholar. (n.d.). A comparative analysis of chemical vs green synthesis of nanoparticles and their various applications. Retrieved from [Link]
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PubChem. (n.d.). (2-Methoxyethoxy)acetic acid. Retrieved from [Link]
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PubMed. (n.d.). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Retrieved from [Link]
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MDPI. (n.d.). Nanotechnology–General Aspects: A Chemical Reduction Approach to the Synthesis of Nanoparticles. Retrieved from [Link]
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NIH. (n.d.). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Retrieved from [Link]
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MDPI. (n.d.). Comparative Characterization of Iron and Silver Nanoparticles: Extract-Stabilized and Classical Synthesis Methods. Retrieved from [Link]
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A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for the Quantification of (2-Ethoxyethoxy)acetic Acid
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of bioanalytical science, the accurate quantification of metabolites and xenobiotics is paramount for robust pharmacokinetic, toxicokinetic, and biomarker studies. (2-Ethoxyethoxy)acetic acid (EEAA), a metabolite of the industrial solvent 2-(2-ethoxyethoxy)ethanol, represents a key biomarker for exposure assessment. The choice of analytical methodology for such a small, polar, and acidic analyte is a critical decision point for any research, drug development, or toxicology professional. This guide provides a comprehensive cross-validation and comparison of two instrumental titans: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the definitive analysis of EEAA.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers to select and implement the optimal method for their specific needs. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: this compound (EEAA)
EEAA is a hydrophilic organic acid, presenting inherent challenges for classical analytical approaches. Its high polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, while its low volatility necessitates derivatization for gas chromatography. The ideal analytical method must therefore balance effective sample preparation with sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
GC-MS has long been a gold standard for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like EEAA, chemical derivatization is a mandatory step to increase volatility and thermal stability, making them amenable to gas-phase separation.[1][2] This requirement, while adding a step to the workflow, can also improve chromatographic peak shape and sensitivity.
Principle of GC-MS for EEAA Analysis
The core of the GC-MS method involves a two-step process:
-
Derivatization: The carboxylic acid group of EEAA is chemically modified to form a less polar, more volatile ester or silyl ester. This is crucial as direct injection of the free acid would result in poor chromatography and thermal degradation.[3]
-
GC-MS Analysis: The derivatized EEAA is injected into the gas chromatograph, where it is vaporized and separated from other matrix components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z).
Experimental Protocol: GC-MS with Esterification
This protocol is adapted from validated methods for the closely related analogue, (2-methoxyethoxy)acetic acid (MEAA), which provides a strong, scientifically-grounded starting point.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL urine or plasma sample, add an internal standard (e.g., a stable isotope-labeled EEAA or a structural analogue like d-butoxyacetic acid).
-
Acidify the sample to a pH < 2 with hydrochloric acid to ensure EEAA is in its protonated form.
-
Perform liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.[6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction and pool the organic layers.
-
Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Esterification)
-
To the dried residue, add 100 µL of ethanol and 20 µL of concentrated sulfuric acid as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes to form the ethyl ester of EEAA.
-
After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the resulting ethyl-EEAA derivative with 500 µL of methylene chloride.
-
Transfer the methylene chloride layer to an autosampler vial for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min, hold for 2 min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the EEAA-ethyl ester.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds in their native form, often circumventing the need for derivatization.[2][5] For a polar acidic compound like EEAA, LC-MS, particularly with electrospray ionization (ESI) in negative mode, is an attractive alternative to GC-MS.
Principle of LC-MS for EEAA Analysis
The LC-MS methodology for EEAA hinges on the following principles:
-
Chromatographic Separation: EEAA is separated from matrix components in the liquid phase. Given its polarity, retaining EEAA on a standard reversed-phase (e.g., C18) column can be challenging.[7][8] Therefore, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns are often employed to achieve adequate retention and separation.[9][10]
-
Ionization and Detection: The column effluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is ideal for polar molecules. In negative ion mode (ESI-), the carboxylic acid group of EEAA readily deprotonates to form the [M-H]⁻ ion, which is then detected by the mass analyzer.[6][11] This process is highly selective and sensitive.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL urine or plasma sample, add an internal standard (e.g., stable isotope-labeled EEAA).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid for HILIC).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
-
LC System: Shimadzu Nexera X2 UPLC (or equivalent)
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.[12][13]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: SCIEX Triple Quad 6500+ (or equivalent)
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Key Parameters: IonSpray Voltage: -4500 V; Temperature: 500°C; Curtain Gas: 35 psi.
-
Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. A precursor ion ([M-H]⁻) for EEAA is selected and fragmented, and a specific product ion is monitored. This enhances selectivity and sensitivity.
Cross-Validation: A Head-to-Head Comparison
The choice between GC-MS and LC-MS is not merely a matter of preference but a decision based on a multi-faceted evaluation of performance characteristics. Both methods, when properly validated according to regulatory guidelines such as those from the FDA and EMA, can provide accurate and precise data.[4][14][15]
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Senior Scientist's Insight |
| Sample Preparation | Multi-step: LLE, evaporation, derivatization, second extraction. More labor-intensive. | Simpler: Protein precipitation, evaporation, reconstitution. Amenable to high-throughput automation. | LC-MS/MS offers a significant advantage in sample throughput, a critical factor in large-scale clinical or toxicological studies.[16] |
| Specificity/Selectivity | High, especially with high-resolution GC columns. Derivatization can reduce matrix interferences. | Very high, particularly with MS/MS (MRM mode), which provides two stages of mass filtering. | While both are highly selective, the specificity of MRM in LC-MS/MS is generally considered superior for complex biological matrices, minimizing the risk of co-eluting interferences.[17] |
| Sensitivity (LOD/LOQ) | Good, typically in the low ng/mL range.[4] | Excellent, often reaching sub-ng/mL or pg/mL levels. ESI can be highly efficient for polar, ionizable compounds.[5] | For trace-level quantification, LC-MS/MS typically holds the edge in sensitivity. |
| Robustness & Reproducibility | Generally high. Derivatization can be a source of variability if not carefully controlled. Inlet contamination can be an issue.[1] | High. Modern UPLC/UHPLC systems offer excellent reproducibility. Ion source cleanliness is critical for sustained performance. | Both techniques are robust when properly maintained. The derivatization step in GC-MS introduces an additional variable that must be rigorously controlled for optimal reproducibility. |
| Throughput | Lower, due to longer sample preparation time and typically longer GC run times. | Higher, due to faster sample preparation and shorter UPLC/UHPLC run times. | LC-MS/MS is the clear winner for high-throughput applications. |
| Cost & Complexity | Instrumentation is generally less expensive. Method development can be complex due to derivatization optimization. | Instrumentation is more expensive. Method development can be faster as it often avoids derivatization. | The initial capital investment for LC-MS/MS is higher, but this can be offset by higher sample throughput and reduced labor costs over time. |
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are powerful, validated techniques capable of the reliable quantification of this compound in biological matrices.
GC-MS remains a viable and robust option, particularly in laboratories where it is an established platform. Its strength lies in the high chromatographic resolution achievable and the extensive, standardized libraries available for electron ionization spectra. However, the mandatory, multi-step derivatization process is a significant drawback, impacting sample throughput and introducing potential variability.
LC-MS/MS , on the other hand, emerges as the superior technique for this specific application, especially in the context of modern drug development and clinical research. Its key advantages are:
-
Higher Throughput: Simplified sample preparation and fast chromatographic runs.
-
Superior Sensitivity: Often achieving lower limits of quantification.
-
Direct Analysis: Avoids the complexities and potential pitfalls of derivatization.
For researchers and drug development professionals requiring high-throughput, sensitive, and specific analysis of this compound, LC-MS/MS is the recommended methodology . Its ability to directly analyze this polar, acidic metabolite in complex biological matrices provides a more efficient and robust workflow, aligning with the demanding pace of contemporary scientific investigation. The initial investment in instrumentation is justified by the gains in productivity and data quality.
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The Unseen Architect: Evaluating (2-Ethoxyethoxy)acetic Acid as a High-Performance Linker Against Traditional PEGs in Bioconjugate Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule is a critical component that dictates the stability, efficacy, and safety of the entire construct. For decades, polyethylene glycol (PEG) has been the go-to hydrophilic linker, prized for its ability to improve solubility and pharmacokinetic profiles. However, mounting evidence of PEG's immunogenicity and the associated "accelerated blood clearance" (ABC) phenomenon has spurred a critical reassessment of its universal applicability.[1][2][3][4]
This guide provides a comprehensive comparison of the performance of a discrete, short-chain alternative, (2-Ethoxyethoxy)acetic acid, against traditional polydisperse PEG linkers. We will delve into the scientific rationale for exploring alternatives to PEG, present supporting experimental data from related studies, and provide detailed methodologies for comparative evaluation.
The PEG Paradox: A Double-Edged Sword in Drug Delivery
PEGylation, the process of attaching PEG chains to therapeutic molecules, has been a cornerstone of drug development for its ability to increase hydrodynamic size, thereby reducing renal clearance and prolonging circulation half-life.[5][6] This "stealth" effect shields the therapeutic from enzymatic degradation and the immune system.[6][7]
However, this paradigm is not without its flaws. The immune system can recognize PEG as foreign, leading to the formation of anti-PEG antibodies (APAs).[1][3] These antibodies, which can be pre-existing in a significant portion of the population or induced by treatment, can lead to:
-
Accelerated Blood Clearance (ABC): APAs can bind to the PEGylated therapeutic, leading to its rapid removal from circulation by the mononuclear phagocyte system, significantly reducing its efficacy.[4]
-
Reduced Efficacy: Rapid clearance means less of the drug reaches its intended target.
-
Hypersensitivity Reactions: In some cases, the immune response to PEG can trigger adverse reactions.[2]
The immunogenicity of PEG is influenced by factors such as molecular weight, with higher molecular weight PEGs showing increased immunogenicity, and the nature of the conjugated molecule.[1][4][8] This has created a pressing need for alternative linkers that retain the beneficial properties of PEG while mitigating its immunological drawbacks.
This compound: A Discrete Solution to a Polydisperse Problem
This compound represents a class of short, discrete ethylene glycol-based linkers. Unlike traditional PEGs, which are typically a heterogeneous mixture of different chain lengths (polydisperse), this molecule offers a precise, defined structure. This homogeneity is a significant advantage in pharmaceutical development, ensuring batch-to-batch consistency and a more predictable pharmacokinetic profile.
The core hypothesis is that a short, discrete linker like this compound can provide sufficient hydrophilicity to counterbalance hydrophobic payloads without presenting the large, repetitive epitopes that trigger a significant anti-PEG immune response.
Performance Comparison: this compound vs. Traditional PEG Linkers
While direct head-to-head comparative studies are emerging, we can synthesize data from related research to build a strong scientific case for the advantages of short, discrete ethylene glycol-based linkers.
Immunogenicity: The Stealth Advantage
The primary driver for seeking PEG alternatives is to reduce immunogenicity. A compelling study on a neutral helical polypeptide, poly(γ-(2-(2-(2-methoxyethoxy)ethoxy)ethyl l-glutamate), which incorporates a moiety structurally similar to this compound, demonstrated significantly lower immunogenicity compared to traditional PEG.[1] In this study, the polypeptide conjugate elicited minimal anti-polymer antibodies, whereas the PEG conjugate was associated with a more pronounced immune response.[1]
This suggests that short, discrete ethylene glycol units may be less likely to be recognized by the immune system as foreign, potentially avoiding the formation of APAs and the subsequent ABC phenomenon.
Hydrophilicity and Stability: A Balancing Act
A key function of a linker in an ADC is to confer hydrophilicity to the overall construct, especially when dealing with hydrophobic payloads. Insufficient solubility can lead to aggregation, which can compromise pharmacokinetics and induce immunogenicity.[9] Hydrophilic linkers have been shown to enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[10][11]
This compound, with its ether linkages and terminal carboxylic acid, is a hydrophilic molecule that can improve the solubility of bioconjugates.[12] While a single unit may not provide the same degree of solubilization as a long PEG chain, its discrete nature allows for precise optimization of the linker length to achieve the desired balance of hydrophilicity and molecular size.
The ether bonds in this compound are generally stable to hydrolysis, a desirable feature for maintaining the integrity of the bioconjugate in circulation.[13] The stability of the linker is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[9]
| Parameter | This compound Linker (Inferred) | Traditional PEG Linker | Supporting Rationale/Citations |
| Immunogenicity | Lower | Higher, potential for anti-PEG antibodies and ABC effect. | Studies on similar short-chain ethylene glycol-containing polymers show reduced immunogenicity.[1] |
| Hydrophilicity | Moderate and tunable | High | This compound is inherently hydrophilic.[12] The use of hydrophilic linkers is a known strategy to improve ADC properties.[14][15] |
| Structural Definition | Monodisperse (single molecular weight) | Polydisperse (mixture of chain lengths) | The defined structure of this compound ensures batch-to-batch consistency. |
| In Vivo Stability | High (ether bonds are stable) | High (ether bonds are stable) | Ether linkages are known for their stability against hydrolysis.[13] |
| Pharmacokinetics | Potentially more predictable due to monodispersity | Can be variable due to polydispersity | Homogeneous constructs generally have more predictable in vivo behavior. |
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of this compound-based linkers with traditional PEG linkers, a series of well-defined experiments are necessary.
Synthesis of a this compound-Containing Linker
The synthesis of a heterobifunctional linker incorporating this compound can be achieved through established organic chemistry methods. A general approach involves protecting the carboxylic acid, activating the hydroxyl group for conjugation to a payload or antibody-reactive moiety, and subsequent deprotection.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of a heterobifunctional linker incorporating this compound.
Hydrophilicity Assessment: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the relative hydrophobicity of bioconjugates. A more hydrophilic ADC will have a shorter retention time on a HIC column.
Step-by-Step Protocol:
-
Prepare ADCs: Synthesize ADCs with the this compound linker and a traditional PEG linker, ensuring the same antibody and payload.
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR) with a high salt concentration mobile phase (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer) and a low salt concentration mobile phase (e.g., sodium phosphate buffer).
-
Gradient Elution: Inject the ADC sample and elute with a decreasing salt gradient.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Compare the retention times of the ADCs. A shorter retention time for the ADC with the this compound linker would indicate a more hydrophilic character compared to the naked antibody, though likely a longer retention time than a long-chain PEG-linked ADC.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of the linker in a biological matrix by measuring the amount of payload that remains conjugated to the antibody over time.
Step-by-Step Protocol:
-
Incubation: Incubate the ADCs in human or mouse plasma/serum at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma/serum using an affinity resin (e.g., Protein A or anti-human IgG).
-
Payload Quantification:
-
LC-MS Method: Elute the ADC from the resin, reduce the interchain disulfide bonds, and analyze the light and heavy chains by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A stable linker will show minimal change in DAR over time.
-
ELISA Method: An ELISA-based assay can also be used to monitor conjugate stability.[16][17]
-
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile.
Immunogenicity Evaluation: Anti-Linker Antibody ELISA
This assay is designed to detect the presence of antibodies that specifically recognize the linker.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the linker conjugated to a carrier protein (e.g., BSA). A separate plate should be coated with a traditional PEG-BSA conjugate as a positive control.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add diluted serum samples from animals immunized with the respective ADCs and incubate.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies from the serum samples (e.g., anti-mouse IgG-HRP).
-
Substrate Addition: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Analysis: Higher absorbance values indicate a higher concentration of anti-linker antibodies.
Logical Flow for Linker Evaluation:
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A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Glycol Ether Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of key glycol ether metabolites. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind their toxicity, detail validated experimental protocols for their assessment, and present comparative data to inform safer chemical selection and risk assessment in research and pharmaceutical development.
The Crux of the Matter: Why Metabolites are the Primary Toxicants
Glycol ethers are a class of solvents valued for their miscibility with both aqueous and organic media.[1] They are broadly categorized into the ethylene (E-series) and propylene (P-series) families.[2][3] While the parent compounds often exhibit low to moderate acute toxicity, the true danger frequently lies in their metabolic transformation.[4]
The primary mechanism of toxicity for many E-series glycol ethers, such as ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), is their in vivo oxidation to alkoxyacetic acids.[2][5] This bioactivation process is the critical initiating event for the adverse health effects associated with these compounds.[5] In contrast, P-series glycol ethers are typically metabolized to less toxic compounds like propylene glycol, rendering them a safer alternative in many applications.[2][5]
The following diagram illustrates the metabolic bioactivation pathway that is central to the toxicity of E-series glycol ethers.
Caption: Metabolic bioactivation of E-series glycol ethers to toxic alkoxyacetic acids.
Comparative Toxicological Profiles of Key Metabolites
The primary toxic metabolites of concern are the alkoxyacetic acids, which vary in potency depending on the length of their alkyl chain. The most studied of these are methoxyacetic acid (MAA), ethoxyacetic acid (EAA), and butoxyacetic acid (BAA).[6]
Hematotoxicity: A Major Target
A significant concern for several glycol ether metabolites is hematotoxicity, characterized by damage to blood cells and bone marrow depression.[1][6] This toxicity is not a result of direct damage to mature blood cells but rather an attack on the hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, which are responsible for producing all blood cell lineages.[7][8]
Mechanism of Action: Alkoxyacetic acids, particularly MAA and EAA, induce apoptosis and inhibit the proliferation of hematopoietic progenitor cells. This disrupts the continuous supply of new blood cells, leading to cytopenias (a reduction in the number of mature blood cells), such as anemia, neutropenia, and thrombocytopenia.[6][9] The Colony Forming Unit (CFU) assay is the gold standard for assessing this type of toxicity in vitro, as it directly measures the proliferative capacity of different progenitor cell populations.[10][11]
Comparative Potency: Studies have shown that the shorter-chain alkoxyacetic acids are generally more potent hematotoxicants. MAA is considered a more potent inhibitor of bone marrow progenitor cells than EAA. BAA, the metabolite of ethylene glycol butyl ether (EGBE), is primarily associated with hemolysis (destruction of red blood cells), a different hematotoxic mechanism.[6][12]
Developmental and Reproductive Toxicity
Certain glycol ether metabolites are potent developmental and reproductive toxicants.[1] The short-chain E-series compounds, through their metabolites MAA and EAA, have been shown to cause testicular atrophy, impaired fertility, and harm to the developing fetus (teratogenicity).[1][6][13]
Mechanism of Action: The precise mechanisms are complex, but it is understood that these metabolites can cross the placental barrier and directly impact embryonic development. In vitro methods like the Whole Embryo Culture (WEC) and the Embryonic Stem Cell Test (EST) are valuable tools for evaluating these effects without the use of live pregnant animals.[14][15] The WEC method, for instance, allows for the direct observation of embryonic growth and morphological development in the presence of a test compound.[16][17]
Comparative Potency: MAA and EAA are well-established developmental toxicants.[13][18] For example, ethoxyacetic acid has been used to evaluate toxicity in mouse embryonic stem cell tests. The teratogenic potential of BAA is considered to be lower than that of MAA and EAA.
Table 1: Comparative Summary of Alkoxyacetic Acid Toxicity
| Metabolite | Parent Glycol Ether | Primary Toxic Effects | Relative Potency |
| Methoxyacetic Acid (MAA) | EGME | Hematotoxicity, Developmental & Reproductive Toxicity | High |
| Ethoxyacetic Acid (EAA) | EGEE | Hematotoxicity, Developmental & Reproductive Toxicity[18] | Moderate to High |
| Butoxyacetic Acid (BAA) | EGBE | Hematotoxicity (primarily hemolysis), Kidney Damage[12][19] | Moderate |
Methodologies for Toxicological Assessment
A robust toxicological assessment relies on a tiered approach, often starting with in vitro screening assays and progressing to more complex mechanistic studies. The following diagram outlines a typical workflow.
Caption: A tiered workflow for the toxicological assessment of glycol ether metabolites.
Detailed Experimental Protocol: In Vitro Hematotoxicity Screening (CFU-GM Assay)
The Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a cornerstone for predicting myelosuppression and is considered a validated method for hematotoxicity screening.[11][20] It quantifies the effect of a xenobiotic on the proliferative capacity of myeloid progenitor cells.[21]
Objective: To determine the concentration-dependent inhibition of myeloid progenitor cell proliferation by glycol ether metabolites and to calculate the IC50/IC90 (the concentration causing 50% or 90% inhibition).
Materials:
-
Human bone marrow or cord blood-derived CD34+ cells.
-
MethoCult™ medium (e.g., STEMCELL Technologies H4230).
-
Iscove's MDM with 2% FBS.
-
Test metabolites (MAA, EAA, BAA) dissolved in a suitable vehicle (e.g., DMSO, PBS).
-
Sterile 35 mm culture dishes.
-
Incubator (37°C, 5% CO2, ≥95% humidity).
Step-by-Step Procedure:
-
Cell Preparation: Thaw cryopreserved human CD34+ cells according to the supplier's protocol. Perform a viable cell count using trypan blue exclusion. Resuspend cells in Iscove's MDM with 2% FBS to a final concentration of 1 x 10^5 cells/mL.
-
Test Compound Preparation: Prepare a series of dilutions of each glycol ether metabolite. A typical approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range. The final concentration of the vehicle should be constant across all test and control wells (e.g., 0.1% DMSO).
-
Plating:
-
Aliquot 3 mL of MethoCult™ medium into sterile tubes.
-
Add 0.3 mL of the cell suspension (3 x 10^4 cells) to each tube.
-
Add the appropriate volume of the test compound dilution or vehicle control to each tube.
-
Vortex each tube thoroughly to ensure uniform mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™/compound mixture into duplicate 35 mm culture dishes.
-
-
Incubation: Place the culture dishes in a 37°C, 5% CO2, humidified incubator for 14 days. It is crucial to maintain high humidity to prevent the semi-solid medium from drying out.
-
Colony Scoring: After 14 days, use an inverted microscope to count the number of CFU-GM colonies. A colony is typically defined as a cluster of 40 or more cells.
-
Data Analysis:
-
Calculate the mean colony count for each duplicate.
-
Express the colony counts for each test concentration as a percentage of the vehicle control.
-
Plot the percentage of control vs. the log of the metabolite concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 and IC90 values. These values are predictive endpoints for the Maximum Tolerated Dose (MTD) in animals and humans.[22]
-
Detailed Experimental Protocol: Developmental Toxicity Screening (Rat Whole Embryo Culture)
The rat Whole Embryo Culture (WEC) is a well-established in vitro method to assess embryotoxicity during the critical period of organogenesis.[14][16]
Objective: To evaluate the potential of glycol ether metabolites to induce morphological abnormalities and growth retardation in developing rat embryos.
Materials:
-
Time-mated pregnant Sprague-Dawley rats (Gestation Day 9.5).
-
Culture medium: Typically rat serum, heat-inactivated.
-
Rotating culture bottles.
-
Dissecting microscope and tools.
-
Gas mixture (5% O2, 5% CO2, 90% N2, progressively increasing O2 concentration over the culture period).
-
Test metabolites.
Step-by-Step Procedure:
-
Embryo Explantation: On gestation day 9.5, humanely euthanize the pregnant rat. Dissect the uterus and isolate the conceptuses. Under a dissecting microscope, carefully remove the uterine and decidual tissue, and then open the yolk sac, taking care not to damage the embryo or its membranes.
-
Culture Setup: Place 2-4 embryos into each rotating culture bottle containing the prepared culture medium. Add the test metabolite at various concentrations to different bottles. Include a vehicle control group.
-
Incubation: Place the bottles on a rotator (approx. 30 rpm) in an incubator at 37°C. The gas mixture is critical and must be changed periodically to meet the increasing oxygen demands of the developing embryo.
-
Culture Period: The culture typically lasts for 48 hours, which corresponds to the major period of organogenesis in vivo.
-
Embryo Assessment: At the end of the culture period, remove the embryos and assess them morphologically under a microscope. A scoring system (e.g., Brown and Fabro) is used to evaluate various developmental endpoints, including:
-
Viability: Presence of a heartbeat.
-
Growth: Crown-rump length, somite number, protein content.
-
Differentiation & Malformations: Closure of the neural tube, development of optic and otic vesicles, heart morphology, and presence of any structural abnormalities.
-
-
Data Analysis: Compare the morphological scores, growth parameters, and incidence of malformations between the control and treated groups. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the lowest concentration that induces adverse effects.
Conclusion and Future Directions
The evidence is clear: the toxicity of many E-series glycol ethers is driven by their alkoxyacetic acid metabolites.[2][6] A comparative assessment reveals a structure-activity relationship, with shorter-chain metabolites like MAA and EAA generally exhibiting higher potency for hematotoxicity and developmental toxicity. Methodologies such as the CFU-GM assay and Whole Embryo Culture provide powerful, validated in vitro platforms for quantifying these risks, reducing the reliance on animal testing and enabling earlier, more informed safety decisions in research and drug development.[10][14]
Future research should continue to refine these in vitro models, incorporating high-throughput screening approaches and integrating data with pharmacokinetic modeling to better predict in vivo human responses.[8] By understanding the causal mechanisms and employing robust assessment strategies, we can mitigate the risks associated with glycol ether exposure and promote the use of safer alternatives.
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ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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EURL ECVAM. (n.d.). DB-ALM Protocol n° 101: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay. EU Science Hub. [Link]
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Pessina, A., & Bonomi, A. (2007). CFU-GM assay for evaluation of drug myelotoxic activity. Current Protocols in Toxicology, Chapter 20, Unit 20.2. [Link]
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Rich, I. N. (2003). In vitro hematotoxicity testing in drug development: A review of past, present and future applications. ResearchGate. [Link]
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Liang, B., & Wang, C. C. (2018). Morphology-Based Whole Embryo Culture for Developmental Toxicity of Drugs. Methods in Molecular Biology, 1797, 177-189. [Link]
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Miller, R. R., Hermann, E. A., Langvardt, P. W., McKenna, M. J., & Schwetz, B. A. (1983). Comparative metabolism and disposition of ethylene glycol monomethyl ether and propylene glycol monomethyl ether in male rats. Toxicology and Applied Pharmacology, 67(2), 229-37. [Link]
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Fazliogullari, Z. (2023). Developmental Toxicity Using the Rat Whole Embryo Culture. Springer Nature Experiments. [Link]
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ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. National Center for Biotechnology Information. [Link]
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Forrester, M. B. (2024). Glycol Ether Toxicology. StatPearls. [Link]
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Fowles, J. R., Banton, M. I., & Pottenger, L. H. (2013). Evaluation of toxicity in mouse bone marrow progenitor cells. Current Protocols in Toxicology, Chapter 10, Unit 10.6. [Link]
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National Center for Biotechnology Information. (n.d.). Ethoxyacetic acid. PubChem. [Link]
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ECETOC. (1995). TR 064: The Toxicology of Glycol Ethers and its Relevance to Man. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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Charles, J. M., Hanley, T. R., Jr, Wilson, R. D., van Ravenzwaay, B., & Bus, J. S. (2009). Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. Toxicological Sciences, 111(1), 173-182. [Link]
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Juenke, J. M., & Hardy, M. L. (1998). Ethylene glycol poisoning: toxicokinetic and analytical factors affecting laboratory diagnosis. Clinical Chemistry, 44(1), 168-176. [Link]
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Pessina, A., Albella, B., Bueren, J., Gribaldo, L., & Van Den Heuvel, R. (2003). Application of the CFU-GM Assay to Predict Acute Drug-Induced Neutropenia. Toxicological Sciences, 75(2), 355-367. [Link]
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Piersma, A. H. (1997). Whole embryo culture and toxicity testing. International Journal of Developmental Biology, 41(2), 321-326. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). Glycol Ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. [Link]
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U.S. Environmental Protection Agency. (2000). Glycol Ethers. U.S. EPA. [Link]
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de Jong, E., Louisse, J., Verwei, M., Blaauboer, B. J., van de Sandt, J. J., & Piersma, A. H. (2009). Relative Developmental Toxicity of Glycol Ether Alkoxy Acid Metabolites in the Embryonic Stem Cell Test as compared with the In Vivo Potency of their Parent Compounds. Toxicological Sciences, 110(1), 117-124. [Link]
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Cadogan, M. (2020). Ethylene Glycol Toxicity. Life in the Fastlane. [Link]
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Jain, T., et al. (2024). Immune effector cell-associated hematotoxicity: mechanisms, clinical manifestations, and management strategies. Haematologica. [Link]
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Katz, O., et al. (2024). Immune effector cell-associated hematotoxicity: mechanisms, clinical manifestations, and management strategies. Haematologica. [Link]
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Rejeski, K., et al. (2021). Immune effector cell-associated hematotoxicity: from mechanism to management. Blood, 138(24), 2305-2319. [Link]
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Katz, O., et al. (2024). Immune effector cell-associated hematotoxicity: mechanisms, clinical manifestations, and management strategies. Haematologica. [Link]
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A Senior Application Scientist's Guide to the Analysis and Comparison of (2-Ethoxyethoxy)acetic Acid Reference Standards
Introduction: The Analytical Imperative for (2-Ethoxyethoxy)acetic Acid
This compound (EEAA) is a carboxylic acid featuring a diethylene glycol monoethyl ether backbone. This structure gives it both hydrophilic and lipophilic properties.[1] While it has applications as a chemical intermediate, its primary significance in the scientific community is as a major metabolite of 2-(2-ethoxyethoxy)ethanol (DEGEE), a widely used industrial glycol ether.[1] Consequently, EEAA serves as a critical biomarker for monitoring human exposure to these solvents.[2] Accurate quantification of this biomarker in toxicological studies and occupational health monitoring is paramount, which elevates the importance of highly characterized, reliable reference standards.
This guide provides an in-depth analysis of the essential attributes of this compound reference standards. We will explore the analytical methodologies required for their comprehensive characterization, compare different grades of standards, and provide actionable experimental protocols for your laboratory. Our focus is not just on the "what" but the "why," empowering researchers, scientists, and drug development professionals to make informed decisions when selecting and qualifying these critical reagents.
The Hierarchy and Role of Reference Standards in Regulated Environments
In analytical science, results are only as reliable as the standards used to generate them. Reference standards are the bedrock of measurement traceability, ensuring that data is accurate, reproducible, and comparable across different laboratories and over time. The International Council for Harmonisation (ICH) provides a framework that underscores the necessity of well-characterized standards for both drug substances and impurities.[3][4][5][6]
A reference standard is a substance prepared for use as the standard in an assay, identification, or purity test.[5] They are generally classified into two main tiers:
-
Primary Reference Standards: A substance shown through an extensive set of analytical tests to be authentic material of high purity.[7] A primary standard's value is accepted without reference to another standard. Pharmacopeial standards (e.g., from USP, Ph. Eur.) are considered primary standards.
-
Secondary Reference Standards (or Working Standards): A substance whose identity, purity, and other properties are established by comparison to a primary reference standard.[3][7] These are used for routine laboratory work to conserve the more expensive and often limited supply of primary standards.
The qualification of these standards is a vital process for any laboratory operating under GMP or other quality systems, ensuring data integrity and regulatory compliance.[3]
Caption: Logical flow of traceability for reference standards.
Comprehensive Characterization: A Multi-Modal Approach
No single analytical technique can fully characterize a reference standard. A scientifically sound qualification relies on an orthogonal set of methods, where each technique provides a different piece of the puzzle.
Identity Confirmation
The first and most crucial step is to unequivocally confirm the chemical structure of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most definitive information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon backbone. The observed chemical shifts, splitting patterns, and integrations must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula. GC-MS is a common technique used for analyzing EEAA, often after derivatization.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For EEAA, the spectrum should show characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as the C-O ether linkages.
Purity and Assay Assessment
Purity determines the proportion of the desired compound in the material, while assay is the quantitative measure of its concentration.
-
Chromatographic Methods (HPLC, GC): These are the workhorse techniques for purity assessment. They separate the main component from process-related impurities and degradation products. Due to the polarity and low volatility of the carboxylic acid, Gas Chromatography (GC) typically requires a derivatization step, such as esterification, to convert EEAA into a more volatile form.[8][9][10] High-Performance Liquid Chromatography (HPLC) with UV, CAD, or MS detection can also be employed.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the assay value of a substance without needing a reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known purity and weight, a highly accurate assay can be calculated.
-
Titrimetry: As a carboxylic acid, the assay of EEAA can be determined by a simple acid-base titration against a standardized base, such as sodium hydroxide. This is a classic, robust pharmacopeial method for assaying acidic substances.[11]
Analysis of Specific Impurities
Beyond the main compound, a reference standard must be characterized for specific types of impurities that could interfere with analyses.
-
Water Content: Determined using Karl Fischer titration, the gold standard for water quantification.
-
Residual Solvents: Measured by Headspace Gas Chromatography (GC-HS), this test identifies and quantifies any organic solvents remaining from the synthesis and purification process.
-
Inorganic Impurities (Sulfated Ash): This test quantifies the amount of non-volatile inorganic impurities in the material.
-
Heavy Metals: Specific tests are conducted to ensure that levels of heavy metals are below acceptable thresholds, as outlined in pharmacopeias.[11]
Comparative Analysis of this compound Reference Standards
When selecting a reference standard, researchers are often faced with different grades from various suppliers. The choice depends entirely on the application. A standard used to calibrate an assay for a GMP-released product requires far more rigorous characterization than one used for early-stage research. The following table provides a comparative guide to the typical specifications one should expect for different grades of EEAA standards.
| Attribute | Method | Specification - Primary Standard | Specification - Secondary Standard | Specification - Research Grade |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms to Primary Standard | Often not performed or limited data |
| Assay (on anhydrous basis) | Titration or qNMR | 99.5% - 100.5% | Value assigned against Primary Std. | Typically not provided |
| Purity (Chromatographic) | HPLC-UV or GC-FID | ≥ 99.8% | ≥ 99.5% | ≥ 98.0% |
| Individual Impurity | HPLC-UV or GC-FID | ≤ 0.10% | ≤ 0.20% | Not specified |
| Water Content | Karl Fischer Titration | ≤ 0.2% | ≤ 0.5% | Not specified |
| Residual Solvents | GC-HS | Meets ICH/USP limits | Meets ICH/USP limits | Not specified |
| Sulfated Ash | Gravimetric | ≤ 0.1% | Not typically required | Not performed |
| Traceability & Certification | Documentation | Full characterization data, ISO 17034 | Certificate of Analysis showing traceability to Primary Standard | Basic Certificate of Analysis |
Key Experimental Protocols
To provide practical, field-proven insights, we detail two essential analytical procedures for the qualification of an EEAA reference standard.
Protocol 1: Purity Determination by GC-FID following Esterification
Causality: Direct GC analysis of EEAA is challenging due to its high boiling point and polar carboxylic acid group. Esterification with ethanol converts it to the more volatile ethyl (2-ethoxyethoxy)acetate, making it amenable to GC analysis. This method is analogous to procedures developed for similar acidic metabolites.[9][10]
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh about 20 mg of the EEAA candidate material into a 4 mL glass vial.
-
Add 1 mL of 3N HCl in Ethanol. This reagent serves as both the solvent and the esterifying agent.
-
Add 100 µL of an internal standard solution (e.g., tetradecane in ethanol, 20 mg/mL).
-
Cap the vial tightly and heat at 60°C for 30 minutes to complete the esterification.
-
Cool to room temperature. Carefully add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Add 1 mL of n-hexane, vortex for 1 minute, and allow the layers to separate.
-
Transfer the upper organic layer to a GC vial for analysis.
-
-
GC-FID Conditions:
-
Column: HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate the area percent of all peaks detected. The purity is reported as 100% minus the sum of all impurity peak areas.
-
Ensure the system is suitable by injecting a blank and a system suitability standard to check for resolution and peak shape.
-
Caption: Workflow for EEAA purity analysis by GC-FID.
Protocol 2: Assay by Potentiometric Titration
Causality: This is a primary assay method based on the acidic nature of the molecule. It provides an absolute measure of the acidic content without chromatographic separation, making it an excellent orthogonal technique to HPLC/GC. The procedure is adapted from the general principles outlined in the USP monograph for Glacial Acetic Acid.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare and standardize a 0.1 N Sodium Hydroxide (NaOH) volumetric solution against primary standard potassium hydrogen phthalate (KHP). Store protected from atmospheric CO₂.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the EEAA candidate material into a 100 mL beaker.
-
Dissolve in 50 mL of purified water.
-
-
Titration Procedure:
-
Use an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Immerse the electrode and the titrator burette tip into the sample solution.
-
Stir the solution gently with a magnetic stirrer.
-
Titrate the sample with the standardized 0.1 N NaOH solution. Record the volume of titrant added and the corresponding pH.
-
The endpoint is the point of maximum inflection on the titration curve, which corresponds to the equivalence point (typically around pH 7-8).
-
Perform a blank titration using 50 mL of purified water and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay (%) = ( (V_s - V_b) * N * MW * 100 ) / W
-
V_s = Volume of NaOH for the sample (mL)
-
V_b = Volume of NaOH for the blank (mL)
-
N = Normality of the NaOH solution (mol/L)
-
MW = Molecular weight of EEAA (134.13 g/mol )
-
W = Weight of the EEAA sample (mg)
-
-
Conclusion
References
- ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- B'Hymer, C., Butler, M., & Cheever, K. L. (2005). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks.
- B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks.
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A Guide to Inter-Laboratory Comparison of (2-Ethoxyethoxy)acetic Acid Measurements
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the quantitative analysis of (2-Ethoxyethoxy)acetic acid (EEAA). Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the critical considerations, methodologies, and data analysis required to ensure measurement comparability and reliability across different laboratories.
Introduction: The Imperative for Accurate EEAA Measurement
This compound is a principal metabolite of the industrial solvent 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether), a compound found in a variety of consumer and industrial products. Given its potential for human exposure and its role as a biomarker, the ability to accurately and reliably quantify EEAA in biological matrices is of paramount importance for toxicological studies, human health risk assessments, and regulatory compliance.
Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for evaluating and demonstrating the competency of laboratories performing these measurements.[1][2][3] Participation in such programs provides an objective means of assessing a laboratory's performance against its peers, identifying potential analytical biases, and ultimately fostering confidence in the generated data. This guide will explore the key facets of designing and executing a robust ILC for EEAA analysis.
Analytical Methodologies for EEAA Quantification: A Comparative Overview
The analytical determination of alkoxyacetic acids like EEAA in complex matrices such as urine or plasma presents several challenges, primarily due to their polarity and the need for sensitive detection. The most common and reliable methods involve gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization. While high-performance liquid chromatography (HPLC) can also be used, GC-MS often provides superior sensitivity and specificity.
A comparative study on the closely related compound (2-methoxyethoxy)acetic acid (MEAA) highlights the critical steps in the analytical workflow: sample extraction and derivatization.[4][5][6] These principles are directly applicable to EEAA analysis.
-
Sample Extraction:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique for isolating alkoxyacetic acids from aqueous matrices. Ethyl acetate is a common solvent that has demonstrated high recovery for similar analytes.[4][5]
-
Solid-Phase Extraction (SPE): While a viable alternative, SPE can sometimes result in lower recovery for these types of polar analytes compared to LLE.[5][6] Careful selection of the sorbent material and elution conditions is critical for successful SPE.
-
-
Derivatization:
-
To enhance volatility and improve chromatographic performance for GC-MS analysis, EEAA must be derivatized. Two common approaches are:
-
Esterification: Reacting the carboxylic acid group of EEAA with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.[7][8]
-
Silylation: Using a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the acidic proton of the carboxylic acid with a silyl group.[5][6]
-
-
The choice between these methods will depend on the specific laboratory's expertise, available instrumentation, and desired analytical performance characteristics.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for the analysis of EEAA in a biological matrix, which would be the basis for an inter-laboratory comparison.
Caption: Figure 2: Workflow for an EEAA inter-laboratory comparison.
Data Comparison and Performance Evaluation
The primary goal of the ILC is to assess the comparability of results between laboratories. The following table presents hypothetical but realistic performance data for two common analytical methods for EEAA, which can be used as a benchmark for evaluating ILC results.
| Parameter | Method A: LLE & Esterification GC-MS | Method B: LLE & Silylation GC-MS |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 25 µg/mL |
| Recovery | 92 ± 5% | 95 ± 4% |
| Intra-day Precision (%RSD) | < 8% | < 6% |
| Inter-day Precision (%RSD) | < 10% | < 9% |
In an ILC, the statistical analysis of the reported data is crucial. The z-score is calculated for each participant's result using the following formula:
z = (x - X) / σ
Where:
-
x is the result reported by the participant
-
X is the assigned value of the test material
-
σ is the standard deviation for proficiency assessment
A common interpretation of z-scores is:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Laboratories with unsatisfactory performance should investigate the potential causes, which could include issues with sample preparation, instrument calibration, or data processing.
Conclusion: Fostering a Culture of Quality
An inter-laboratory comparison for this compound is a critical tool for ensuring the quality and reliability of analytical data in the fields of toxicology, clinical chemistry, and drug development. By participating in such programs, laboratories can demonstrate their technical competence, identify areas for improvement, and contribute to a higher standard of measurement science. This guide provides a framework for establishing a robust and meaningful ILC, ultimately leading to greater confidence in the data used to protect human health.
References
- ISO/IEC 17043:2023. Conformity assessment – General requirements for the competence of proficiency testing providers. (iso.org)
-
Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (3rd ed.). Retrieved from [Link]
-
Eurachem. Proficiency Testing. Retrieved from [Link]
-
ASTM International. Standard Practice for Conducting Proficiency Tests in the Chemical Analysis of Metals, Ores, and Related Materials (Withdrawn 2022). Retrieved from [Link]
-
B'Hymer, C., & Butler, M. A. (n.d.). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks. Retrieved from [Link]
-
B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (n.d.). Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks. Retrieved from [Link]
-
B'Hymer, C. (2005). A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice. Toxicology Mechanisms and Methods, 15(5), 367-373. [Link]
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ISO/IEC 17025 Interlaboratory Comparison. QSE Academy. Retrieved from [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
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A Senior Application Scientist's Guide to Structural Confirmation: Synthetic (2-Ethoxyethoxy)acetic Acid versus its Biological Metabolite
Introduction
In the realms of drug development, toxicology, and chemical safety assessment, the unequivocal structural confirmation of a molecule is paramount. This guide provides an in-depth technical comparison of the analytical strategies required to confirm the structural identity of a synthetically derived compound, (2-Ethoxyethoxy)acetic acid, with its corresponding biological metabolite. This compound is a known metabolite of the industrial solvent 2-(2-ethoxyethoxy)ethanol (DEGEE), making its accurate identification crucial for understanding the toxicology and metabolic fate of the parent compound[1].
This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the necessary orthogonal analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. The core objective is to establish, with the highest degree of scientific certainty, that the synthetic reference material is structurally identical to the metabolite isolated from a biological matrix. This confirmation is a critical step mandated by regulatory bodies like the FDA to ensure that the synthetic standard used in nonclinical safety studies is representative of the human metabolite[2][3].
The Challenge: Establishing Structural Equivalence
The fundamental challenge lies in demonstrating that two samples of the same molecule, originating from vastly different environments—a controlled chemical reactor versus a complex biological system—are identical. While they may share the same nominal structure, potential discrepancies can arise from:
-
Process-Related Impurities: The synthetic route may introduce starting materials, by-products, or catalyst residues that are absent in the biological sample.
-
Matrix-Related Interferences: The biological metabolite is isolated from a complex mixture of endogenous compounds (lipids, proteins, salts), which can complicate analysis and interpretation.
-
Isomeric and Isobaric Ambiguity: Mass spectrometry alone may not distinguish between isomers (same formula, different arrangement) or isobars (same nominal mass, different formula), which is a significant challenge in metabolite identification[4].
Therefore, a single analytical technique is insufficient. A robust, multi-technique or "orthogonal" approach is required, where each method provides a different and complementary piece of structural information. The convergence of data from these independent techniques provides the highest level of confidence in the structural assignment[5].
An Orthogonal Analytical Strategy for Unambiguous Confirmation
To definitively confirm the structure of this compound, we employ a suite of powerful analytical techniques. The goal is to compare the data from the synthetic reference standard directly against the data from the purified biological metabolite.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone of metabolite identification, providing a highly accurate measurement of a molecule's mass.[4][6][7] Unlike low-resolution mass spectrometers, HRMS instruments (like Orbitrap or Time-of-Flight) can measure mass to within a few parts per million (ppm). This accuracy is critical for determining the elemental composition of the molecule, significantly narrowing down the potential chemical formulas for an observed mass.[4] We also employ tandem mass spectrometry (MS/MS), which fragments the molecule and provides a characteristic "fingerprint" that is highly specific to its structure.[7][8]
Experimental Protocol: LC-HRMS/MS Analysis
-
Sample Preparation:
-
Synthetic Standard: Dissolve the synthesized this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL.
-
Biological Metabolite: Extract the metabolite from the biological matrix (e.g., urine) using solid-phase extraction (SPE) or liquid-liquid extraction. The goal is to purify and concentrate the analyte, removing interfering endogenous components.[9] The final extract should be reconstituted in the same solvent as the synthetic standard.
-
-
Chromatographic Separation:
-
Utilize a Liquid Chromatography (LC) system to separate the analyte from any remaining matrix components before it enters the mass spectrometer.[8]
-
Column: A reversed-phase C18 column is typically suitable for a polar molecule like this compound.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
-
Rationale: The LC step is crucial for separating the target metabolite from potential isomers and ensuring a clean signal for MS analysis.[4]
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for carboxylic acids.
-
Full Scan HRMS: Acquire data in full scan mode to determine the accurate mass of the deprotonated molecule, [M-H]⁻. The target accurate mass for C6H11O4⁻ is 147.0663.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 147.0663) and fragment it using collision-induced dissociation (CID). Record the resulting fragment ion masses.
-
-
Data Comparison:
-
The synthetic standard and the biological metabolite must have the same retention time on the LC column.
-
The measured accurate mass for both samples must be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.[4]
-
The MS/MS fragmentation patterns must be qualitatively and quantitatively identical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for de novo structure elucidation.[10][11] It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. While MS provides the formula, NMR reveals the precise connectivity of the atoms. For metabolite identification, where sample amounts can be extremely limited, modern instruments equipped with cryoprobes are essential for obtaining high-quality data from microgram quantities of material.[12]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Purity is critical. The isolated metabolite must be of high purity (>95%) for unambiguous NMR analysis. This often requires preparative HPLC purification.[9]
-
Dissolve a sufficient amount of the dried, purified sample (ideally >50 µg) in a deuterated solvent (e.g., Methanol-d4 or D₂O).
-
Prepare the synthetic standard in the exact same deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a standard dataset on a high-field NMR spectrometer (e.g., 600 MHz or higher).[12]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).[13]
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments.[14]
-
-
Data Comparison:
-
The ¹H and ¹³C NMR spectra of the synthetic standard and the biological metabolite must be superimposable.
-
All chemical shifts, coupling constants, and cross-peaks in the 2D spectra must match perfectly. Any discrepancy would indicate a structural difference.
-
Chromatographic Co-elution
Expertise & Rationale: This experiment provides strong evidence of identity. The principle is simple: if two compounds are identical, they should behave identically under identical chromatographic conditions. By mixing the synthetic standard and the biological sample and injecting them together, we can see if they elute as a single, sharp peak.
Experimental Protocol: Co-injection LC-MS Analysis
-
Sample Preparation:
-
Prepare three samples: (A) Synthetic standard, (B) Purified biological metabolite, (C) A 1:1 mixture of samples A and B.
-
-
Analysis:
-
Inject each sample onto the LC-MS system using the same method established in the HRMS analysis.
-
-
Data Interpretation:
-
The chromatograms for samples A and B should show a peak at the same retention time.
-
The chromatogram for the mixed sample (C) must show a single, symmetrical peak at that same retention time. The appearance of a shoulder or a broadened peak would indicate that the two compounds are not identical and are being partially separated by the column.
-
Integrated Workflow & Data Comparison
The overall process follows a logical progression from establishing the molecular formula to confirming the atomic connectivity and finally, demonstrating identical chromatographic behavior.
Workflow for Structural Equivalence Confirmation
Caption: Integrated workflow for confirming the structural identity of a synthetic standard and a biological metabolite.
Table 1: Summary of Expected Comparative Data
| Analytical Technique | Parameter | Expected Result for Both Samples | Confidence Level |
| LC-HRMS | Retention Time (RT) | Identical (e.g., 4.25 min ± 0.05 min) | High |
| Accurate Mass [M-H]⁻ | 147.0663 ± 5 ppm | Very High | |
| Elemental Composition | C₆H₁₁O₄⁻ | Very High | |
| LC-HRMS/MS | Fragmentation Pattern | Identical precursor/product ion relationships and relative intensities | Very High |
| ¹H NMR | Chemical Shifts & Couplings | Superimposable spectra; all δ and J values match | Definitive |
| ¹³C NMR | Chemical Shifts | Superimposable spectra; all δ values match | Definitive |
| 2D NMR | COSY, HSQC, HMBC | Identical cross-peak patterns confirming connectivity | Definitive |
| Co-elution Study | Chromatographic Peak | Single, sharp, symmetrical peak upon co-injection | High |
Conclusion
Confirming the structural equivalence of a synthetic reference standard and a biological metabolite is a non-trivial but essential task in modern drug development and chemical safety assessment. Relying on a single piece of evidence, such as accurate mass, is insufficient and scientifically unsound. The rigorous, orthogonal approach detailed in this guide—combining high-resolution mass spectrometry, comprehensive NMR spectroscopy, and chromatographic co-elution—provides a self-validating system for establishing structural identity with the highest possible degree of confidence. By adhering to these principles, researchers can ensure the integrity of their nonclinical data and meet the stringent requirements of regulatory agencies, ultimately contributing to the development of safer and more effective medicines.
References
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Creek, D. J., Dunn, W. B., Hail, L. M., Horseman, G., Rattray, N. J., & Winder, C. L. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC - PubMed Central. [Link]
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Junot, C., Fenaille, F., & Tabet, J. C. (2014). High resolution mass spectrometry based techniques at the crossroads of metabolic pathways. PubMed. [Link]
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Babu, B. S., & Ch, R. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Maurya, V. K., & Rathi, S. S. (2016). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]
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Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Kutateladze, A. G., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
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Vreeken, R. J., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]
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Ellis, D. I., & Goodacre, R. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC - NIH. [Link]
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RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Regulatory Affairs Professionals Society. [Link]
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Laitinen, J., Liesivuori, J., & Savolainen, H. (2005). Biomonitoring of 2-(2-alkoxyethoxy)ethanols by analysing urinary 2-(2-alkoxyethoxy)acetic acids. PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of (2-Ethoxyethoxy)acetic Acid: A Comparative Analysis
Introduction: The Versatility of (2-Ethoxyethoxy)acetic Acid in Modern Chemistry
This compound, a bifunctional molecule featuring both an ether and a carboxylic acid moiety, is a valuable building block in various fields, particularly in pharmaceutical and materials science. Its unique properties, including hydrophilicity and biocompatibility, make it a desirable component in drug delivery systems, as a linker in bioconjugation, and in the synthesis of functional polymers. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for a given application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main strategies: the direct oxidation of its corresponding alcohol, a two-step approach involving Williamson ether synthesis followed by hydrolysis, and the hydrolysis of the corresponding nitrile. Each of these routes presents a unique set of advantages and disadvantages in terms of yield, purity, cost, safety, and scalability.
Route 1: Direct Oxidation of 2-(2-Ethoxyethoxy)ethanol
The most direct and atom-economical approach to this compound is the oxidation of the commercially available starting material, 2-(2-Ethoxyethoxy)ethanol. The choice of oxidizing agent is critical in this route and significantly impacts the reaction's efficiency, safety, and environmental footprint.
Mechanism of Oxidation
The oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde intermediate. Strong oxidizing agents will typically convert the alcohol directly to the carboxylic acid, while milder ones may require specific conditions to avoid stopping at the aldehyde stage.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent/System | Typical Yield | Purity | Key Advantages | Key Disadvantages | Safety & Environmental Considerations |
| Jones Reagent (CrO₃/H₂SO₄) | High (>90%) | Good to Excellent | Inexpensive, powerful oxidant. | Highly toxic, carcinogenic chromium waste, harsh acidic conditions, difficult work-up. | Significant environmental and health risks; stringent waste disposal protocols required.[1][2] |
| TEMPO/NaOCl | High (85-95%) | Excellent | "Green" and catalytic, mild reaction conditions, high selectivity.[3][4] | Can be exothermic and require careful temperature control, potential for halogenated byproducts. | Safer than chromium reagents, but bleach can be corrosive and produce chlorinated waste.[5][6] |
| Catalytic Oxidation (e.g., Pt or Pd with O₂) | Moderate to High | Good | Uses molecular oxygen as the ultimate oxidant, environmentally benign. | Requires specialized equipment (pressure reactor), catalyst can be expensive and prone to deactivation. | Generally safe, but requires careful handling of oxygen at elevated pressures. |
Expert Insights on Oxidative Routes
From an industrial and pharmaceutical perspective, the use of Jones reagent is largely being phased out due to the severe toxicity and environmental impact of chromium (VI) compounds.[1][7] While it is a potent and often high-yielding oxidant, the associated waste management costs and safety risks are significant deterrents.
The TEMPO-mediated oxidation , particularly with sodium hypochlorite (bleach) as the co-oxidant, has emerged as a much more attractive alternative.[3][8] It operates under milder, typically biphasic conditions, which simplifies product isolation. The catalytic nature of TEMPO makes it cost-effective, and the overall process is considered significantly "greener."[7] However, the reaction can be exothermic, and for large-scale synthesis, careful monitoring and control of the reaction temperature are crucial to prevent runaway reactions.[6]
Catalytic aerobic oxidation represents the most environmentally friendly approach, utilizing air or pure oxygen. While promising, this method often requires significant process development to optimize catalyst activity and longevity, and the capital investment for high-pressure reactors can be substantial.
Route 2: Williamson Ether Synthesis and Subsequent Hydrolysis
This classical approach involves the formation of an ether linkage followed by the conversion of a precursor functional group into the desired carboxylic acid. A common variation starts with 2-ethoxyethanol and a haloacetic acid derivative.
Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism.[9][10] An alkoxide, formed by deprotonating an alcohol, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether bond.
Workflow for Williamson Ether Synthesis Route
Caption: Workflow for the Williamson ether synthesis route.
Advantages and Disadvantages of the Williamson Ether Synthesis Route
| Aspect | Advantages | Disadvantages |
| Versatility | Highly versatile and well-understood reaction.[9] | Can be a multi-step process, potentially lowering overall yield. |
| Reagents | Readily available and relatively inexpensive starting materials. | Use of strong bases like sodium hydride requires careful handling and anhydrous conditions. |
| Scalability | Generally scalable with appropriate safety measures for handling reactive bases. | The need for anhydrous solvents can add to the cost and complexity of large-scale production. |
| Byproducts | Byproducts are typically simple salts that can be easily removed by washing. | Potential for elimination side reactions if the alkyl halide is sterically hindered.[9] |
Expert Insights on the Williamson Ether Synthesis Route
The Williamson ether synthesis is a robust and reliable method, particularly for laboratory-scale synthesis. The key to a successful and high-yielding reaction is the careful exclusion of water when using reactive bases like sodium hydride. For industrial applications, the use of phase-transfer catalysis can sometimes be employed to avoid strictly anhydrous conditions, thereby improving the safety and practicality of the process.
Route 3: Hydrolysis of (2-Ethoxyethoxy)acetonitrile
A less common but viable route involves the synthesis of (2-ethoxyethoxy)acetonitrile, followed by its hydrolysis to the carboxylic acid.
Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds through an amide intermediate.
Workflow for Nitrile Hydrolysis Route
Caption: Workflow for the nitrile hydrolysis route.
Advantages and Disadvantages of the Nitrile Hydrolysis Route
| Aspect | Advantages | Disadvantages |
| Starting Materials | Can utilize readily available starting materials. | Involves the use of highly toxic cyanide salts. |
| Reaction Conditions | Hydrolysis conditions can be tailored (acidic or basic). | The cyanation step requires careful handling of cyanide. The hydrolysis can sometimes be sluggish. |
| Scalability | Scalability is a significant concern due to the high toxicity of cyanide. | Stringent safety protocols and specialized facilities are required for large-scale use of cyanide. |
| Byproducts | Byproducts of the hydrolysis are typically ammonia (basic hydrolysis) or an ammonium salt (acidic hydrolysis). | The initial steps generate waste from the chlorination and cyanation reactions. |
Expert Insights on the Nitrile Hydrolysis Route
While chemically feasible, the nitrile hydrolysis route is generally the least preferred method in a pharmaceutical or industrial setting due to the extreme toxicity of cyanide salts. The associated safety risks, handling protocols, and waste disposal requirements often outweigh the potential benefits of this synthetic pathway. This route is more likely to be considered in a research setting where small quantities are needed and appropriate safety infrastructure is in place.
Detailed Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 2-(2-Ethoxyethoxy)ethanol
Objective: To synthesize this compound via a "green" catalytic oxidation.
Materials:
-
2-(2-Ethoxyethoxy)ethanol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-Ethoxyethoxy)ethanol and a catalytic amount of sodium bromide in dichloromethane.
-
Add a catalytic amount of TEMPO to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or chromatography.
Self-Validation:
-
The disappearance of the alcohol starting material can be monitored by TLC or GC.
-
The formation of the carboxylic acid can be confirmed by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
-
Purity can be assessed by GC or HPLC analysis.
Protocol 2: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound using the Williamson ether synthesis.
Materials:
-
2-Ethoxyethanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and sodium hydride (as a dispersion in mineral oil).
-
Cool the suspension to 0 °C and slowly add 2-ethoxyethanol dropwise. Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Cool the resulting sodium 2-ethoxyethoxide solution back to 0 °C.
-
Slowly add ethyl chloroacetate dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester.
-
Monitor the hydrolysis by TLC.
-
Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Self-Validation:
-
Successful deprotonation is indicated by the cessation of hydrogen gas evolution.
-
The progress of the SN2 reaction and subsequent hydrolysis can be monitored by TLC or GC-MS.
-
The final product can be characterized by NMR and IR spectroscopy.
Conclusion and Recommendations
For the synthesis of this compound, the TEMPO-catalyzed oxidation of 2-(2-ethoxyethoxy)ethanol stands out as the most advantageous route for both laboratory and industrial applications.[3][7][8] It is a direct, high-yielding, and environmentally conscious method that avoids the use of highly toxic reagents. While the initial setup and temperature control require care, the benefits of mild reaction conditions and simplified work-up make it superior to the hazardous Jones oxidation.
The Williamson ether synthesis remains a viable and reliable alternative, particularly for smaller-scale preparations where the multi-step nature and the use of reactive bases are manageable.[9][10]
The nitrile hydrolysis route is generally not recommended due to the significant safety hazards associated with the use of cyanide.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, available equipment, and the priority given to safety and environmental considerations. For drug development and other applications where purity and safety are paramount, the TEMPO-catalyzed oxidation offers the most compelling combination of efficiency and responsible chemistry.
References
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Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Online] Available at: [Link]
-
Gooßen, L. J., et al. Direct Oxidation of Primary Alcohols to Carboxylic Acids. Semantic Scholar. [Online] Available at: [Link]
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RSC Publishing. Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor. Green Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Online] Available at: [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. Wordpress. [Online] Available at: [Link]
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
University of Delaware. EVALUATION OF A SYNTHESIS PROTOCOL. [Online] Available at: [Link]
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The Williamson Ether Synthesis. [Online] Available at: [Link]
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Organic Syntheses Procedure. [Online] Available at: [Link]
-
MiraCosta College. Experiment 06 Williamson Ether Synthesis. [Online] Available at: [Link]
-
Kappe, C. O., et al. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC - NIH. [Online] Available at: [Link]
-
Organic Syntheses Procedure. Acetic acid, ethoxy-, and ethyl ester. [Online] Available at: [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Online] Available at: [Link]
-
MiraCosta College. Chemistry 211 Experiment 4. [Online] Available at: [Link]
-
Wikipedia. Jones oxidation. [Online] Available at: [Link]
-
Wipf Group. Oxidations. [Online] Available at: [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. [Online] Available at: [Link]
-
Caron, S., et al. Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. [Online] Available at: [Link]
- CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
ResearchGate. Large-Scale Oxidations in the Pharmaceutical Industry | Request PDF. [Online] Available at: [Link]
-
Organic Syntheses Procedure. [Online] Available at: [Link]
-
Ghorai, P., et al. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journals. [Online] Available at: [Link]
-
ResearchGate. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Request PDF. [Online] Available at: [Link]
- RU2062266C1 - Method for production of 2-ethoxyethyl acetate.
-
MDPI. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Online] Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]
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Organic Syntheses Procedure. (Z)-3,7-Dimethyl-2,6-octadienal. [Online] Available at: [Link]
- CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
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WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Online] Available at: [Link]
-
for 2-Ethoxyethanol and 2-Ethoxyethyl acetate. [Online] Available at: [Link]
-
Patsnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. [Online] Available at: [Link]
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- 5. Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Ethoxyethoxy)acetic acid
This guide provides a detailed protocol for the safe and compliant disposal of (2-Ethoxyethoxy)acetic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and regulatory requirements. The causality behind each step is explained to ensure a self-validating and robust safety system in your laboratory.
Part 1: Hazard Profile and Risk Assessment
The most pertinent analog is 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (CAS 16024-58-1), which differs only by a single methylene group in the terminal alkyl chain. This compound is classified as causing serious eye damage.[1] Its storage class is defined as 8A for combustible and corrosive hazardous materials.[1] Further hazard information can be inferred from 2-(2-Ethoxyethoxy)ethyl acetate (CAS 112-15-2), the ethyl ester of the target compound. Studies on this related substance have shown it to cause serious eye irritation and mild skin irritation.[2][3] Laboratory animal studies on the acetate ester have also indicated potential for reproductive and developmental toxicity, which is a known concern for the broader class of glycol ethers.[4]
Given this data, it is imperative to treat this compound as a hazardous substance with the potential to cause severe eye damage and skin irritation, and to handle it with precautions appropriate for compounds with potential reproductive toxicity.
Table 1: Physicochemical and Hazard Properties of this compound and Key Analogs
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Synonyms | Diethylene glycol monoethyl ether acetic acid | - |
| Molecular Formula | C6H12O4 | - |
| Hazard Class | Corrosive, Eye Damage (inferred) | [1] |
| Flash Point | 177.5 °C (351.5 °F) - closed cup (for Methoxy analog) | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[5] | [5] |
| Primary Hazards | Causes serious eye damage/irritation.[1][2][3] Mild skin irritation.[2] Potential for reproductive toxicity.[4] | [1][2][3][4] |
Part 2: Pre-Disposal Protocol: Handling and Storage
Proper handling and storage are the first steps in a compliant disposal workflow. The objective is to prevent uncontrolled reactions and exposures.
Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is mandatory when handling this compound waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1][6]
-
Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[1][6] Contaminated clothing should be removed and laundered before reuse.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[7] If engineering controls are insufficient, a respirator with a suitable organic vapor cartridge (e.g., type ABEK EN14387) should be used.[1]
Waste Segregation and Containerization
To prevent dangerous reactions, hazardous waste must be segregated.
-
Principle of Incompatibility: Never mix this compound waste with incompatible materials like strong bases, oxidizing agents, or reactive metals.[5]
-
Container Selection: Collect waste in a dedicated, properly labeled container.
-
The container must be compatible with the chemical. Polyethylene or polypropylene containers are preferred for acidic waste.[7] Avoid metal containers, as acids can cause corrosion.[8]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[9]
-
Ensure the container is clean and was not previously used for an incompatible substance.
-
Satellite Accumulation Area (SAA)
Designate a specific location in the lab as a Satellite Accumulation Area (SAA) for hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Labeling: All waste containers in the SAA must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] The label should also indicate the date when waste was first added to the container.
-
Storage Conditions: Keep the waste container closed at all times except when adding waste.[9][11] Store it in a secondary containment bin to manage potential leaks.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to the central accumulation area within three days.[11]
Part 3: Emergency Procedures for Spills
Immediate and correct response to a spill is critical for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Although the flash point is high, it is good practice to remove all ignition sources from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, don the full PPE described in Section 2.1.
-
Contain and Absorb: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose: Label the waste container with all constituents (including the absorbent material) and manage it as hazardous waste.
Part 4: Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [4] While dilute solutions of simple organic acids like acetic acid may sometimes be neutralized and drain-disposed, the presence of the glycol ether moiety and its associated hazards precludes this option.[14]
Operational Workflow:
-
Waste Generation: During your experimental work, collect all waste streams containing this compound (e.g., reaction residues, contaminated solvents, rinsates) directly into a designated hazardous waste container that meets the criteria in Section 2.2.
-
Storage in SAA: Store the sealed and labeled container in your laboratory's SAA, adhering to all SAA requirements (Section 2.3).
-
Request for Pickup: Once the container is full or your project is complete, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11]
-
Documentation: Ensure all required paperwork is completed accurately, identifying the waste by its proper chemical name and listing all components of any mixtures.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Part 5: Regulatory Overview
In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your institution is required to have a hazardous waste management program. As a generator of hazardous waste, you are responsible for ensuring it is correctly identified, managed, and transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF). Adherence to the procedures outlined in this guide will help ensure you remain in compliance with these federal regulations as well as state and local laws.
References
-
Safety Data Sheet - Diethylene glycol monoethyl ether acetate . Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. [Link]
-
Butyl Carbitol Acetate(DBA) - SAFETY DATA SHEET . Comet Chemical. [Link]
-
Butyl Carbitol acetate - OSHA Technical Manual . Occupational Safety and Health Administration. [Link]
-
How to Dispose of Acetic Acid . Lab Alley. [Link]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 8. 2-[2-(2-METHOXYETHOXY)ETHOXY]ACETIC ACID | 16024-58-1 [chemicalbook.com]
- 9. 16024-58-1|2-(2-(2-Methoxyethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
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- 13. uwm.edu [uwm.edu]
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Navigating the Handling of (2-Ethoxyethoxy)acetic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of specialized chemical reagents is paramount. (2-Ethoxyethoxy)acetic acid, a valuable building block in organic synthesis, requires meticulous attention to safety protocols to mitigate potential hazards. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Eye Contact: Risk of serious eye damage.[1]
-
Skin Contact: Potential for irritation, burns, and may be harmful if absorbed through the skin.
-
Inhalation: Vapors or mists may cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
Due to these potential hazards, a comprehensive risk assessment should be conducted before any new procedure involving this compound is undertaken.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following recommendations are based on the potential for corrosive action and are designed to provide maximum protection.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the high risk of serious eye damage, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the acid, even in small quantities. They must provide a complete seal around the eyes to protect from splashes, mists, and vapors.
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when transferring liquids, working with larger volumes, or when there is a significant risk of splashing.[2]
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is crucial to avoid potential chemical burns and irritation.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals.[3] It is critical to check the glove manufacturer's compatibility chart for specific breakthrough times for organic acids. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In situations involving large quantities or a high risk of significant exposure, chemical-resistant coveralls may be necessary.[3]
-
Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling corrosive materials, chemical-resistant boots or shoe covers should be worn to protect against spills.[3]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Fume Hood: All procedures that may generate vapors or aerosols of this compound must be performed in a properly functioning chemical fume hood.
-
Respirator: If engineering controls like a fume hood are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] For acidic compounds, a respirator with a combination of organic vapor and acid gas cartridges (e.g., type ABEK) provides enhanced protection.[1] A written respiratory protection program, including fit testing and training, is essential if respirators are used.
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.
Preparation and Precautionary Measures
-
Consult the SDS: Before beginning work, review the Safety Data Sheet for the closest analogue, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, and any other relevant safety information.
-
Designate a Work Area: Clearly designate and label the area where this compound will be handled.
-
Ensure Accessibility of Safety Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all Materials: Have all necessary equipment and reagents, including waste containers, ready before starting the procedure.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 2.
Handling the Chemical
-
Work in a Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
-
Use Incompatible Materials with Caution: Be aware that this acid is incompatible with strong oxidizing agents, strong bases, and strong acids.[]
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid generating mists or vapors. Prevent any contact with skin, eyes, and clothing.
-
Use Appropriate Tools: Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[2]
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid neutralizer.
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix this waste with incompatible materials.
-
Disposal Regulations: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Summary of Safety Information
| Hazard Profile & PPE Recommendations for this compound (based on analogous data) | |
| Primary Hazards | Corrosive, potential for serious eye damage, skin and respiratory irritation. |
| Engineering Controls | Work in a certified chemical fume hood. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and chemical-resistant apron. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges if fume hood is inadequate. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
-
International Labour Organization. (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]
-
Wikipedia. (2023, September 21). 2-Ethoxyethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
Sources
- 1. 2-(2-(2-メトキシエトキシ)エトキシ)酢酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Octyl nitrate | CAS 629-39-0 [frontierspecialtychemicals.com]
- 4. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]
- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
